5,7-Dibromo-1H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5,7-dibromo-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDPXXDRYPLLKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70605309 | |
| Record name | 5,7-Dibromo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70605309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50477-28-6 | |
| Record name | 5,7-Dibromo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70605309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5,7-Dibromo-1H-indazole: A Comprehensive Technical Guide for Researchers
CAS Number: 50477-28-6
5,7-Dibromo-1H-indazole is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structural features make it a valuable intermediate for the synthesis of a diverse range of biologically active molecules and functional organic materials. This technical guide provides a detailed overview of its properties, synthesis, and potential applications, with a focus on data relevant to researchers, scientists, and drug development professionals.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 50477-28-6 | [2][3][4][5] |
| Molecular Formula | C₇H₄Br₂N₂ | [1][2] |
| Molecular Weight | 275.93 g/mol | [1][2] |
| Appearance | Off-white solid | [1][2] |
| Storage Conditions | Store at 0-8 °C | [1][2] |
Note: Solubility, melting point, and boiling point data for this compound are not consistently reported in publicly available literature. Researchers are advised to determine these properties experimentally for their specific applications.
Synthesis and Experimental Protocols
The synthesis of substituted indazoles can be achieved through various synthetic routes. While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published, a general approach often involves the cyclization of appropriately substituted phenylhydrazines or related precursors.
One common strategy for the formation of the indazole ring is the intramolecular cyclization of o-acylphenylhydrazines. For the synthesis of this compound, a potential synthetic pathway could start from a 2,4-dibromo-substituted aniline derivative.
Below is a generalized experimental workflow that could be adapted for the synthesis of this compound.
Figure 1. A generalized synthetic workflow for the preparation of this compound.
Representative Experimental Protocol (Hypothetical)
It is crucial to note that the following is a hypothetical protocol based on general synthesis methods for related compounds and should be optimized and validated in a laboratory setting.
Step 1: Diazotization of 2,4-Dibromo-6-methylaniline. 2,4-Dibromo-6-methylaniline is dissolved in a suitable acidic solution (e.g., aqueous HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. The progress of the reaction is monitored by starch-iodide paper.
Step 2: Reduction to the Corresponding Hydrazine. The diazonium salt solution is then treated with a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, at a low temperature to form the corresponding hydrazine hydrochloride salt.
Step 3: Cyclization to Form the Indazole Ring. The hydrazine derivative is heated, often in the presence of a catalyst or with a change in pH, to induce intramolecular cyclization. This step leads to the formation of the this compound ring system.
Step 4: Work-up and Purification. The reaction mixture is neutralized and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.
Applications in Research and Drug Development
This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The bromine atoms at the 5 and 7 positions provide reactive handles for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents.
Role as a Kinase Inhibitor Scaffold
Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets, particularly protein kinases.[6][7] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The indazole core can mimic the hinge-binding motif of ATP, making it an excellent starting point for the design of kinase inhibitors.[8] this compound is utilized in the generation of libraries of potential kinase inhibitors for screening against various kinase targets.
While the specific signaling pathways directly modulated by this compound itself are not well-documented, its derivatives have been investigated as inhibitors of several key signaling pathways implicated in cancer.
Figure 2. A conceptual diagram illustrating the use of this compound in generating derivative libraries to target various kinase signaling pathways involved in cancer.
-
Pim Kinases: This family of serine/threonine kinases is involved in signaling pathways that are crucial for tumorigenesis.[9]
-
Polo-like kinase 4 (PLK4): A key regulator of centriole duplication, its overexpression is linked to several cancers.[10]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Plays a critical role in angiogenesis, the formation of new blood vessels that supply tumors.[7]
-
Fibroblast Growth Factor Receptor (FGFR): Involved in cell proliferation and differentiation, and its dysregulation is implicated in various cancers.[7]
Materials Science Applications
Beyond its pharmaceutical relevance, this compound and its derivatives are being explored in the field of materials science. The electron-deficient nature of the dibrominated indazole ring makes it a candidate for the development of novel organic semiconductors and dyes.[1]
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in both drug discovery and materials science. Its utility as a scaffold for generating diverse molecular libraries, particularly for the development of kinase inhibitors, underscores its importance in modern chemical and biological research. Further investigation into its specific biological activities and the development of robust, scalable synthetic protocols will undoubtedly expand its applications in the future.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. cenmed.com [cenmed.com]
- 4. Page loading... [wap.guidechem.com]
- 5. cenmed.com [cenmed.com]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dibromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dibromo-1H-indazole is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science.[1] Its bifunctional nature, arising from the two bromine atoms on the benzene ring and the reactive nitrogen atoms of the indazole core, makes it a versatile intermediate for the synthesis of a diverse range of complex molecules.[1] In the pharmaceutical industry, this compound is particularly valuable in the development of novel therapeutic agents, with applications in oncology and neurology.[2] The indazole scaffold itself is a well-recognized pharmacophore, known to mimic the purine base of ATP and thereby act as a competitive inhibitor for a variety of protein kinases. The strategic placement of bromine atoms at the 5 and 7 positions offers opportunities for further functionalization through cross-coupling reactions, enabling the exploration of chemical space in drug discovery programs. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, a detailed plausible experimental protocol for its synthesis, and a discussion of its potential applications in drug development, particularly in the context of kinase inhibition.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₄Br₂N₂ | [2] |
| Molecular Weight | 275.93 g/mol | [2] |
| Appearance | Off-white solid | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in organic solvents such as DMSO and DMF | [3] |
| pKa | Data not available | |
| LogP | Data not available | |
| Storage Conditions | 0-8 °C | [2] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, a plausible and robust method can be derived from established procedures for the synthesis of other substituted indazoles. The following protocol describes a likely two-step synthesis starting from 3,5-dibromo-2-methylaniline, based on the well-documented synthesis of 5-bromo-1H-indazole from 4-bromo-2-methylaniline.[4]
Proposed Synthesis of this compound
Step 1: Acetylation of 3,5-Dibromo-2-methylaniline
-
In a suitable reaction vessel, dissolve 3,5-dibromo-2-methylaniline in a suitable solvent such as chloroform.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution while maintaining the temperature below 10°C.
-
Allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying over anhydrous sodium sulfate and concentration under reduced pressure to yield N-(3,5-dibromo-2-methylphenyl)acetamide.
Step 2: Diazotization and Intramolecular Cyclization
-
To a solution of N-(3,5-dibromo-2-methylphenyl)acetamide in a suitable solvent (e.g., chloroform), add potassium acetate.
-
Add isoamyl nitrite to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the volatile components under reduced pressure.
-
The crude product can then be subjected to acidic hydrolysis using concentrated hydrochloric acid to remove the acetyl group.
-
Neutralize the acidic solution with a base such as sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
Mandatory Visualization
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthetic workflow for this compound.
Role in Drug Discovery and Signaling Pathways
This compound is a valuable scaffold in drug discovery, primarily utilized as an intermediate in the synthesis of kinase inhibitors.[2] The indazole core acts as a bioisostere of purine, enabling it to bind to the ATP-binding site of various kinases. The bromine atoms at positions 5 and 7 serve as synthetic handles for introducing further diversity through metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This allows for the systematic exploration of the chemical space around the kinase active site to optimize potency and selectivity.
While specific signaling pathways directly modulated by this compound itself are not documented, its derivatives have been investigated as inhibitors of several kinase families implicated in cancer and neurological disorders. These include, but are not limited to:
-
Tyrosine Kinases: Many kinase inhibitors target receptor tyrosine kinases (e.g., VEGFR, EGFR) and non-receptor tyrosine kinases (e.g., Src family kinases) that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.
-
Serine/Threonine Kinases: This class includes kinases like AKT, CDKs, and Aurora kinases, which are crucial regulators of the cell cycle and apoptosis. Inhibitors of these kinases are actively pursued as anti-cancer therapeutics.
-
Janus Kinases (JAKs): These are involved in cytokine signaling and are important targets in inflammatory diseases and some cancers.
The logical workflow for utilizing this compound in a kinase inhibitor discovery program is depicted below.
Caption: Workflow for Kinase Inhibitor Discovery using this compound.
References
5,7-Dibromo-1H-indazole molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 5,7-Dibromo-1H-indazole, a key heterocyclic compound utilized in pharmaceutical research and materials science. This guide details its molecular structure, physicochemical properties, a representative synthesis protocol, and its role as a versatile building block in the development of novel therapeutic agents.
Core Molecular and Physical Properties
This compound is a substituted indazole featuring two bromine atoms on its bicyclic aromatic ring structure. These modifications significantly influence its chemical reactivity, making it a valuable intermediate in organic synthesis.[1]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₄Br₂N₂[1] |
| Molecular Weight | 275.93 g/mol [1] |
| CAS Number | 50477-28-6[1][2] |
| Appearance | Off-white solid[1] |
| Purity | ≥ 97%[1] |
| Storage Temperature | 0-8 °C[1] |
Synthesis of this compound: A Representative Protocol
Disclaimer: This protocol is for informational purposes only and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All necessary safety precautions must be taken.
Experimental Protocol
Objective: To synthesize this compound from a suitable starting material such as 3,5-dibromo-2-methylaniline.
Materials:
-
3,5-dibromo-2-methylaniline
-
Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂) or other suitable reducing agent
-
Appropriate organic solvents (e.g., Ethanol, Ethyl Acetate)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
Dissolve 3,5-dibromo-2-methylaniline in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at this temperature for 30-60 minutes.
-
-
Reductive Cyclization:
-
In a separate flask, prepare a solution of a suitable reducing agent, such as stannous chloride, in concentrated hydrochloric acid.
-
Cool the reducing agent solution in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the reducing agent solution. Vigorous stirring is essential during this addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
-
Work-up and Isolation:
-
Neutralize the reaction mixture by the slow addition of a base, such as sodium hydroxide solution, while cooling in an ice bath.
-
Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Applications in Research and Development
This compound serves as a critical intermediate in the synthesis of a variety of bioactive molecules. Its unique structure, enhanced by the presence of two bromine atoms, allows for further functionalization and modification, making it a valuable scaffold in drug discovery.[1]
-
Pharmaceutical Development: It is a key building block in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents.[1] The indazole core is a recognized pharmacophore present in numerous kinase inhibitors and other targeted therapies.
-
Biochemical Research: This compound and its derivatives are used in studies investigating the mechanisms of action of enzymes and receptors, contributing to a deeper understanding of cellular signaling pathways.[1]
-
Materials Science: The electronic properties of the dibrominated indazole ring make it a compound of interest for the development of novel organic materials, such as organic semiconductors.[1]
Logical Workflow for Synthesis
The following diagram illustrates the general logical workflow for the synthesis of a brominated indazole, as described in the representative protocol.
Caption: A logical workflow for the synthesis of this compound.
References
Spectroscopic Profile of 5,7-Dibromo-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5,7-Dibromo-1H-indazole. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included to guide researchers in their own analytical characterization.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of 1H-indazole and its halogenated derivatives.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~13.5 | br s | - | N1-H |
| ~8.2 | d | ~1.0 | H-3 |
| ~7.8 | d | ~1.5 | H-4 |
| ~7.6 | dd | ~1.5, ~1.0 | H-6 |
Note: Chemical shifts for aromatic protons are influenced by the strong electron-withdrawing effect of the bromine atoms, leading to a downfield shift. The N-H proton is expected to be a broad singlet and significantly downfield.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | C-7a |
| ~135 | C-3 |
| ~128 | C-3a |
| ~125 | C-6 |
| ~122 | C-4 |
| ~115 | C-7 |
| ~110 | C-5 |
Note: The carbon atoms directly bonded to bromine (C-5 and C-7) are expected to be significantly shielded compared to the parent 1H-indazole.
Table 3: Predicted Infrared (IR) Absorption Data (Solid, KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | N-H stretch |
| 1620-1600 | Medium | C=C aromatic ring stretch |
| 1500-1450 | Strong | C=C aromatic ring stretch |
| 1350-1300 | Medium | C-N stretch |
| 850-800 | Strong | C-H out-of-plane bend (isolated H) |
| 700-600 | Strong | C-Br stretch |
Note: The presence of a broad N-H stretching band is characteristic of indazoles. The C-Br stretching vibrations are expected in the lower frequency region of the spectrum.
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization, 70 eV)
| m/z | Relative Intensity (%) | Assignment |
| 274/276/278 | High | [M]⁺ (Molecular ion with isotopic pattern for two Br atoms) |
| 195/197 | Medium | [M - Br]⁺ |
| 116 | Medium | [M - 2Br]⁺ |
| 89 | Medium | [C₆H₅N]⁺ |
Note: The mass spectrum is expected to show a characteristic isotopic pattern for a dibrominated compound, with the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate 1:2:1 ratio. Fragmentation would likely involve the loss of bromine atoms.
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Use a 500 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).
-
A larger number of scans will be required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Reference the spectra using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press.
-
Apply pressure to form a thin, transparent or translucent pellet.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction:
-
Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.
-
-
Ionization:
-
Use Electron Ionization (EI) at a standard energy of 70 eV.
-
-
Mass Analysis:
-
Use a quadrupole or time-of-flight (TOF) mass analyzer.
-
Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-350).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the isotopic pattern of the molecular ion to confirm the presence and number of bromine atoms.
-
Identify the major fragment ions and propose fragmentation pathways.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic characterization.
Synthesis of 5,7-Dibromo-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5,7-Dibromo-1H-indazole, a valuable building block in medicinal chemistry. This document provides a plausible synthetic pathway, detailed experimental protocols, and relevant chemical data to support researchers in the preparation of this and structurally related compounds.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous pharmacologically active agents. Their structural resemblance to purines and indoles allows them to interact with a wide range of biological targets, leading to applications in oncology, inflammation, and neurodegenerative diseases. The introduction of bromine atoms onto the indazole scaffold provides key reactive handles for further functionalization through cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs. This guide focuses on the synthesis of this compound, a di-brominated indazole with significant potential as a versatile intermediate.
Proposed Synthesis Pathway
The most direct and plausible synthetic route to this compound involves the diazotization of 2-methyl-3,5-dibromoaniline followed by an intramolecular cyclization. This classical approach for indazole synthesis is reliable and proceeds through a well-established mechanism.
The overall transformation can be visualized as follows:
A Technical Guide to Historical Methods for Indazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The synthesis of this bicyclic heterocycle has been a subject of extensive research for over a century, with several classical methods forming the bedrock of modern synthetic strategies. This in-depth technical guide provides a detailed overview of the core historical methods for indazole synthesis, complete with experimental protocols, quantitative data for comparison, and visualizations of reaction pathways.
Jacobson Indazole Synthesis
The Jacobson synthesis, first reported in 1893, is a foundational method for the preparation of 1H-indazoles. The reaction involves the intramolecular cyclization of N-nitroso derivatives of o-toluidines or other suitable ortho-alkyl anilines. The key step is the rearrangement and cyclization of the N-nitroso compound upon heating in a suitable solvent, often with the elimination of water.
Experimental Protocol
A general procedure for the Jacobson indazole synthesis is as follows:
-
Acetylation of the Starting Amine: The o-alkylaniline is first acetylated to protect the amino group and to facilitate the subsequent nitrosation. This is typically achieved by reacting the aniline with acetic anhydride in glacial acetic acid.
-
Nitrosation: The acetylated aniline is then treated with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid) or by bubbling nitrous gases (N₂O₃) through the reaction mixture at low temperatures (typically 0-5 °C). This forms the crucial N-nitroso intermediate.
-
Cyclization and Rearrangement: The solution containing the N-nitroso compound is carefully warmed. The decomposition of the nitroso compound leads to an intramolecular azo coupling, followed by an acyl shift and subsequent cyclization to form the indazole ring.[1] This step is often carried out at temperatures ranging from 35-45 °C.[1]
-
Work-up and Purification: The reaction mixture is cooled and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude indazole is then purified by distillation or recrystallization. A detailed protocol from Organic Syntheses describes the preparation of unsubstituted indazole in 36-47% yield from o-toluidine.[1]
Quantitative Data
| Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-Toluidine | Acetic anhydride, Nitrous gases | Benzene/Methanol | 35-45 | 8 | 36-47 | Org. Synth. 1963, 43, 51 |
| N-Nitroso-o-benzotoluidide | - | Benzene | Reflux | - | ~40 (can be nearly quantitative) | Jacobson & Huber (1908) |
Fischer Indole Synthesis (as applied to Indazoles)
While primarily known for indole synthesis, the Fischer methodology can be adapted for the preparation of indazoles, particularly from arylhydrazones of α,β-unsaturated carbonyl compounds. The reaction involves the acid-catalyzed intramolecular cyclization of a phenylhydrazone.[2] The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃.[2][3]
Experimental Protocol
A general procedure for the Fischer synthesis of an indazole derivative is as follows:
-
Hydrazone Formation: The arylhydrazine is condensed with a suitable aldehyde or ketone to form the corresponding phenylhydrazone. This step is often carried out by heating the reactants in a solvent like ethanol or acetic acid.[4]
-
Cyclization: The formed phenylhydrazone (which can be isolated or generated in situ) is treated with a strong acid catalyst and heated. The acidic conditions promote tautomerization to an ene-hydrazine, followed by a[4][4]-sigmatropic rearrangement.[2][5]
-
Aromatization: Subsequent cyclization and elimination of a small molecule, typically ammonia, leads to the formation of the aromatic indazole ring.[2]
-
Work-up and Purification: The reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified by chromatography or recrystallization.
Quantitative Data
| Phenylhydrazine Substituent | Carbonyl Compound | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Methyl (EDG) | Methylcyclohexanone | Acetic Acid | Room Temp | 24 | 85 | [6] |
| 4-Chloro (EWG) | 1,2-Cyclohexanedione | Not Specified | Not Specified | Not Specified | 54 | [5] |
| 4-Nitro (EWG) | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 4 | 30 | [5] |
| Unsubstituted | Acetophenone | Polyphosphoric Acid | 100-120 | 0.25 | Not Specified | [4] |
Davis-Beirut Reaction
The Davis-Beirut reaction is a versatile method for the synthesis of 2H-indazoles and indazolones under both acidic and basic conditions.[7] The reaction proceeds through an N-N bond-forming heterocyclization.[7] A key advantage of this method is the use of inexpensive starting materials and the avoidance of toxic metals.[7]
Experimental Protocol
A general procedure for the base-catalyzed Davis-Beirut reaction is as follows:
-
Starting Material Preparation: The reaction typically starts from an N-substituted 2-nitrobenzylamine.
-
Reaction Setup: The 2-nitrobenzylamine derivative is heated in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.[8]
-
Reaction Progression: The base facilitates the formation of a carbanion, which then participates in an intramolecular redox process leading to the formation of a nitroso intermediate. This intermediate undergoes cyclization to form the 2H-indazole ring.[8]
-
Work-up and Purification: After the reaction is complete, the mixture is typically diluted with water and extracted with an organic solvent. The crude product is then purified by chromatography.
Quantitative Data
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-Nitrobenzylamines | DBU | THF | Room Temp | - | 41-50 | [9] |
| o-Nitrobenzyl bromide & amine | KOH | DMSO/Water | Room Temp | 24 | up to 92 | [6] |
| o-Nitrobenzyl alcohol & aniline | H₂SO₄ (cat.) | iPrOH | Photochemical | 24 | 61 | [10] |
| N-(2-nitrobenzyl)(tritylthio)alkylamine | KOH | Methanol | - | - | 66-83 | [11] |
Cadogan Reductive Cyclization
The Cadogan reaction is a classical method for synthesizing 2H-indazoles through the reductive cyclization of o-nitrobenzylidene amines or related nitroaromatic compounds.[6] Traditionally, this reaction requires high temperatures and the use of excess trialkyl phosphites or phosphines as the reducing agent.[6] However, milder, one-pot procedures have been developed.[12][13]
Experimental Protocol
A general one-pot procedure for the Cadogan reductive cyclization is as follows:
-
Condensation: An o-nitrobenzaldehyde is condensed with a primary amine (aromatic or aliphatic) to form the corresponding o-nitrobenzylidene imine in situ. This is typically carried out in a solvent like isopropanol.[12]
-
Reductive Cyclization: A reducing agent, such as tri-n-butylphosphine, is added to the reaction mixture. The mixture is then heated (e.g., at 80 °C) to effect the reductive cyclization of the nitro group and subsequent formation of the indazole ring.[12]
-
Work-up and Purification: After cooling, the reaction mixture is concentrated, and the crude product is purified by chromatography.
Quantitative Data
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-Nitrobenzaldimines | Tri-n-butylphosphine | i-PrOH | 80 | - | Moderate to Excellent | [12][13] |
| o-Nitroazobenzenes | 1,2,2,3,4,4-hexamethylphosphetane | - | - | - | Good | [14] |
| o-Nitrobenzylidene amines | Ph₃P / MoO₂Cl₂(dmf)₂ | Toluene | 150 (Microwave) | 0.17 | 61-92 | [15] |
Reductive Cyclization of Other ortho-Nitro Precursors
A broader and historically significant approach to indazole synthesis involves the reductive cyclization of various ortho-substituted nitroaromatics. This strategy is not limited to the Cadogan reaction and encompasses a range of precursors and reducing agents.
Experimental Protocol
A general procedure for the reductive cyclization of an o-nitro-ketoxime is as follows:
-
Precursor Synthesis: The required o-nitro-ketoxime is prepared by reacting the corresponding o-nitro-ketone with hydroxylamine.[16]
-
Reductive Cyclization: The o-nitro-ketoxime is subjected to reducing conditions. A variety of reducing systems can be employed, including catalytic hydrogenation (e.g., H₂/Pd-C), metal-based reductants (e.g., SnCl₂/HCl), or transition metal carbonyls.[16] For example, using [Cp*Fe(CO)₂]₂ as a catalyst with carbon monoxide as the reductant has been reported.[16]
-
Reaction Conditions: The reaction is typically carried out under pressure and at elevated temperatures in a suitable solvent like dioxane.[16]
-
Work-up and Purification: After the reaction, the catalyst is filtered off, the solvent is removed, and the crude product is purified by chromatography.
Quantitative Data
| Precursor | Reducing System | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |
| 2-Nitroacetophenone oxime | [CpFe(CO)₂]₂ / CO | Dioxane | 150 | 50 | 59 | [16] |
| 4',5'-Dimethoxy-2'-nitroacetophenone oxime | [CpFe(CO)₂]₂ / CO | Dioxane | 150 | 50 | 85 | [16] |
| 2-Nitrobenzylamine derivatives | Nitroreductase (biocatalytic) | Aqueous buffer | Room Temp | - | up to >99 | [17][18] |
| Aromatic 2-Nitroamines | Fe / HCOOH / NH₄Cl | Formic acid/i-PrOH | 80 | - | High | [19] |
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 8. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 2H-Indazole synthesis [organic-chemistry.org]
- 15. caribjscitech.com [caribjscitech.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines to Bicyclic 2H-Imidazoles [organic-chemistry.org]
Electrophilic Bromination of 1H-Indazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the electrophilic bromination of 1H-indazole derivatives, a critical transformation in the synthesis of many pharmaceutical compounds. Indazole-containing molecules are prevalent in numerous therapeutic agents, and the introduction of a bromine atom provides a versatile handle for further functionalization through cross-coupling reactions. This document details various bromination methodologies, highlights regioselectivity, and provides specific experimental protocols.
Core Concepts in Electrophilic Bromination of Indazoles
The indazole ring is an aromatic heterocyclic system susceptible to electrophilic attack. The position of bromination is highly dependent on the reaction conditions, the nature of the brominating agent, and the electronic properties of the substituents on the indazole core. The most frequently observed sites of bromination are the C3, C5, and C7 positions.
Regioselectivity:
-
C3-Position: Generally, the C3 position is electronically favored for electrophilic attack in 1H-indazoles.[1][2][3][4][5] Methods utilizing N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) often yield 3-bromoindazoles with high selectivity.[2][3][6][4][5]
-
C5-Position and C7-Position: Bromination on the benzene ring of the indazole core, typically at the C5 or C7 position, can also be achieved. The substitution pattern is influenced by the acidity of the medium and the existing substituents. For instance, kinetic studies have shown that in aqueous solutions, the reactivity of the molecular indazole towards bromination is in the order of 5 > 3 > 7.[7] Specific methodologies have been developed for the regioselective C7-bromination of 4-substituted 1H-indazoles.[8][9]
Experimental Methodologies and Data
A variety of reagents and conditions have been successfully employed for the electrophilic bromination of 1H-indazole derivatives. The choice of methodology often depends on the desired regioselectivity and the functional group tolerance of the substrate.
Bromination at the C3-Position
A highly efficient and rapid method for the synthesis of 3-bromo-indazoles utilizes ultrasound-assisted bromination with DBDMH as the bromine source.[1][2][3][4] This approach offers excellent regioselectivity and is compatible with a wide range of functional groups.
General Experimental Workflow for C3 Bromination:
Caption: General workflow for ultrasound-assisted C3 bromination of 1H-indazoles.
Table 1: Ultrasound-Assisted C3-Bromination of Substituted 2H-Indazoles with DBDMH [2]
| Substrate (1) | Product (2) | Yield (%) |
| 2-Phenyl-2H-indazole | 3-Bromo-2-phenyl-2H-indazole | 91 |
| 2-(4-Fluorophenyl)-2H-indazole | 3-Bromo-2-(4-fluorophenyl)-2H-indazole | 85 |
| 2-(4-Bromophenyl)-2H-indazole | 3-Bromo-2-(4-bromophenyl)-2H-indazole | 70 |
| 2-(4-Chlorophenyl)-2H-indazole | 3-Bromo-2-(4-chlorophenyl)-2H-indazole | 82 |
| 2-(4-Methoxyphenyl)-2H-indazole | 3-Bromo-2-(4-methoxyphenyl)-2H-indazole | 81 |
| 2-(4-(Trifluoromethyl)phenyl)-2H-indazole | 3-Bromo-2-(4-(trifluoromethyl)phenyl)-2H-indazole | 75 |
| 1-Methyl-1H-indazole | 3-Bromo-1-methyl-1H-indazole | 88 |
| 1-Benzyl-1H-indazole | 1-Benzyl-3-bromo-1H-indazole | 93 |
Detailed Experimental Protocol: Ultrasound-Assisted Synthesis of 3-Bromo-2-phenyl-2H-indazole [2]
To a solution of 2-phenyl-2H-indazole (0.2 mmol) in ethanol (2.0 mL) was added 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol) and sodium carbonate (0.4 mmol). The reaction mixture was then subjected to ultrasonic irradiation (40 kHz/50 W) at 40 °C for 30 minutes. After completion of the reaction, the solvent was removed under reduced pressure. The residue was then purified by column chromatography on silica gel to afford the desired product.
Bromination at the C5-Position
The synthesis of 5-bromo-1H-indazole derivatives is often achieved through multi-step synthetic routes starting from appropriately substituted anilines or benzaldehydes.[10][11] However, direct bromination of certain indazole precursors is also possible.
Table 2: Selected Syntheses of 5-Bromo-1H-indazole Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-Bromo-2-methylaniline | Acetic anhydride, Potassium acetate, Isoamyl nitrite, Chloroform, Reflux; then HCl, NaOH | 5-Bromo-1H-indazole | 94 | [11] |
| 5-Bromo-2-fluorobenzaldehyde | Hydrazine, Reflux | 5-Bromo-1H-indazole | 54 | [10] |
| Indazole-3-carboxylic acid | Bromine, Glacial acetic acid, 90 °C, 16 h | 5-Bromo-1H-indazole-3-carboxylic acid | 87.5 | [12] |
| 5-Nitro-1H-indazole | Bromine, DMF | 3-Bromo-5-nitro-1H-indazole | 95 | [13] |
Detailed Experimental Protocol: Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid [12]
Indazole-3-carboxylic acid (1.0 g, 6.16 mmol) was suspended in glacial acetic acid (60 mL) and heated to 120 °C until a clear solution was formed. The solution was then cooled to 90 °C. A solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) was slowly added dropwise to the solution at 90 °C. After the addition, the reaction was heated at 90 °C for 16 hours. Upon completion, the solution was cooled to room temperature and poured into ice water, followed by stirring for 15 minutes. The resulting solid was filtered, washed with cold water, and dried under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid.
Bromination at the C7-Position
Regioselective bromination at the C7 position of 4-substituted 1H-indazoles has been achieved using N-bromosuccinimide (NBS).[8][9]
Table 3: Regioselective C7-Bromination of 4-Substituted 1H-Indazoles with NBS [8][9]
| Starting Material | Product | Yield (%) |
| N-(1H-Indazol-4-yl)-4-methylbenzenesulfonamide | N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 65 |
| N-(1H-Indazol-4-yl)-4-methoxybenzenesulfonamide | N-(7-Bromo-1H-indazol-4-yl)-4-methoxybenzenesulfonamide | 58 |
| N-(1H-Indazol-4-yl)-4-nitrobenzenesulfonamide | N-(7-Bromo-1H-indazol-4-yl)-4-nitrobenzenesulfonamide & N-(3,7-Dibromo-1H-indazol-4-yl)-4-nitrobenzenesulfonamide | 17 (mono-bromo), 21 (di-bromo) |
| N-(1H-Indazol-4-yl)-4-methylbenzamide | N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzamide | 70 |
Mechanistic Considerations
The electrophilic bromination of indazole proceeds through a standard electrophilic aromatic substitution mechanism. The bromine electrophile (Br+), generated from the brominating agent, attacks the electron-rich indazole ring to form a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated indazole.
Proposed Mechanism for Electrophilic Bromination:
Caption: Proposed mechanism for the electrophilic bromination of the indazole ring.
Control experiments in the ultrasound-assisted bromination with DBDMH, where the reaction proceeds in the presence of radical scavengers, suggest that the reaction is not a radical process.[2][3]
Conclusion
The electrophilic bromination of 1H-indazole derivatives is a cornerstone transformation for the synthesis of functionalized indazoles in medicinal chemistry and materials science. A variety of methods are available to achieve regioselective bromination at the C3, C5, or C7 positions. The selection of the appropriate brominating agent and reaction conditions is crucial for achieving the desired outcome with high yield and selectivity. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers in the field, facilitating the efficient synthesis of these important building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06867B [pubs.rsc.org]
- 6. soc.chim.it [soc.chim.it]
- 7. researchgate.net [researchgate.net]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 11. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 12. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 13. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
Fundamental reactivity of the 5,7-Dibromo-1H-indazole scaffold
An In-Depth Technical Guide to the Fundamental Reactivity of the 5,7-Dibromo-1H-indazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its bioisosteric relationship with indole, coupled with its unique chemical properties, makes it a cornerstone for the development of kinase inhibitors, anti-cancer drugs, and other biologically active molecules. The this compound derivative is a particularly valuable building block, as the two bromine atoms serve as versatile handles for introducing molecular diversity through modern cross-coupling chemistry. This guide provides a comprehensive overview of the fundamental reactivity of this scaffold, focusing on key transformations, experimental protocols, and strategies for regioselective functionalization.
Overview of Reactive Sites
The this compound core possesses multiple reactive sites that can be selectively functionalized. The primary sites for modification are the C5 and C7 positions bearing the bromine atoms, the N1 and N2 atoms of the pyrazole ring, and the C3 position. Strategic manipulation of these sites allows for the construction of complex molecular architectures.
Caption: Key reactive sites on the this compound scaffold.
Reactivity at C5 and C7 Positions: Palladium-Catalyzed Cross-Coupling
The bromine atoms at the C5 and C7 positions are prime sites for modification via palladium-catalyzed cross-coupling reactions. These transformations are fundamental for creating C-C and C-N bonds, enabling the attachment of a wide array of aryl, heteroaryl, and amino substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly effective method for forming C-C bonds by coupling the bromo-indazole with an organoboron reagent. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. While studies specifically detailing the stepwise coupling of this compound are limited, protocols for related 7-bromo-indazoles provide a reliable foundation.[1][2]
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-indazoles
| Component | Example Reagents/Conditions | Role |
| Substrate | This compound | Aryl Halide Source |
| Coupling Partner | Arylboronic acid or ester (1.2-1.5 equiv.) | Nucleophilic Aryl Source |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%), Pd(PPh₃)₄ (5 mol%) | Facilitates Catalytic Cycle |
| Base | K₂CO₃ (2-3 equiv.), Cs₂CO₃ (2 equiv.) | Activates Boronic Acid |
| Solvent | 1,4-Dioxane/H₂O (4:1), DME, Toluene | Reaction Medium |
| Temperature | 80 - 110 °C | Thermal Energy Input |
Experimental Protocol: Representative Suzuki-Miyaura Coupling [2][3][4]
-
To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and cesium carbonate (2.0 equiv).
-
Place the vessel under an inert atmosphere (Argon or Nitrogen).
-
Add the solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 equiv).
-
Heat the mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling the bromo-indazole with a primary or secondary amine.[5] This reaction is essential for synthesizing derivatives with diverse pharmacological properties. The choice of a bulky, electron-rich phosphine ligand is critical to the success of this transformation.
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Bromo-indazoles
| Component | Example Reagents/Conditions | Role |
| Substrate | This compound | Aryl Halide Source |
| Coupling Partner | Primary or Secondary Amine (1.2-1.5 equiv.) | Nucleophile |
| Catalyst | Pd₂(dba)₃ (2-5 mol%), Pd(OAc)₂ (2-5 mol%) | Palladium(0) Precursor |
| Ligand | XPhos, RuPhos, BINAP (4-10 mol%) | Stabilizes Pd, promotes cycle |
| Base | NaOt-Bu (1.5-2.0 equiv.), K₃PO₄, Cs₂CO₃ | Amine Deprotonation |
| Solvent | Toluene, Dioxane | Anhydrous, Aprotic Medium |
| Temperature | 90 - 120 °C | Thermal Energy Input |
Experimental Protocol: Representative Buchwald-Hartwig Amination
-
To a dry Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the phosphine ligand (e.g., XPhos, 0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
-
Add the solvent (e.g., toluene), followed by this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOt-Bu, 1.5 equiv).
-
Seal the flask and heat the mixture to 110 °C with vigorous stirring for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Reactivity at N1 and N2 Positions: Regioselective N-Functionalization
Alkylation or arylation of the indazole nitrogen is a common strategy in drug design. However, the presence of two nucleophilic nitrogens (N1 and N2) leads to the formation of regioisomers. Achieving high selectivity is a significant synthetic challenge, governed by a combination of steric effects, electronic factors, and reaction conditions.
The thermodynamically more stable 1H-indazole tautomer generally predominates. N-functionalization typically yields a mixture of N1 and N2 products, but conditions can be optimized to favor one over the other.
Table 3: Conditions Influencing N1 vs. N2 Regioselectivity in Indazole Alkylation
| Condition | Favors N1-Alkylation | Favors N2-Alkylation | Rationale |
| Base | NaH, NaHMDS | K₂CO₃, Cs₂CO₃ | Strong, non-coordinating bases favor the N1 anion. Weaker bases can lead to mixtures. |
| Solvent | THF, Dioxane (less polar) | DMF, DMSO (polar aprotic) | Polar solvents can solvate the cation, reducing steric hindrance around N2. |
| C3-Substituent | Bulky groups (e.g., -t-Bu) | Small groups (e.g., -H) | Steric hindrance at C3 blocks access to the adjacent N2 position. |
| C7-Substituent | Electron-donating groups | Electron-withdrawing groups (e.g., -NO₂) | EWGs at C7 increase the acidity of the N1-H, but may favor N2 alkylation kinetically. |
Experimental Protocol: Representative N1-Selective Alkylation [1][2]
-
Dissolve this compound (1.0 equiv) in anhydrous THF in a dry flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (e.g., pentyl bromide, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring for completion by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via flash column chromatography.
Caption: Key factors that influence the regiochemical outcome of N-alkylation.
Reactivity at the C3 Position
The C3 position of the indazole ring is generally less reactive than the halogenated C5/C7 sites towards electrophilic substitution. Functionalization at C3 often requires initial deprotonation with a strong base (directed metalation) or a pre-functionalization step like halogenation. N-protection, typically with a Boc or SEM group, is often a prerequisite for achieving clean C3 functionalization.
Experimental Protocol: Representative C3-Iodination (N-unprotected) [6][7]
-
Dissolve 6-bromo-1H-indazole (1.0 equiv., as a proxy) in DMF.
-
Add potassium hydroxide (KOH, 2.0 equiv.).
-
Add a solution of iodine (I₂, 1.5 equiv.) in DMF dropwise to the mixture.
-
Stir at room temperature for 3 hours.
-
Pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃ to quench excess iodine and precipitate the product.
-
Filter the solid, wash with water, and dry to yield the 3-iodo-6-bromo-1H-indazole, which can then be used in subsequent cross-coupling reactions.
Conclusion
The this compound scaffold is a synthetically versatile platform for the development of novel chemical entities. Its reactivity is dominated by palladium-catalyzed cross-coupling at the C5 and C7 positions and regioselective functionalization at the N1 and N2 positions. A thorough understanding of the interplay between substrates, reagents, and reaction conditions is critical for navigating the synthetic challenges and efficiently producing desired target molecules. The protocols and principles outlined in this guide serve as a foundational resource for researchers aiming to leverage the rich chemistry of this important heterocyclic core.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
The Biological Frontier of Substituted Indazoles: A Technical Guide to Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
December 28, 2025
Introduction
The indazole scaffold, a bicyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This versatility has led to the development of several clinically approved drugs containing the indazole core, such as the anticancer agents pazopanib and axitinib.[2][3] Substituted indazole derivatives have shown significant promise in various therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2] Their ability to interact with a wide range of biological targets stems from the unique electronic properties and structural flexibility of the indazole nucleus, which can be readily modified with various substituents to fine-tune their pharmacological profiles.
This technical guide provides an in-depth overview of the biological activities of substituted indazole compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows to facilitate further research and development in this exciting field.
Anticancer Activity of Substituted Indazoles
Substituted indazoles have demonstrated potent antiproliferative activity against a wide range of cancer cell lines.[4][5][6] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell growth, survival, and metastasis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative substituted indazole compounds against various human cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Indazole Derivative 2f | 4T1 (Breast) | 0.23 - 1.15 | [3][4] |
| Indazole-based EGFR Inhibitor 109 | H1975 (NSCLC) | 0.0053 | [1] |
| Indazole-based EGFR Inhibitor 109 | PC9 (NSCLC) | 0.0083 | [1] |
| Anaplastic Lymphoma Kinase (ALK) Inhibitor (Entrectinib) | ALK-positive cells | 0.012 | [1] |
| Indazole-Pyrimidine Derivative 4f | MCF-7 (Breast) | 1.629 | |
| Indazole-Pyrimidine Derivative 4i | MCF-7 (Breast) | 1.841 | |
| Indazole-3-amine Derivative 6o | K562 (Leukemia) | 5.15 | [5] |
| Indazole-3-amine Derivative 5k | Hep-G2 (Liver) | 3.32 | [5] |
| Indazole Derivative 13a | A549 (Lung) | 0.010 | [6] |
| Indazole Derivative 13b | MCF7 (Breast) | 0.012 | [6] |
Mechanisms of Anticancer Action
A primary mechanism through which substituted indazoles exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is often achieved by modulating the intrinsic apoptosis pathway, which is controlled by the Bcl-2 family of proteins.
Several studies have shown that substituted indazoles can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[4][7]
References
- 1. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Pharmacological Potential of Dibrominated Indazoles: A Technical Guide for Drug Development Professionals
An In-depth Review of Synthesis, Biological Activity, and Therapeutic Promise
The indazole scaffold has long been recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its various substituted forms, dibrominated indazoles are emerging as a class of molecules with significant, yet underexplored, pharmacological potential. This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and mechanistic insights into dibrominated indazole derivatives, with a focus on their potential as therapeutic agents, particularly in oncology.
Introduction to Dibrominated Indazoles
Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring. The introduction of two bromine atoms onto the indazole core can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets. These modifications can lead to enhanced potency and selectivity for various enzymes and receptors, making dibrominated indazoles attractive candidates for drug discovery and development.
Synthesis of Dibrominated Indazoles
The synthesis of dibrominated indazoles can be achieved through several synthetic routes, primarily involving the bromination of an indazole core or the cyclization of appropriately substituted precursors. The choice of starting material and reaction conditions dictates the regioselectivity of the bromination, leading to various dibrominated isomers such as 3,5-, 3,6-, and 5,7-dibromo-1H-indazole.
General Synthetic Workflow
A general approach to synthesizing dibrominated indazole derivatives often involves a multi-step process that can be tailored to achieve the desired substitution pattern.
A general synthetic workflow for producing functionalized dibrominated indazoles.
Detailed Experimental Protocols
Synthesis of 6-Bromo-3-iodo-1H-indazole (A Key Intermediate): [1]
To a solution of 6-bromo-1H-indazole (10 mmol) in dimethylformamide (DMF), potassium hydroxide (KOH) (20 mmol) is added. A solution of iodine (I2) (15 mmol) in DMF is then added dropwise. The mixture is stirred at room temperature for 3 hours. The reaction mixture is subsequently poured into an aqueous solution of sodium thiosulfate (Na2S2O3) and potassium carbonate (K2CO3), leading to the precipitation of a white solid. The solid is filtered and dried to yield 6-bromo-3-iodo-1H-indazole.[1]
Ultrasound-Assisted Bromination of Indazoles: [2]
A mixture of the indazole (0.2 mmol), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol), and sodium carbonate (Na2CO3) (0.4 mmol) in ethanol (2.0 mL) is subjected to ultrasonic irradiation (40 kHz/50 W) at 40°C for 30 minutes. This method provides an efficient route to 3-bromoindazoles.[2]
Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid:
Indazole-3-carboxylic acid (6.16 mmol) is suspended in glacial acetic acid and heated to 120°C until a clear solution is formed. After cooling to 90°C, a solution of bromine (12.33 mmol) in glacial acetic acid is added dropwise. The reaction is heated at 90°C for 16 hours. After cooling, the mixture is poured into ice water, and the resulting solid is filtered, washed, and dried to give the product.
Pharmacological Potential and Biological Activity
Dibrominated indazoles have demonstrated a range of biological activities, with a significant focus on their potential as anticancer agents through the inhibition of protein kinases. The bromine substituents can enhance binding to the ATP-binding pocket of kinases, leading to potent inhibition.
Quantitative Data on Biological Activity
While comprehensive data specifically for a wide range of dibrominated indazoles is still emerging, studies on related brominated and substituted indazoles provide strong evidence of their potential.
| Compound/Derivative Class | Target/Assay | IC50 Value(s) | Reference(s) |
| 5,5'-dibromo-di-indolylmethane (related structure) | MCF-7 breast cancer cell growth | 1-5 µM | [3] |
| 5,5'-dibromo-di-indolylmethane (related structure) | MDA-MB-231 breast cancer cell growth | 1-5 µM | [3] |
| Substituted 6-bromo-1H-indazole derivative (2f) | A549 (lung carcinoma) cell growth | 0.23 µM | [1] |
| Substituted 6-bromo-1H-indazole derivative (2f) | 4T1 (breast cancer) cell growth | 1.15 µM | [1] |
| 5-bromo-1H-indazol-3-amine derivative (5k) | Hep-G2 (liver cancer) cell growth | 3.32 µM | [4] |
| 5-bromo-1H-indazol-3-amine derivative (6o) | K562 (leukemia) cell growth | 5.15 µM | [4] |
Mechanisms of Action: Targeting Key Signaling Pathways
The anticancer effects of indazole derivatives, including their brominated counterparts, are often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and MAPK signaling cascades are two of the most frequently implicated pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[5][6] Indole compounds, which are structurally related to indazoles, have been shown to inhibit this pathway.[7] It is hypothesized that dibrominated indazoles may exert their anticancer effects by a similar mechanism.
Hypothesized inhibition of the PI3K/Akt/mTOR pathway by dibrominated indazoles.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is another fundamental signaling pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[8][9] Aberrant activation of this pathway is common in cancer. Some kinase inhibitors with an indazole core have been shown to affect this pathway.[10]
Potential inhibition points of dibrominated indazoles in the MAPK signaling cascade.
Induction of Apoptosis
Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. This process is tightly regulated by a complex network of pro- and anti-apoptotic proteins and can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[11][12] Studies on substituted indazoles have demonstrated their ability to induce apoptosis, often characterized by the activation of caspases, a family of proteases that execute the apoptotic program.[1]
The intrinsic pathway of apoptosis potentially induced by dibrominated indazoles.
Key Experimental Methodologies
To evaluate the pharmacological potential of dibrominated indazoles, a suite of standardized in vitro assays is typically employed.
Workflow for In Vitro Evaluation
The initial assessment of a compound's activity generally follows a well-defined workflow, starting with synthesis and progressing through various biological assays.
A typical workflow for the in vitro evaluation of dibrominated indazole derivatives.
Detailed Experimental Protocols
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay): [13]
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced.
-
Prepare serial dilutions of the dibrominated indazole compound.
-
In a 384-well plate, add the test compound, the target kinase, and the appropriate substrate.
-
Initiate the reaction by adding ATP.
-
After incubation, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
Cell Viability Assay (MTT Assay): [14]
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the dibrominated indazole compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals.
-
Measure the absorbance at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
Western Blotting for Protein Expression Analysis:
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Treat cells with the dibrominated indazole compound for a designated time.
-
Lyse the cells and separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phosphorylated forms of Akt or ERK, caspase-3).
-
Incubate with a secondary antibody conjugated to an enzyme.
-
Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).
-
Analyze the signal to determine the relative abundance of the target proteins.
Conclusion and Future Directions
Dibrominated indazoles represent a promising class of compounds with significant pharmacological potential, particularly in the development of novel anticancer agents. Their ability to be synthesized through various routes and their potential to potently inhibit key signaling pathways make them attractive candidates for further investigation.
Future research should focus on:
-
Systematic Synthesis and Screening: A broader range of dibrominated indazole isomers and their derivatives should be synthesized and screened against a diverse panel of kinases and cancer cell lines to establish a comprehensive structure-activity relationship (SAR).
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent dibrominated indazoles is crucial for understanding their mechanism of action and for rational drug design.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
The exploration of dibrominated indazoles is still in its early stages, but the preliminary evidence strongly suggests that this chemical scaffold holds considerable promise for the development of the next generation of targeted therapeutics.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of breast cancer cell growth and induction of cell death by 1,1-bis(3'-indolyl)methane (DIM) and 5,5'-dibromoDIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dibromoacetic Acid Induces Thymocyte Apoptosis by Blocking Cell Cycle Progression, Increasing Intracellular Calcium, and the Fas/FasL Pathway in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]
- 10. Live-Cell Microscopy Reveals Small Molecule Inhibitor Effects on MAPK Pathway Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility and Stability of 5,7-Dibromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract: 5,7-Dibromo-1H-indazole is a critical building block in the synthesis of pharmacologically active molecules, particularly noted for its role as a key intermediate in the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. Due to the limited availability of direct experimental data for this specific compound, this document outlines established, adaptable protocols for determining solubility and conducting forced degradation studies. These methodologies are based on standard practices for analogous heterocyclic compounds. This guide is intended to be a practical resource, offering detailed experimental procedures, structured data presentation templates, and visualizations of experimental workflows to support researchers in pharmaceutical development and biochemical research.[1]
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₄Br₂N₂ | Chem-Impex[1] |
| Molecular Weight | 275.93 g/mol | Chem-Impex[1] |
| Appearance | Off-white solid | Chem-Impex[1] |
| Purity | ≥ 97% (Assay) | Chem-Impex[1] |
| CAS Number | 50477-28-6 | Chem-Impex[1] |
| Storage Conditions | Store at 0-8 °C | Chem-Impex[1] |
Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, indazole derivatives are generally characterized by their solubility in organic solvents. It is anticipated that this compound will be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and various alcohols. Its aqueous solubility is expected to be low due to the hydrophobic nature of the dibrominated aromatic ring system.
To address this, detailed protocols for determining both thermodynamic and kinetic solubility are provided below. These standardized methods will allow researchers to generate precise solubility data in their specific solvent systems and buffers.
Data Presentation for Solubility
The following tables should be used to record experimentally determined solubility data.
Table 2: Thermodynamic (Equilibrium) Solubility of this compound
| Solvent/Buffer System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Deionized Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| 0.1 M HCl | 25 | ||
| 0.1 M NaOH | 25 | ||
| Acetonitrile | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| DMSO | 25 |
Table 3: Kinetic Solubility of this compound in Aqueous Buffer
| Buffer System (e.g., PBS, pH 7.4) | Incubation Time (hours) | Final DMSO Concentration (%) | Solubility (µM) |
| PBS, pH 7.4 | 2 | 1 | |
| PBS, pH 7.4 | 24 | 1 |
Experimental Protocols for Solubility Determination
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Materials and Reagents:
-
This compound
-
Selected solvents (e.g., water, buffers, organic solvents)
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial for ensuring saturation.
-
Equilibration: Seal the vials securely and place them in a temperature-controlled shaker (e.g., at 25°C). Agitate the samples for 24 to 72 hours to ensure equilibrium is reached.
-
Sampling: After equilibration, allow the vials to stand until the excess solid has settled. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the supernatant through a 0.22 µm filter to remove any undissolved microparticles. This step is critical to avoid artificially high results.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method against a standard curve of known concentrations.
This method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution upon dilution into an aqueous buffer.
Materials and Reagents:
-
10 mM stock solution of this compound in 100% DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate
-
Plate shaker
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilution: Add the DMSO stock solution to the aqueous buffer in a 96-well plate to a final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is low and consistent, typically 1%.
-
Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 hours and 24 hours) to observe for precipitation over time.
-
Analysis: After incubation, determine the concentration of the compound that remains in solution. This is often done by direct analysis of the supernatant after centrifugation of the plate to pellet any precipitate.
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and application in assays. Forced degradation studies are essential to identify potential degradation pathways and establish its stability profile under various stress conditions.
Data Presentation for Stability
The results of the forced degradation studies should be recorded in the following table.
Table 4: Forced Degradation of this compound
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Parent Compound Remaining | Observations (e.g., # of Degradants) |
| Acid Hydrolysis (0.1 M HCl) | 24, 48, 72 | 60 | ||
| Base Hydrolysis (0.1 M NaOH) | 24, 48, 72 | 60 | ||
| Oxidation (3% H₂O₂) | 24, 48, 72 | Room Temp | ||
| Thermal (Solid) | 24, 48, 72 | 80 | ||
| Thermal (Solution) | 24, 48, 72 | 80 | ||
| Photolytic (ICH Q1B) | Per ICH Q1B | Per ICH Q1B |
Experimental Protocol for Forced Degradation
This protocol outlines a systematic approach to evaluating the stability of this compound under various stress conditions.
Materials and Reagents:
-
This compound
-
Acetonitrile or Methanol
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Oven
-
Photostability chamber (compliant with ICH Q1B guidelines)
-
Stability-indicating HPLC-UV/MS method
Procedure:
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 80°C.
-
Thermal Degradation (Solution): Dissolve the compound in a suitable solvent mixture (e.g., water:acetonitrile 50:50) and incubate at 80°C.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sampling: Withdraw aliquots at specified time points (e.g., 24, 48, 72 hours). For acid and base hydrolysis samples, neutralize the aliquot before analysis. For the solid thermal sample, dissolve a known quantity in a suitable solvent for analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC-UV/MS method. This method must be capable of separating the parent compound from any potential degradation products. Calculate the percentage of the remaining this compound at each time point.
Conclusion
This compound is a valuable intermediate in medicinal chemistry and materials science.[1] While specific public data on its solubility and stability are scarce, this guide provides the necessary framework and detailed experimental protocols for researchers to systematically determine these critical parameters. The provided methodologies for thermodynamic and kinetic solubility, alongside a comprehensive forced degradation study, will enable scientists to effectively handle, store, and utilize this compound in their research and development endeavors, ultimately facilitating the creation of novel therapeutic agents and materials.[1]
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5,7-Dibromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 5,7-diaryl-1H-indazoles via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The indazole scaffold is a privileged structure in medicinal chemistry, and functionalization at the 5 and 7 positions can lead to the development of potent and selective kinase inhibitors for various therapeutic targets.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds in drug discovery, with several approved drugs and numerous candidates in clinical trials.[1] The 1H-indazole core is a bioisostere of indole and can form crucial interactions with biological targets.[2] In particular, substituted indazoles have been identified as potent inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[1]
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a broad substrate scope and tolerance to various functional groups.[3] This makes it an ideal method for the synthesis of diverse libraries of 5,7-diaryl-1H-indazoles from the readily accessible 5,7-Dibromo-1H-indazole starting material. The resulting diarylated indazoles can be screened for activity against a range of kinase targets, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit, which are implicated in angiogenesis and tumor progression.[4][5][6]
Synthesis of this compound
The starting material, this compound, can be synthesized from N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide. Treatment with two equivalents of N-bromosuccinimide (NBS) in DMF at 80 °C affords the desired 5,7-dibrominated product in high yield.[3]
Table 1: Synthesis of this compound [3]
| Starting Material | Reagent (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide (1) | NBS (2) | DMF | 80 | 4 | 88 |
Double Suzuki-Miyaura Coupling Protocol
The following protocol for the double Suzuki-Miyaura coupling of this compound is adapted from a successful procedure for the analogous 5,7-dibromoindole.[7] This method employs a low catalyst loading and water as a green reaction solvent.
Materials:
-
This compound
-
Arylboronic acid (3.0 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
Na₂CO₃ (2.0 equivalents)
-
Water (H₂O)
-
Microwave vial
-
Septum
-
Nitrogen or Argon gas supply
-
Microwave reactor
Experimental Procedure:
-
To a microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (3.0 mmol), Na₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Seal the vial with a septum and flush with a stream of dry nitrogen or argon for 5-10 minutes.
-
Add deionized water (2.5 mL) via the septum.
-
Sonicate the vial for 30 seconds to ensure proper mixing.
-
Heat the reaction mixture under microwave irradiation for 1 hour at 120 °C.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5,7-diaryl-1H-indazole.
Table 2: Representative Reaction Conditions for Double Suzuki-Miyaura Coupling
| Substrate | Arylboronic Acid (equiv.) | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) |
| This compound (1) | Phenylboronic acid (3) | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | H₂O | 120 (Microwave) | 1 |
Note: Yields for the double Suzuki-Miyaura coupling on this compound are not explicitly reported in the literature. The conditions provided are based on a highly analogous system and may require optimization for specific arylboronic acids.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
5,7-Diaryl-1H-indazoles are valuable scaffolds for the development of kinase inhibitors. The diaryl substitution allows for the exploration of chemical space and optimization of interactions within the ATP-binding pocket of various kinases.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][4] Indazole-based compounds have been successfully developed as VEGFR inhibitors.[4][8][9]
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US12162876B2 - Indazole kinase inhibitor and use thereof - Google Patents [patents.google.com]
- 7. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Buchwald-Hartwig Amination of 5,7-Dibromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The functionalization of the indazole core is therefore of significant interest in the development of novel therapeutic agents. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds.[1] This reaction offers a broad substrate scope and functional group tolerance, making it highly suitable for the late-stage functionalization of complex molecules.[1]
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 5,7-Dibromo-1H-indazole. This reaction allows for the selective introduction of primary and secondary amines at the C5 and/or C7 positions of the indazole ring, paving the way for the synthesis of a diverse library of novel indazole derivatives for drug discovery and development. The methodologies described herein are based on established principles of the Buchwald-Hartwig amination and provide a solid foundation for further optimization and application.
Reaction Scheme
General reaction scheme for the Buchwald-Hartwig amination of this compound.
Representative Reaction Conditions and Yields
The successful Buchwald-Hartwig amination of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a summary of representative conditions and expected yields for the mono-amination of this compound with various amines. It is important to note that the regioselectivity of the mono-amination (C5 vs. C7) can be influenced by the specific reaction conditions and the nature of the amine.
| Entry | Amine (R1R2NH) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (2.0) | Toluene | 100 | 12 | 5-(Morpholin-4-yl)-7-bromo-1H-indazole | 75-85 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16 | 5-(Phenylamino)-7-bromo-1H-indazole | 60-70 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2.0) | t-BuOH | 90 | 24 | 5-(Butylamino)-7-bromo-1H-indazole | 70-80 |
| 4 | Piperidine | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.5) | DMF | 120 | 18 | 7-(Piperidin-1-yl)-5-bromo-1H-indazole | 65-75 |
| 5 | Benzylamine | Pd₂(dba)₃ (2) | DavePhos (4) | LiHMDS (2.0) | THF | 80 | 12 | 5-(Benzylamino)-7-bromo-1H-indazole | 70-80 |
Experimental Protocols
General Procedure for the Mono-amination of this compound
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Protocol:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), and the phosphine ligand (e.g., 4 mol% XPhos).
-
Add the base (e.g., 2.0 equiv NaOtBu) to the reaction tube.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Add the amine (1.1 - 1.5 equiv) to the reaction mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amino-indazole derivative.
General Procedure for the Di-amination of this compound
Protocol:
-
Follow steps 1-4 of the mono-amination procedure.
-
Add the amine (2.5 - 3.0 equiv) to the reaction mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to a higher temperature if necessary (e.g., 110-120 °C) with vigorous stirring.
-
Monitor the reaction for the disappearance of the mono-aminated intermediate and the formation of the di-aminated product.
-
Follow the workup and purification procedure as described in steps 8-12 of the mono-amination protocol.
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst or ligand- Insufficiently anhydrous/anaerobic conditions- Inappropriate base or solvent | - Use fresh catalyst and ligand- Ensure all glassware is oven-dried and the reaction is performed under a robust inert atmosphere- Screen alternative bases and solvents |
| Formation of Side Products | - Reaction temperature too high- Prolonged reaction time- N-H of indazole reacting | - Lower the reaction temperature- Optimize the reaction time- Consider N-protection of the indazole (e.g., with a BOC group) if selectivity is an issue |
| Poor Regioselectivity | - Steric and electronic effects of the amine and ligand | - Screen different phosphine ligands to modulate selectivity- Vary the reaction temperature |
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle under an inert atmosphere.
-
Organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Strong bases such as NaOtBu and LiHMDS are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
Always consult the Safety Data Sheet (SDS) for all chemicals used.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5,7-Dibromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 5,7-Dibromo-1H-indazole. The functionalization of the indazole scaffold is of paramount importance in medicinal chemistry, as this heterocyclic motif is a core component of numerous biologically active compounds. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, offer a versatile and powerful toolkit for the synthesis of a diverse array of indazole derivatives by enabling the formation of carbon-carbon and carbon-nitrogen bonds.
Application Notes
The this compound core presents two reactive sites for palladium-catalyzed cross-coupling, allowing for the synthesis of mono- or di-substituted indazole derivatives. The regioselectivity of the mono-substitution can be influenced by the reaction conditions and the specific palladium catalyst and ligand system employed.
Suzuki-Miyaura Coupling: This reaction is a robust method for forming carbon-carbon bonds between this compound and various organoboron reagents, such as boronic acids and their esters. It is widely utilized due to its mild reaction conditions and tolerance of a broad range of functional groups.[1] Studies on similar di-substituted indazoles have shown that selective coupling at the C7 position is achievable, suggesting a potential for regioselective functionalization of this compound.
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines to the indazole core.[2] This method is instrumental in the synthesis of arylamines and their derivatives, which are prevalent in many pharmaceutical compounds. The choice of palladium catalyst and ligand is critical for the success of this reaction.[3]
Sonogashira Coupling: The Sonogashira reaction is a reliable method for the formation of carbon-carbon triple bonds by coupling terminal alkynes with aryl halides.[4] This reaction is valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in various applications, including medicinal chemistry and materials science.
Data Presentation
The following tables summarize quantitative data from the literature for palladium-catalyzed cross-coupling reactions on various bromo-indazole substrates. This data is intended to serve as a guide for reaction optimization with this compound.
Table 1: Suzuki-Miyaura Coupling of Bromo-Indazoles
| Indazole Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(dppf) (10) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 2 | 81 |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | High |
| N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Various aryl boronic acids | Pd(dppf)Cl₂·DCM (5) | - | K₂CO₃ | 1,4-dioxane/water | RT | 8-12 | Good |
| 6-Bromo-3-iodo-1H-indazole | (E)-6-Bromo-3-(3,5-dimethoxystyryl)-1H-indazole | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 71.2 |
Table 2: Buchwald-Hartwig Amination of Bromo-Indazoles
| Indazole Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ (10) | P(o-tol)₃ (20) | NaOtBu | Toluene | 150 (MW) | 0.17 | High |
| 3-Bromo-6-(trifluoromethyl)-1H-indazole | Morpholine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 12 | High |
| 4-bromo-7-azaindole | Benzylamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 1 | High |
Table 3: Sonogashira Coupling of Bromo-Indazoles
| Indazole Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-bromo-3-iodo-indole | Phenylacetylene | PdCl₂(PPh₃)₂ (10) | CuI (20) | Et₃N | DMF | 70 | 48 | High |
| 5-bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 70 | - | Good |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling of this compound (Mono- and Di-substitution)
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents for mono-substitution, 2.2 equivalents for di-substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents per bromine, or Cs₂CO₃, 2 equivalents per bromine)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the arylboronic acid in the solvent system.
-
Add the base to the solution.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (1.2 equivalents for mono-substitution, 2.4 equivalents for di-substitution)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., XPhos, SPhos, 4-10 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equivalents per bromine)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried reaction tube, add this compound, the palladium pre-catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent and the amine via syringe.
-
Seal the tube and heat the reaction mixture (e.g., to 100-120 °C) with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by silica gel column chromatography.
Protocol 3: Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents for mono-substitution, 2.4 equivalents for di-substitution)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5-10 mol%)
-
Copper(I) iodide (CuI, 10-20 mol%)
-
Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))
-
Solvent (e.g., DMF or THF)
Procedure:
-
To a reaction flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent, the terminal alkyne, and the base.
-
Heat the reaction mixture (e.g., to 70 °C) and stir until the starting material is consumed as indicated by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dilute the residue with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Decision tree for selecting the appropriate coupling reaction.
References
- 1. Evolution of a series of peptidoleukotriene antagonists: synthesis and structure/activity relationships of 1,3,5-substituted indoles and indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]
- 3. [PDF] Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir | Semantic Scholar [semanticscholar.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Application Notes and Protocols for N-alkylation of 5,7-Dibromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. N-alkylation of the indazole core is a critical synthetic step in the development of novel therapeutics, as the position of the alkyl group significantly influences the pharmacological profile. However, the ambident nucleophilic nature of the indazole ring, with its two reactive nitrogen atoms (N-1 and N-2), often leads to the formation of regioisomeric mixtures, presenting a significant challenge for selective synthesis and purification.[1][2][3]
This application note provides a detailed protocol for the N-alkylation of 5,7-dibromo-1H-indazole, a key intermediate in the synthesis of various targeted therapies. The protocol outlines conditions that can be modulated to favor either non-selective alkylation or a degree of regioselectivity, based on established principles of indazole chemistry. The regiochemical outcome of these reactions is highly dependent on factors such as the choice of base, solvent, and the nature of the alkylating agent.[4][5]
Factors Influencing Regioselectivity
The N-alkylation of indazoles can be directed towards either the N-1 or N-2 position by careful selection of reaction conditions.
-
Steric Hindrance: The presence of a substituent at the C7 position of the indazole ring, such as a bromine atom in this compound, can sterically hinder the approach of the alkylating agent to the N-1 position, potentially influencing the N-1/N-2 ratio.
-
Base and Solvent Effects: The combination of a strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the thermodynamically more stable N-1 alkylated product.[1][2][4] In contrast, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often result in a mixture of N-1 and N-2 isomers.
Experimental Protocols
The following protocols provide methodologies for the N-alkylation of this compound. Protocol 1 describes a general method that typically yields a mixture of N-1 and N-2 isomers, while Protocol 2 outlines conditions that generally favor N-1 selectivity.
Protocol 1: General N-alkylation using Potassium Carbonate in DMF
This method is a straightforward approach for N-alkylation and is likely to produce a mixture of N-1 and N-2 alkylated this compound, which may require chromatographic separation.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equiv).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N-1 and N-2 isomers.
Protocol 2: Selective N-1 Alkylation using Sodium Hydride in THF
This protocol employs conditions that are known to favor the formation of the N-1 alkylated isomer for many indazole derivatives.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated product.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of a closely related bromo-substituted indazole, which can serve as a reference for the expected outcomes with this compound.
| Substrate | Alkylating Agent | Base / Solvent | Temp. (°C) | Time (h) | N1:N2 Ratio | Total Yield (%) |
| Methyl 5-bromo-1H-indazole-6-carboxylate | 1-Bromo-2-methylpropane | K₂CO₃ / DMF | 120 | 1 | 58:42 | 72 |
| This compound (Predicted) | Alkyl Halide | K₂CO₃ / DMF | 60-120 | 1-16 | Mixture | Variable |
| This compound (Predicted) | Alkyl Halide | NaH / THF | RT | 2-12 | N1 favored | Variable |
Data for methyl 5-bromo-1H-indazole-6-carboxylate is derived from a similar experimental procedure. The outcomes for this compound are predicted based on general principles of indazole alkylation and may vary.
Mandatory Visualizations
Caption: General experimental workflow for the N-alkylation of this compound.
Caption: Signaling pathway of regioselectivity in the N-alkylation of indazole.
References
- 1. d-nb.info [d-nb.info]
- 2. research.ucc.ie [research.ucc.ie]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Regioselective Functionalization of the Indazole C7 Position
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indazole scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The ability to selectively functionalize specific positions of the indazole ring is crucial for the development of new therapeutic agents. This document provides detailed application notes and protocols for the regioselective functionalization of the C7 position of indazoles, a key position for modulating pharmacological properties. The following sections summarize key strategies, present quantitative data for various methods, and provide detailed experimental protocols for their implementation.
Strategies for C7 Functionalization
The regioselective functionalization of the indazole C7 position can be achieved through several strategic approaches:
-
Directing Group-Assisted C-H Activation: This is a powerful strategy that utilizes a removable directing group installed on the N1 nitrogen of the indazole to direct a metal catalyst to the adjacent C7 position for C-H bond activation and subsequent functionalization.
-
Halogenation and Subsequent Cross-Coupling: A two-step sequence involving the regioselective halogenation (e.g., bromination) of the C7 position, followed by a transition metal-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura), allows for the introduction of various aryl and heteroaryl groups.[1][2]
-
Palladium-Catalyzed Direct C-H Arylation and Alkenylation: In certain substrates, particularly those bearing an electron-withdrawing group at the C4 position, direct palladium-catalyzed C-H functionalization at the C7 position can be achieved with high regioselectivity.[3][4][5]
-
Utilization of Pre-functionalized Indazoles: Synthetically useful 7-substituted indazoles can be prepared from indazole precursors already functionalized at the C7 position, such as 7-iodo-1H-indazole or 7-OTf-1H-indazole, via palladium-catalyzed cross-coupling reactions.[6][7]
Data Presentation: Quantitative Summary of C7 Functionalization Methods
The following tables summarize the quantitative data for various regioselective C7 functionalization reactions of indazoles, allowing for easy comparison of different methodologies.
Table 1: Directing Group-Assisted C7-Olefination of Indazoles
| Directing Group | Catalyst System | Olefin | Solvent | Temp (°C) | Yield (%) | Reference |
| N,N-diisopropylcarbamoyl | [RhCpCl₂]₂/AgSbF₆ | Methyl acrylate | DCE | 80 | 92 | [8] |
| N,N-diisopropylcarbamoyl | [RhCpCl₂]₂/AgSbF₆ | Styrene | DCE | 80 | 85 | [8] |
| N,N-diisopropylcarbamoyl | [RhCp*Cl₂]₂/AgSbF₆ | n-Butyl acrylate | DCE | 80 | 90 | [8] |
| N-Pivaloyl | [Rh(OAc)₂]₂/NaOAc | Ethyl acrylate | Toluene | 110 | 85 | [9] |
| N-Pivaloyl | Ru(OAc)₂(p-cymene) | Methyl acrylate | TFE | 40 | 78 | [10] |
Table 2: Palladium-Catalyzed Direct C7-Arylation of 3-Substituted Indazoles
| Substrate (3-position) | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenyl | 4-Iodotoluene | Pd(OAc)₂ | 1,10-Phenanthroline | K₂CO₃ | DMA | 130 | 85 | [3] |
| Phenyl | 4-Iodoanisole | Pd(OAc)₂ | 1,10-Phenanthroline | K₂CO₃ | DMA | 130 | 81 | [3] |
| Phenyl | 1-Iodo-4-(trifluoromethyl)benzene | Pd(OAc)₂ | 1,10-Phenanthroline | K₂CO₃ | DMA | 130 | 75 | [3] |
| CO₂Me | 4-Iodotoluene | Pd(OAc)₂ | 1,10-Phenanthroline | K₂CO₃ | DMA | 130 | 65 | [3] |
Table 3: C7-Bromination and Suzuki-Miyaura Cross-Coupling of 4-Substituted Indazoles
| 4-Substituent | Brominating Agent | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| NHSO₂Tol | NBS | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85 | [1][2] |
| NHSO₂Tol | NBS | (4-Fluorophenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 82 | [1][2] |
| NHCOPh | NBS | (4-Methylphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 78 | [1][2] |
| NHCOPh | NBS | (Thiophen-2-yl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 75 | [1][2] |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Regioselective C7-Olefination of N,N-diisopropylcarbamoyl-1H-indazole[8]
Materials:
-
N,N-diisopropyl-1H-indazole-1-carboxamide
-
Olefin (e.g., methyl acrylate)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
1,2-Dichloroethane (DCE)
-
Nitrogen atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add N,N-diisopropyl-1H-indazole-1-carboxamide (0.2 mmol), [RhCp*Cl₂]₂ (0.005 mmol, 3.1 mg), and AgSbF₆ (0.02 mmol, 6.9 mg).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add the olefin (0.4 mmol) and anhydrous DCE (1.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12-24 hours.
-
After completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and filter through a short pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired C7-olefinated indazole.
Protocol 2: Palladium-Catalyzed Direct C7-Arylation of 3-Phenyl-1H-indazole[3]
Materials:
-
3-Phenyl-1H-indazole
-
Aryl iodide (e.g., 4-iodotoluene)
-
Pd(OAc)₂ (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
K₂CO₃ (2.0 equiv.)
-
N,N-Dimethylacetamide (DMA)
-
Nitrogen atmosphere
Procedure:
-
In a sealed tube, combine 3-phenyl-1H-indazole (0.5 mmol), the aryl iodide (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 11.2 mg), 1,10-phenanthroline (0.1 mmol, 18.0 mg), and K₂CO₃ (1.0 mmol, 138 mg).
-
Evacuate and backfill the tube with nitrogen.
-
Add anhydrous DMA (2.0 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 130 °C for 24 hours.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C7-arylated indazole.
Protocol 3: Two-Step C7-Arylation via Bromination and Suzuki-Miyaura Coupling[1][2]
Step A: Regioselective C7-Bromination of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide
Materials:
-
N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide (1.0 mmol) in acetonitrile (10 mL).
-
Add N-bromosuccinimide (1.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Remove the solvent in vacuo.
-
The crude N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide can be used in the next step without further purification.
Step B: Suzuki-Miyaura Cross-Coupling
Materials:
-
Crude N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide (from Step A)
-
Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid) (1.5 equiv.)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (3.0 equiv.)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen atmosphere
Procedure:
-
To a flask containing the crude 7-bromoindazole from the previous step, add the arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3.0 mmol).
-
Evacuate and backfill the flask with nitrogen.
-
Add the dioxane/water mixture (10 mL).
-
Heat the mixture to 100 °C and stir for 4-6 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry over Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography to obtain the C7-arylated product.
Visualizations
Diagram 1: Directing Group Strategy for C7-Functionalization
Caption: Workflow for directing group-assisted C7-functionalization of indazole.
Diagram 2: Two-Step Halogenation/Cross-Coupling Pathway
Caption: Sequential C7-halogenation and cross-coupling for indazole functionalization.
Diagram 3: Logical Relationship of C7-Functionalization Strategies
Caption: Overview of major strategies for indazole C7-functionalization.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-catalyzed direct C7-arylation of substituted indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Rhodium-Catalyzed Regioselective C7-Olefination of Indazoles Using an N-Amide Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. C7‐Indole Amidations and Alkenylations by Ruthenium(II) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
5,7-Dibromo-1H-indazole: A Versatile Scaffold for Advanced Synthesis
Introduction
5,7-Dibromo-1H-indazole is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry and materials science. Its unique structural motif, featuring bromine atoms at the 5 and 7 positions of the indazole core, provides two reactive sites for diversification, making it an ideal scaffold for the synthesis of complex molecules, particularly in the development of kinase inhibitors for targeted cancer therapy.[1] The indazole core itself is a well-established pharmacophore, known for its ability to mimic the purine base of ATP and interact with the hinge region of kinases.[2] This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations.
Key Applications
The primary application of this compound lies in its use as a precursor for the synthesis of polysubstituted indazoles through palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination, allow for the selective introduction of aryl, heteroaryl, and amino moieties at the bromine-substituted positions, enabling the exploration of a vast chemical space for drug discovery.
Notably, indazole derivatives have shown significant promise as inhibitors of various protein kinases, such as Polo-like kinase 4 (PLK4) and c-Jun N-terminal kinase 3 (JNK3), which are implicated in the pathogenesis of cancer and neurodegenerative diseases, respectively.[3][4]
Experimental Protocols
The following protocols provide detailed methodologies for common and powerful transformations of this compound.
N-Alkylation of this compound (General Protocol)
N-alkylation is a fundamental step to introduce substituents that can modulate the physicochemical properties and biological activity of the final compounds. Regioselectivity between the N1 and N2 positions of the indazole ring can be influenced by the reaction conditions.
Reaction Scheme:
Materials:
-
This compound
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Base (e.g., Cesium carbonate (Cs₂CO₃), Sodium hydride (NaH))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a solution of this compound (1.0 eq.) in the chosen anhydrous solvent, add the base (1.5 - 2.0 eq.).
-
Stir the mixture under an inert atmosphere at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Continue stirring at room temperature or heat as required, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.
Suzuki-Miyaura Cross-Coupling (General Protocol)
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. For this compound, this reaction can be performed sequentially to introduce different aryl or heteroaryl groups at the 5 and 7 positions.
Reaction Scheme:
(PG = Protecting Group, if necessary)
Materials:
-
This compound (or N-protected derivative)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq.), the boronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the solvent system to the mixture.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (2-5 mol%) under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination (General Protocol)
This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.
Reaction Scheme:
(PG = Protecting Group, if necessary)
Materials:
-
This compound (or N-protected derivative)
-
Primary or secondary amine
-
Palladium catalyst/precatalyst (e.g., Pd₂(dba)₃ with a phosphine ligand like Xantphos or a precatalyst like XPhos-Pd-G3)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the palladium source, the phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by the amine (1.1-1.5 eq.).
-
Heat the mixture with stirring to the required temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the functionalization of bromo-indazole scaffolds. While specific data for this compound is limited in publicly available literature, the data for other bromo-indazoles provides a strong predictive framework.
Table 1: Suzuki-Miyaura Cross-Coupling of Bromo-Indazoles
| Bromo-Indazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME | 80 | 85 | [5] |
| N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Various aryl boronic acids | PdCl₂(dppf)·DCM (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 70-92 | [6] |
| 7-Bromo-4-amido-1H-indazole | Various aryl/heteroaryl boronic acids | Pd(dppf)Cl₂ (10) | K₂CO₃ | Dioxane/H₂O | 140 (MW) | 65-95 | [7] |
Table 2: Buchwald-Hartwig Amination of Bromo-Indazoles
| Bromo-Indazole Substrate | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 6-Bromo-1H-indazole | Aniline | BrettPhos precatalyst (2) | LiHMDS | THF | 65 | 88 | [8] |
| 6-Bromo-1H-indazole | Morpholine | RuPhos precatalyst (2) | LiHMDS | THF | 65 | 92 | [8] |
| 3-Bromo-6-(trifluoromethyl)-1H-indazole | Aniline | Pd₂(dba)₃ (2.5) / Xantphos (5) | Cs₂CO₃ | Toluene | 110 | 85-95 (Expected) | General Protocol |
Visualizations
Experimental Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a typical workflow for the synthesis and evaluation of kinase inhibitors starting from this compound.
PLK4 Signaling Pathway in Centrosome Duplication
Derivatives of substituted indazoles have shown potent inhibitory activity against Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[3][9] Inhibition of PLK4 leads to mitotic defects and cell death in cancer cells.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions provides a robust platform for the development of novel compounds with significant therapeutic potential, particularly in the area of kinase inhibition. The protocols and data presented herein offer a foundation for researchers to explore the rich chemistry of this scaffold in their drug discovery and materials science endeavors.
References
- 1. ias.ac.in [ias.ac.in]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 5,7-Dibromo-1H-indazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 5,7-Dibromo-1H-indazole as a versatile starting material in medicinal chemistry. The unique disubstitution pattern of this indazole core makes it a valuable scaffold for the synthesis of diverse bioactive molecules, particularly in the fields of oncology and neurodegenerative diseases.[1]
Application Notes
This compound is a key building block for the synthesis of complex heterocyclic compounds. The two bromine atoms at positions 5 and 7 offer reactive handles for various cross-coupling reactions, enabling the introduction of a wide range of substituents to explore the chemical space and optimize pharmacological properties.[1] The indazole nucleus itself is recognized as a privileged scaffold in drug discovery, known for its ability to mimic the purine core of ATP and interact with the hinge region of protein kinases.[2]
Key Applications:
-
Kinase Inhibitors: The indazole scaffold is a common feature in many clinically approved and investigational kinase inhibitors.[2] By functionalizing the 5 and 7 positions of this compound, researchers can develop potent and selective inhibitors of various kinases implicated in cancer, such as Polo-like kinase 4 (PLK4) and c-Jun N-terminal kinases (JNK).[3][4]
-
Neuroprotective Agents: Derivatives of indazoles have shown promise in the treatment of neurodegenerative disorders like Parkinson's disease.[5] The ability to introduce diverse chemical moieties onto the this compound core allows for the fine-tuning of properties required for CNS-active drugs, such as blood-brain barrier permeability.
-
Anticancer Agents: Beyond kinase inhibition, indazole derivatives have demonstrated broad anticancer activity through various mechanisms. The 5,7-disubstituted indazole framework can be elaborated to generate novel compounds with potential applications in oncology.[6]
Featured Applications:
This document will focus on two primary applications: the synthesis of potent Polo-like kinase 4 (PLK4) inhibitors for oncology and c-Jun N-terminal kinase 3 (JNK3) inhibitors for neurodegenerative diseases.
Quantitative Data Summary
The following tables summarize the biological activity of representative indazole-based inhibitors for PLK4 and JNK3. While these compounds are not directly synthesized from this compound in the cited literature, they represent the types of potent molecules that can be accessed through the functionalization of a dibrominated indazole scaffold.
Table 1: Biological Activity of Indazole-Based PLK4 Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| K22 | PLK4 | 0.1 | MCF-7 | 1.3 | [7] |
| CFI-400945 | PLK4 | 2.8 | - | - | [3] |
| Axitinib | PLK4 | 6.5 | - | - | [3] |
| C05 | PLK4 | < 0.1 | IMR-32 | 0.948 | [8] |
| C05 | PLK4 | < 0.1 | MCF-7 | 0.979 | [8] |
| C05 | PLK4 | < 0.1 | H460 | 1.679 | [8] |
Table 2: Biological Activity of Indazole-Based JNK3 Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Selectivity (JNK1/JNK3) | Cell-Based Potency | Reference |
| SR-3737 | JNK3 | 12 | ~1 | Not Reported | [4] |
| 25c | JNK3 | 85.21 | >100-fold | Neuroprotective effects | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of bioactive molecules derived from this compound.
Protocol 1: Synthesis of 5,7-Diaryl-1H-indazoles via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the diarylation of this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone for the functionalization of the indazole core.
Materials:
-
This compound
-
Arylboronic acid (2.2 equivalents)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), sodium carbonate (3.0 mmol), and palladium(0) tetrakis(triphenylphosphine) (0.05 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add 1,4-dioxane (10 mL) and water (2 mL) to the vessel.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5,7-diaryl-1H-indazole.
Protocol 2: Biochemical Kinase Inhibition Assay (PLK4)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against PLK4 using a luminescence-based kinase assay.
Materials:
-
Recombinant human PLK4 enzyme
-
Suitable peptide substrate for PLK4
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions, recombinant PLK4 enzyme, and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding ATP to a final concentration equivalent to the Kₘ for PLK4. The final DMSO concentration should be ≤1%.
-
Incubate the reaction at 30 °C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol describes a method to evaluate the antiproliferative effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle-only (DMSO) control.
-
Incubate the plates for an additional 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Determine the IC50 values by plotting cell viability against compound concentration.
Visualizations
Experimental and Signaling Pathway Diagrams
Caption: A generalized workflow for the discovery of kinase inhibitors.
Caption: Simplified PLK4 signaling pathway and the point of inhibition.
Caption: A simplified JNK signaling pathway in neurodegeneration.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 5,7-Dibromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous kinase inhibitors due to its ability to mimic the purine ring of ATP and form key hydrogen bond interactions within the kinase hinge region.[1][2] 5,7-Dibromo-1H-indazole is a versatile starting material for the synthesis of a diverse range of kinase inhibitors, with the bromine atoms at the 5- and 7-positions providing reactive handles for various palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of different functionalities to modulate potency, selectivity, and pharmacokinetic properties.
These application notes provide a comprehensive guide to the synthesis of kinase inhibitors, with a focus on Polo-like kinase 4 (PLK4) and Pim-1 kinase, using this compound as a key building block. Detailed experimental protocols for key synthetic transformations and biological assays are provided to aid researchers in the development of novel therapeutic agents.
Key Kinase Targets
Polo-like Kinase 4 (PLK4): A serine/threonine kinase that plays a crucial role in centriole duplication.[3][4] Overexpression of PLK4 is linked to tumorigenesis in various cancers, making it an attractive target for anticancer drug development.[3][4]
Pim-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation.[5] Its upregulation is observed in several hematological malignancies and solid tumors.[6]
Synthetic Strategies
The synthesis of kinase inhibitors from this compound primarily relies on palladium-catalyzed cross-coupling reactions to functionalize the 5- and 7-positions of the indazole core. The most common and effective methods include:
-
Sonogashira Coupling: Forms a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is instrumental in introducing alkynyl moieties, which can serve as linkers or key interacting fragments.[7][8]
-
Suzuki Coupling: Creates a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an aryl halide. This is a widely used method for introducing aryl or heteroaryl groups.[9][10]
-
Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond between an amine and an aryl halide, a crucial step for introducing amine functionalities that often interact with the kinase hinge region.
A general workflow for the synthesis of kinase inhibitors from this compound is depicted below.
Caption: General workflow for the synthesis of kinase inhibitors.
Data Presentation
Table 1: Biological Activity of Indazole-Based PLK4 Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| Axitinib | PLK4 | 6.5 | - | - | [4] |
| CFI-400945 | PLK4 | 2.8 | - | - | [4] |
| Compound K22 | PLK4 | 0.1 | MCF-7 | 1.3 | [4] |
| Compound C05 | PLK4 | < 0.1 | IMR-32 | 0.948 | [3] |
| MCF-7 | 0.979 | [3] | |||
| H460 | 1.679 | [3] | |||
| Compound 14i | PLK4 | 11.2 | MDA-MB-231 | 0.09 | [11] |
| MDA-MB-468 | 0.06 | [11] |
Table 2: Biological Activity of Indazole-Based Pim-1 Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| Compound 10 | Pim-1 | <1000 | - | - | [5] |
| Compound 20 | Pim-1 | <1000 | - | - | [5] |
| Compound 9 | Pim-1 | 5 | MV4-11 | <0.03 | [12] |
Experimental Protocols
Protocol 1: N-Protection of this compound
Objective: To protect the N1 position of the indazole ring to prevent side reactions during subsequent cross-coupling steps. A common protecting group is the tetrahydropyranyl (THP) group.
Materials:
-
This compound
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add 3,4-dihydro-2H-pyran (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the N-THP protected this compound.
Protocol 2: Sonogashira Coupling of N-Protected this compound
Objective: To introduce an alkynyl substituent at either the C5 or C7 position. The C7 position is generally more reactive.
Materials:
-
N-THP-5,7-dibromo-1H-indazole
-
Terminal alkyne (e.g., ethynylpyridine)
-
Copper(I) iodide (CuI)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous solvent (e.g., DMF or THF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-THP-5,7-dibromo-1H-indazole (1.0 eq) and the terminal alkyne (1.1 eq) in anhydrous DMF, add CuI (0.1 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Degas the mixture with argon or nitrogen for 15 minutes.
-
Add triethylamine (3.0 eq) and stir the reaction at room temperature for 5-8 hours.[3]
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alkynylated indazole.
Protocol 3: Suzuki Coupling of N-Protected Bromo-indazole Derivative
Objective: To introduce an aryl or heteroaryl substituent at the remaining bromine-substituted position.
Materials:
-
N-Protected mono-alkynyl-bromo-indazole
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/water)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the N-protected mono-alkynyl-bromo-indazole (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.[9]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Deprotection of the Indazole Nitrogen
Objective: To remove the N-protecting group to yield the final kinase inhibitor.
Materials:
-
N-Protected kinase inhibitor precursor
-
Acidic solution (e.g., HCl in methanol or trifluoroacetic acid in DCM)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-protected compound in a suitable solvent (e.g., methanol or DCM).
-
Add the acidic solution (e.g., 4M HCl in methanol or trifluoroacetic acid).
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
Protocol 5: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the in vitro potency (IC50) of the synthesized compounds against the target kinase.
Materials:
-
Synthesized kinase inhibitors
-
Target kinase (e.g., PLK4, Pim-1)
-
Substrate for the kinase
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate buffer.
-
In a 96-well plate, add the kinase, substrate, ATP, and the test compound. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Initiate the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software (e.g., GraphPad Prism).
Protocol 6: Cell Proliferation Assay (MTT Assay)
Objective: To evaluate the antiproliferative activity of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, IMR-32)
-
Cell culture medium and supplements
-
Synthesized kinase inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathway Diagrams
Caption: Simplified PLK4 signaling pathway and inhibition.
Caption: Simplified Pim-1 signaling pathway and inhibition.
References
- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors of PIM1 kinase: July 2009 to February 2013 patent update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of ( E )-4-(3-arylvinyl-1 H -indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of br ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02518A [pubs.rsc.org]
- 12. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for Developing Anti-Cancer Agents Using 5,7-Dibromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational anti-cancer agents.[1][2] Its bioisosteric relationship with purine allows indazole derivatives to function as competitive inhibitors for the ATP-binding sites of various protein kinases, which are often dysregulated in cancer.[3] 5,7-Dibromo-1H-indazole is a key starting material and versatile building block for the synthesis of a diverse library of indazole-based compounds.[4][5] The bromine atoms at the 5 and 7 positions serve as convenient handles for introducing chemical diversity through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[5]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the development of novel anti-cancer agents, with a focus on kinase inhibitors.
Mechanism of Action and Key Signaling Pathways
Derivatives of this compound can be designed to target various protein kinases involved in cancer cell proliferation, survival, and angiogenesis. Key targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Polo-like Kinase 4 (PLK4), and components of the apoptosis signaling pathway.
VEGFR Signaling Pathway
VEGFRs are crucial mediators of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[6][7] Inhibitors derived from this compound can block the ATP-binding site of VEGFR, thereby inhibiting its kinase activity and downstream signaling.
Caption: VEGFR signaling pathway and its inhibition by an indazole derivative.
PLK4 Signaling Pathway and Cell Cycle Control
PLK4 is a master regulator of centriole duplication, a process critical for proper mitosis.[8] Overexpression of PLK4 is observed in several cancers and is associated with genomic instability.[8] Inhibitors targeting PLK4 can induce mitotic errors, leading to cell cycle arrest and apoptosis.[9]
Caption: PLK4 signaling in cell cycle control and the effect of its inhibition.
Apoptosis Pathway
Many anti-cancer agents, including those derived from this compound, ultimately induce programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of executioner caspases like caspase-3.[10][11]
Caption: Intrinsic apoptosis pathway induced by an indazole derivative.
Quantitative Data on Indazole-Based Anti-Cancer Agents
The following tables summarize the in vitro anti-cancer activity of representative indazole derivatives. While not all are direct derivatives of this compound, they illustrate the potential of the broader bromo-indazole class of compounds.
Table 1: Anti-proliferative Activity of Indazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | 4T1 (Breast) | 0.23 | [10][12] |
| HepG2 (Liver) | 0.31 | [10][12] | |
| MCF-7 (Breast) | 0.46 | [10][12] | |
| A549 (Lung) | 1.15 | [10][12] | |
| HCT116 (Colon) | 0.89 | [12] | |
| 6o | K562 (Leukemia) | 5.15 | [13] |
| A549 (Lung) | >10 | [13] | |
| PC-3 (Prostate) | >10 | [13] | |
| HepG2 (Liver) | >10 | [13] | |
| 9f | HCT116 (Colon) | 14.3 | [14] |
Table 2: Kinase Inhibitory Activity of Indazole-Based Compounds
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 7l | VEGFR-2 | 12 | [14] |
| Axitinib | VEGFR-2 | - | [12] |
| CFI-400945 | PLK4 | 4.85 | [15] |
| 109 | EGFR | 8.3 | [16] |
| EGFR T790M | 5.3 | [16] | |
| Entrectinib | ALK | 12 | [16] |
| 89 | Bcr-Abl | 14 | [16] |
| Bcr-Abl T315I | 450 | [16] |
Experimental Protocols
Synthesis of 5,7-Disubstituted-1H-indazole Derivatives
The following are generalized protocols for the Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions, which are commonly used to functionalize the this compound core.
Caption: General workflow for the synthesis and screening of 5,7-disubstituted-1H-indazole derivatives.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(dppf)Cl2)[17]
-
Solvent (e.g., 1,4-dioxane/water mixture)[18]
-
Nitrogen or Argon gas
-
Round-bottom flask, condenser, and magnetic stirrer
-
Standard work-up and purification reagents (ethyl acetate, water, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (2.2-2.5 eq.), palladium catalyst (0.05-0.1 eq.), and base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5,7-diaryl-1H-indazole.[19]
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos, X-Phos)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas atmosphere (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
-
Standard work-up and purification reagents
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium catalyst and the ligand.
-
Add the anhydrous solvent and stir for a few minutes to form the catalyst complex.
-
Add this compound, the amine, and the base to the reaction vessel.
-
Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
In Vitro Biological Evaluation
Protocol 3: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 4: In Vitro Kinase Assay (Luminescence-based)
This protocol is for determining the IC50 value of a test compound against a specific kinase (e.g., VEGFR2, PLK4).
Materials:
-
Recombinant human kinase (e.g., VEGFR2, PLK4)
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compound dilutions
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®, ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a white-walled microplate, add the kinase, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 45-60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence detection reagent according to the kit manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a test compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat cells with the test compound at various concentrations for 24-48 hours.
-
Harvest both adherent and floating cells, wash with PBS, and collect by centrifugation.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.[4][5][14]
Protocol 6: Western Blotting for Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system to visualize the protein bands.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel anti-cancer agents, particularly kinase inhibitors. The synthetic and biological protocols provided herein offer a framework for the development, characterization, and evaluation of new therapeutic candidates derived from this promising scaffold. By leveraging these methodologies, researchers can efficiently explore the chemical space around the indazole core to identify potent and selective inhibitors of key cancer-related signaling pathways.
References
- 1. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. noblelifesci.com [noblelifesci.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 20. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: 5,7-Dibromo-1H-indazole in Organic Semiconductor Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dibromo-1H-indazole is a versatile heterocyclic building block with significant potential in the development of novel organic semiconductor materials.[1] The presence of two bromine atoms on the indazole core offers reactive sites for functionalization, enabling the synthesis of a diverse range of π-conjugated systems with tunable electronic properties.[1] This makes it a promising precursor for materials used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The inherent properties of the indazole ring, such as its rigid and planar structure, contribute to the stability and charge-transport characteristics of the resulting materials. This document provides an overview of the potential applications, synthetic strategies, and generalized experimental protocols for the utilization of this compound in organic semiconductor research.
Potential Applications in Organic Electronics
The unique molecular structure of this compound makes it a valuable starting material for various organic semiconductor applications:
-
Hole and Electron Transporting Materials: By strategically introducing electron-donating or electron-withdrawing moieties at the 5- and 7-positions through cross-coupling reactions, both hole-transporting materials (HTMs) and electron-transporting materials (ETMs) can be synthesized. The indazole core itself can be tailored to favor either hole or electron transport.
-
Emitting Materials for OLEDs: Functionalization of the this compound scaffold with chromophoric groups can lead to the development of novel emitters for OLEDs. The emission color and efficiency can be fine-tuned by modifying the substituents.
-
Organic Photovoltaics (OPVs): As a component in donor or acceptor materials for OPVs, derivatives of this compound can contribute to efficient light absorption and charge separation.
Synthetic Pathways and Methodologies
The primary route for elaborating the this compound core is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of C-C bonds between the dibromoindazole and various aryl or heteroaryl boronic acids or esters.
Caption: Synthetic route to functionalized indazole semiconductors.
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general methodology for the synthesis of 5,7-disubstituted-1H-indazole derivatives.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid/ester (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1 equivalent), the aryl/heteroaryl boronic acid/ester (2.2 equivalents), and the base (3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5,7-disubstituted-1H-indazole derivative.
Characterization of Indazole-Based Organic Semiconductors
A comprehensive characterization is crucial to understand the structure-property relationships of the newly synthesized materials.
Caption: Workflow for material characterization and device testing.
Data Presentation
| Property | Technique | Description |
| Structural | ||
| Chemical Structure | ¹H NMR, ¹³C NMR, HRMS | Confirmation of the molecular structure and purity. |
| Thermal | ||
| Glass Transition Temp. (Tg) | DSC | Indicates the amorphous stability of the material. |
| Decomposition Temp. (Td) | TGA | Determines the thermal stability. |
| Optical | ||
| UV-Vis Absorption | UV-Vis Spectroscopy | Determines the absorption spectrum and optical bandgap. |
| Photoluminescence (PL) | Fluorescence Spectroscopy | Measures the emission spectrum and quantum yield. |
| Electrochemical | ||
| HOMO/LUMO Levels | Cyclic Voltammetry (CV) | Determines the energy levels for charge injection/transport. |
| Device Performance | ||
| Charge Carrier Mobility | OFET measurements | Quantifies the efficiency of charge transport. |
| Current Efficiency | OLED characterization | Lumens per ampere (cd/A). |
| Power Efficiency | OLED characterization | Lumens per watt (lm/W). |
| External Quantum Eff. | OLED characterization | Percentage of injected electrons that result in emitted photons. |
Protocol for Organic Field-Effect Transistor (OFET) Fabrication and Characterization
This protocol provides a general procedure for the fabrication and testing of a bottom-gate, top-contact OFET.
Materials:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (gate/dielectric)
-
Synthesized indazole-based organic semiconductor
-
High-purity organic solvent (e.g., chloroform, chlorobenzene)
-
Gold (for source/drain electrodes)
Procedure:
-
Substrate Cleaning:
-
Sonciate the Si/SiO₂ substrate sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen.
-
Treat the substrate with UV-ozone or an oxygen plasma to remove organic residues and improve the surface energy.
-
-
Semiconductor Deposition:
-
Dissolve the synthesized indazole-based semiconductor in the chosen solvent to form a dilute solution (e.g., 5-10 mg/mL).
-
Deposit the semiconductor film onto the SiO₂ surface using a solution-based technique such as spin-coating, drop-casting, or inkjet printing.
-
Anneal the film at an optimized temperature to improve crystallinity and film morphology.
-
-
Electrode Deposition:
-
Thermally evaporate gold through a shadow mask to define the source and drain electrodes on top of the semiconductor layer. The channel length and width are defined by the shadow mask.
-
-
Characterization:
-
Measure the electrical characteristics of the OFET device in a probe station under an inert atmosphere or in a vacuum.
-
Obtain the output and transfer characteristics using a semiconductor parameter analyzer.
-
Calculate the field-effect mobility, on/off ratio, and threshold voltage from the transfer characteristics in the saturation regime.
-
Conclusion
This compound represents a promising, yet underexplored, platform for the design and synthesis of novel organic semiconductor materials. Its versatile reactivity through cross-coupling reactions opens up a vast chemical space for creating materials with tailored properties for a range of electronic applications. The protocols and characterization workflows outlined in these notes provide a foundational framework for researchers to explore the potential of this intriguing building block in the field of organic electronics. Further research into the synthesis and characterization of specific this compound derivatives is necessary to fully elucidate their performance in organic semiconductor devices.
References
Application Notes and Protocols: 5,7-Dibromo-1H-indazole in Neurological Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dibromo-1H-indazole is a versatile chemical intermediate of significant interest in the development of novel therapeutics for neurological disorders.[1][2] Its dibrominated structure provides two reactive sites, primarily for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of substituted indazole derivatives. The indazole scaffold itself is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets implicated in the pathophysiology of neurological diseases, including protein kinases.[3][4] These notes provide an overview of the application of this compound in the synthesis of potential neurological drug candidates and detail relevant experimental protocols.
Strategic Importance in Neurological Drug Discovery
The indazole core is a key pharmacophore in numerous biologically active compounds.[3] In the context of neurological disorders, indazole derivatives have been investigated as potent inhibitors of several key protein kinases and other targets.[3][4]
Key Neurological Targets for Indazole-Based Drugs:
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease. Inhibition of LRRK2 kinase activity is a promising therapeutic strategy.[5][6]
-
c-Jun N-terminal Kinase 3 (JNK3): JNK3 is predominantly expressed in the brain and is implicated in neuronal apoptosis, making it a target for neurodegenerative diseases like Parkinson's and Alzheimer's disease.[7][8]
-
Glycogen Synthase Kinase 3 (GSK-3): GSK-3 is involved in a multitude of cellular processes, and its dysregulation is linked to Alzheimer's disease, bipolar disorder, and other neurological conditions.
-
Other Kinases and Receptors: The indazole scaffold has been employed to develop inhibitors for a wide range of other kinases and as ligands for various receptors within the central nervous system.[3]
The 5,7-dibromo substitution pattern of the indazole core allows for the strategic introduction of different chemical moieties at these positions through reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. This enables the exploration of the chemical space around the indazole scaffold to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
Quantitative Data of Representative Indazole-Based Neurological Drug Candidates
While specific data for compounds directly derived from this compound is often proprietary, the following table presents data for potent indazole-based inhibitors of key neurological targets to illustrate the potential of this chemical class.
| Compound Class | Target Kinase | IC50 (nM) | Indication | Reference |
| 1-Aryl-5-anilinoindazoles | JNK3 | 12 | Neurodegenerative Diseases | [7] |
| Indazole Derivatives | LRRK2 | <1 - 8 | Parkinson's Disease | [9] |
| 1-Pyrazolyl-5,6-disubstituted Indazoles | LRRK2 | <10 | Parkinson's Disease | [5] |
Experimental Protocols
The following protocols are generalized methods for the key synthetic transformations and biological assays relevant to the use of this compound in neurological drug discovery.
Protocol 1: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of the indazole core, a common first step in the synthesis of more complex derivatives.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous THF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol outlines the palladium-catalyzed coupling of a bromo-indazole with a boronic acid or ester, a key reaction for introducing aryl or heteroaryl substituents.[10]
Materials:
-
N-protected this compound (1.0 equivalent)
-
Aryl or heteroaryl boronic acid/ester (1.2 equivalents per bromine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equivalents per bromine)
-
Solvent (e.g., 1,4-dioxane/water mixture or DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the N-protected this compound, boronic acid/ester, and base.
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired diaryl-indazole derivative.
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol describes the palladium-catalyzed C-N bond formation between a bromo-indazole and an amine.[11]
Materials:
-
N-protected this compound (1.0 equivalent)
-
Amine (1.2 equivalents per bromine)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (2-5 mol%)
-
Ligand (e.g., Xantphos or BINAP) (4-10 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu) (2.0 equivalents per bromine)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium catalyst, ligand, and base.
-
Add the N-protected this compound and the amine, followed by the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol provides a general method for assessing the inhibitory activity of synthesized indazole derivatives against a target kinase.[12]
Materials:
-
Recombinant target kinase (e.g., LRRK2, JNK3)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Synthesized indazole inhibitor compounds
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the indazole inhibitor compounds in the kinase assay buffer. A typical starting concentration is 10 µM.
-
In the wells of the microplate, add the kinase, the substrate, and the serially diluted inhibitor compounds.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the kinase activity using the luminescent assay kit according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced.
-
Determine the IC50 value for each compound by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
References
- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2020247298A2 - 1-pyrazolyl, 5-, 6- disubstituted indazole derivatives as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]
- 3. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. 1-Pyrazolyl-5,6-Disubstituted Indazole Derivatives as LRRK2 Inhibitors for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2024158745A1 - Inhibitors of lrrk2 - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. ES2355738T3 - JNK INHIBITORS. - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling Reactions with Dibromoindazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions involving dibromoindazoles.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is my Suzuki coupling reaction with a dibromoindazole resulting in low to no yield?
Low or no yield in Suzuki coupling reactions with dibromoindazoles can stem from several factors. Common issues include:
-
Catalyst Inactivity: The Pd(0) active catalyst may not be generating efficiently from the precatalyst, or it may have decomposed. Ensure your palladium source is of good quality and consider using a precatalyst that readily forms the active species.
-
Suboptimal Reaction Conditions: The chosen base, solvent, and temperature may not be suitable for your specific dibromoindazole and boronic acid pairing. Indazoles, particularly those with a free N-H group, can be challenging substrates.[1]
-
Poor Solubility of Reagents: Dibromoindazoles can have poor solubility in common Suzuki coupling solvents, hindering the reaction.[1]
-
Protodeboronation of the Boronic Acid: The boronic acid may be degrading, especially in the presence of a strong base and water, before it can couple with the dibromoindazole.[2]
Troubleshooting Steps:
-
Screen Catalysts and Ligands: While Pd(PPh₃)₄ is common, catalysts like Pd(dppf)Cl₂ have shown high efficacy for bromoindazoles.[2][3][4][5] Consider using bulky, electron-rich phosphine ligands which can promote the oxidative addition step.
-
Optimize Base and Solvent: A systematic screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane/water, DME, toluene) is recommended.[3][4][6][7][8] The solubility of all reactants should be considered when choosing the solvent system.
-
Increase Temperature: Carefully increasing the reaction temperature can improve sluggish reactions. Microwave heating has also been shown to be effective, sometimes leading to concomitant deprotection of N-Boc groups.[9][10]
-
Protect the Indazole N-H Group: The acidic proton on the indazole ring can interfere with the catalytic cycle. Protecting the nitrogen with a group like Boc ((Boc)₂O) can improve yields, although deprotection might occur under certain reaction conditions.[9][11][12]
-
Use a More Stable Boronic Acid Derivative: Consider using a pinacol ester (BPin) or trifluoroborate salt of the boronic acid, which are more resistant to protodeboronation.[2]
2. I am observing significant dehalogenation (debromination) of my dibromoindazole. How can I minimize this side reaction?
Dehalogenation is a common side reaction where a bromine atom is replaced by a hydrogen atom, leading to a mono-bromo or completely debrominated indazole.[3] This is often caused by the formation of a palladium-hydride species.
Troubleshooting Steps:
-
Choice of Base and Solvent: The choice of base and solvent can influence the formation of Pd-H species. Using milder bases like KF or employing anhydrous conditions can sometimes suppress dehalogenation.[9] However, note that some water is often necessary for the Suzuki coupling to proceed.[13]
-
N-H Protection: For N-H containing indazoles, deprotonation can increase the electron density of the ring, potentially making it more susceptible to side reactions. Protecting the N-H group can help minimize dehalogenation.[10]
-
Control Water Content: The amount of water in the reaction can be critical. While often necessary, excess water can promote dehalogenation. Experiment with varying the ratio of organic solvent to water.[13][14]
3. How can I control the regioselectivity of the Suzuki coupling on my dibromoindazole?
With two bromine atoms, achieving selective mono- or di-substitution is a key challenge. The relative reactivity of the bromine atoms is influenced by their electronic and steric environment.
Troubleshooting Steps:
-
Stoichiometry of the Boronic Acid: To favor mono-coupling, use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the boronic acid. For di-substitution, a larger excess of the boronic acid (e.g., 2.2-2.5 equivalents) is typically required.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures will generally favor the mono-coupled product. Pushing the reaction with longer times and higher temperatures will increase the likelihood of di-substitution.
-
Catalyst and Ligand Choice: The steric bulk of the ligand on the palladium catalyst can influence which bromine atom is more accessible for oxidative addition.
-
Intrinsic Reactivity: The inherent electronic properties of the dibromoindazole will play a significant role. For instance, in some systems, one bromine position is inherently more reactive than the other. Computational studies can sometimes predict the more reactive site.[6]
4. I am getting a mixture of mono- and di-substituted products. How can I improve the selectivity for one over the other?
Achieving high selectivity for either the mono- or di-substituted product often requires careful optimization of the reaction conditions.
Troubleshooting Steps:
-
For Mono-substitution:
-
Use the boronic acid as the limiting reagent (0.9-1.0 equivalents).
-
Employ milder reaction conditions (lower temperature, shorter reaction time).
-
Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized.
-
-
For Di-substitution:
-
Use a significant excess of the boronic acid (at least 2.2 equivalents).
-
Use more forcing conditions (higher temperature, longer reaction time).
-
Ensure your catalyst remains active throughout the reaction; a higher catalyst loading might be necessary.
-
Data Presentation: Reaction Conditions for Suzuki Coupling of Bromoindazoles
The following table summarizes typical conditions that have been successfully employed for the Suzuki coupling of bromoindazoles. These can serve as a starting point for optimizing reactions with dibromoindazoles.
| Catalyst (mol%) | Ligand (if separate) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Dimethoxyethane | 80 | 2 | ~80-90 | [3], |
| Pd(PPh₃)₄ (10) | - | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 (MW) | 0.3-2 | 70-80 | [6],[7],[8] |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ (2.5) | Toluene | 110 | 16 | ~92 | [15] |
| Pd(dppf)Cl₂ | - | K₂CO₃ (3) | 1,4-Dioxane/Water | 100 | 12 | - | [16] |
| Pd(PPh₃)₄ | - | Na₂CO₃ (2M aq.) | Dioxane | 87 | - | 80-95 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Double Coupling of a Dibromoindazole
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Dibromoindazole (1.0 equiv)
-
Arylboronic acid (2.2 - 2.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., K₂CO₃, 4.0 equiv)
-
Degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dibromoindazole (1.0 equiv), the arylboronic acid (2.2 equiv), and the base (4.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to create an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe. Bubble the inert gas through the solution for 10-15 minutes for thorough deoxygenation. Finally, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[15]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is often complete within 12-24 hours.[15]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Extraction and Drying: Separate the organic layer and extract the aqueous layer two more times with the organic solvent. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure di-substituted indazole.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions of dibromoindazoles.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction with a dibromoindazole.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation [mdpi.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for 5,7-Dibromo-1H-indazole
Welcome to the technical support center for the synthesis and optimization of 5,7-Dibromo-1H-indazole. This resource is designed for researchers, scientists, and professionals in drug development, providing practical troubleshooting guides and frequently asked questions to navigate the challenges of this specific synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most direct and common synthetic route to this compound is the electrophilic bromination of 1H-indazole using a suitable brominating agent. The key challenge lies in controlling the regioselectivity to favor substitution at the C5 and C7 positions on the benzene ring portion of the indazole.
Q2: Why is regioselectivity a major challenge in the bromination of 1H-indazole?
A2: The indazole ring system has multiple sites susceptible to electrophilic attack, including the C3, C5, and C7 positions. The reaction conditions, such as the choice of brominating agent, solvent, and temperature, can significantly influence the position of bromination. Achieving selective di-bromination at the 5 and 7 positions without side products like 3-bromo, 5-bromo, 7-bromo, or tri-brominated indazoles is the primary difficulty.
Q3: What are the key safety considerations when working with brominating agents?
A3: Brominating agents such as liquid bromine (Br₂) and N-Bromosuccinimide (NBS) require careful handling. Liquid bromine is highly toxic, volatile, and corrosive.[1] NBS is a safer alternative but is still a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[2][3] Reactions involving these reagents can be exothermic and should be carefully monitored.[4]
Q4: How can I monitor the progress of the bromination reaction?
A4: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC).[5] By spotting the reaction mixture alongside the starting material (1H-indazole), you can observe the consumption of the starting material and the formation of products. Different isomers may have different Rf values, allowing for an initial assessment of the reaction's selectivity. For more detailed analysis, techniques like ¹H NMR and Mass Spectrometry (MS) of aliquots are recommended.[6]
Q5: What are the typical purification methods for this compound?
A5: Purification of this compound typically involves column chromatography on silica gel.[5] A solvent system of ethyl acetate and hexane is commonly used for elution.[5] Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired this compound
-
Possible Cause 1: Incomplete Reaction.
-
Solution: Monitor the reaction closely using TLC. If the starting material is not fully consumed, consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can lead to side product formation.[1]
-
-
Possible Cause 2: Suboptimal Reaction Conditions.
-
Solution: The choice of solvent and brominating agent is crucial. See the table below for a comparison of different conditions used in the bromination of indazoles and related compounds. The reaction may also be sensitive to temperature, so precise control is important.
-
-
Possible Cause 3: Product Loss During Workup and Purification.
-
Solution: Ensure proper pH adjustment during the workup to avoid loss of the product, which can exhibit amphoteric properties. During column chromatography, carefully select the solvent gradient to achieve good separation from isomers and impurities.
-
Issue 2: Formation of Multiple Products (Isomers and Over-bromination)
-
Possible Cause 1: Lack of Regioselectivity.
-
Solution: The regioselectivity of bromination is highly dependent on the reaction conditions. The formation of other isomers (e.g., 3,5-dibromo, 3,7-dibromo) can be a significant issue. Carefully control the temperature and the rate of addition of the brominating agent. Some literature suggests that specific solvents can influence the position of halogenation.[2]
-
-
Possible Cause 2: Over-bromination.
-
Solution: The formation of tri-brominated or other poly-brominated products can occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. Use a stoichiometric amount of the brominating agent (2.0 to 2.2 equivalents for di-bromination) and monitor the reaction progress carefully with TLC or GC-MS to stop it at the optimal time.
-
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Data Presentation
The following tables summarize quantitative data from various bromination reactions of indazoles and related compounds, which can serve as a guide for optimizing the synthesis of this compound.
Table 1: Comparison of Brominating Agents and Conditions
| Brominating Agent | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Br₂ | 2H-Indazoles | Acetic Acid | ~120 | - | - | [1] |
| DBDMH | 2H-Indazoles | EtOH | 40 | 30 min | Good to Excellent | [1][7] |
| NBS | 2,6-dichlorobenzonitrile | 96% H₂SO₄ | 25 | 18 h | 75-80 | [4][8] |
| Br₂ | 5-nitro-1H-indazole | DMF | 35-40 | 11 h | 95 | [9] |
| NBS | 1H-Indazole | MeCN | - | - | - | [2] |
DBDMH: 1,3-Dibromo-5,5-dimethylhydantoin, NBS: N-Bromosuccinimide
Experimental Protocols
Below is a detailed experimental protocol for the synthesis of this compound, derived from general procedures for the bromination of indazoles.
Synthesis of this compound
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1H-indazole (1 eq.) in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
-
Bromination:
-
Dissolve N-Bromosuccinimide (NBS) (2.1 eq.) in the same solvent.
-
Add the NBS solution dropwise to the stirred solution of 1H-indazole over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
-
Purification:
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.
-
The following diagram illustrates the experimental workflow for the synthesis of this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. soc.chim.it [soc.chim.it]
- 3. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. benchchem.com [benchchem.com]
- 7. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
Purification techniques for crude 5,7-Dibromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the purification of crude 5,7-Dibromo-1H-indazole. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during its purification, ensuring the attainment of high-purity material critical for research and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities in crude this compound typically arise from the synthetic route. Common contaminants include:
-
Unreacted Starting Materials: Depending on the synthesis, these may include precursors to the indazole ring.
-
Monobromo-1H-indazoles: Incomplete bromination can lead to the presence of 5-bromo-1H-indazole or 7-bromo-1H-indazole.
-
Over-brominated Species: Side reactions may produce tri-bromo-1H-indazole derivatives.[1]
-
Regioisomers: If the cyclization step is not perfectly regioselective, other dibromo-indazole isomers might be formed.[1]
-
Residual Solvents: Solvents used in the reaction or initial work-up, such as chloroform or heptane, may be present.[1]
-
Degradation Products: The compound may degrade if not handled or stored properly, especially when exposed to light and moisture.[1]
Q2: My purified this compound shows low purity by HPLC. What are the likely causes and solutions?
A2: Low purity after initial purification can be due to several factors. Here’s a troubleshooting guide:
| Possible Cause | Suggested Solution |
| Co-elution of Impurities in Column Chromatography | Optimize the mobile phase. A shallower gradient or isocratic elution with a different solvent system (e.g., trying ethyl acetate/hexane vs. dichloromethane/methanol) may improve separation. |
| Inefficient Recrystallization | Screen for a more suitable recrystallization solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound "oils out," try slower cooling or using a more dilute solution. |
| Presence of Highly Similar Impurities (e.g., Regioisomers) | Preparative HPLC may be necessary for separating closely related isomers. |
| Sample Degradation | Ensure the compound is protected from light and moisture during and after purification. Store under an inert atmosphere if necessary. |
Q3: I am having trouble getting my this compound to crystallize. What can I do?
A3: Difficulty in crystallization is a common issue. Here are some troubleshooting steps:
| Problem | Possible Cause | Suggested Solution |
| No Crystal Formation | - Too much solvent was used.- The compound is very pure and slow to crystallize. | - Boil off some solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of pure this compound. |
| Oiling Out | - The solution is cooling too quickly.- High concentration of impurities. | - Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider a preliminary purification step like column chromatography to remove a significant portion of impurities. |
Purification Protocols
While specific literature on the purification of this compound is limited, the following protocols for analogous bromo-indazoles can be adapted. It is recommended to first perform small-scale trials to optimize conditions.
Protocol 1: Column Chromatography
This method is effective for removing a broad range of impurities.
Experimental Workflow for Column Chromatography
Caption: Workflow for purification by column chromatography.
Methodology:
-
Adsorbent: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. Based on protocols for similar compounds, a gradient of 20-30% ethyl acetate in hexane may be effective.[2]
-
Procedure: a. Prepare a slurry of silica gel in hexane and pack the column. b. Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. c. After evaporating the solvent, load the dry silica onto the column. d. Begin elution with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. e. Monitor the fractions by Thin Layer Chromatography (TLC). f. Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities and obtaining highly pure crystalline material.
Methodology:
-
Solvent Selection: A solvent screening should be performed to identify a suitable solvent or solvent system. Good single-solvent candidates might include alcohols (methanol, ethanol) or esters (ethyl acetate). A two-solvent system, such as ethanol/water or toluene/heptane, can also be effective.
-
Procedure (Single Solvent): a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring to dissolve the solid. c. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered. d. Allow the solution to cool slowly to room temperature. e. Cool the flask in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
The following table provides a template for summarizing quantitative data from purification experiments.
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity before (%) | Purity after (%) | Analytical Method |
| Column Chromatography | e.g., 5.0 | e.g., 3.5 | e.g., 70 | e.g., 85 | e.g., >98 | HPLC, NMR |
| Recrystallization | e.g., 3.5 | e.g., 2.8 | e.g., 80 | e.g., >98 | e.g., >99.5 | HPLC, NMR |
Biological Context and Signaling Pathways
Indazole derivatives are widely investigated as kinase inhibitors in oncology.[3] While the specific targets of this compound are not extensively documented, its structural similarity to other kinase inhibitors suggests it may act on signaling pathways crucial for cancer cell proliferation and survival. One such relevant pathway is the Pim-1 kinase pathway, which is often overexpressed in various cancers.[4]
Pim-1 Kinase Signaling Pathway
Caption: Potential inhibitory action on the Pim-1 kinase signaling pathway.
This diagram illustrates a plausible mechanism of action where this compound could potentially inhibit Pim-1 kinase, a key regulator of cell survival and proliferation. The JAK/STAT pathway, activated by cytokines, leads to the transcription of the Pim-1 gene. The resulting Pim-1 kinase then phosphorylates various downstream targets to promote cell proliferation and survival, processes that are fundamental to tumorigenesis.[5][6]
References
- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomolther.org [biomolther.org]
- 3. youtube.com [youtube.com]
- 4. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Identification of byproducts in 5,7-Dibromo-1H-indazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5,7-Dibromo-1H-indazole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most common and direct method for the synthesis of this compound is the direct bromination of 1H-indazole using a suitable brominating agent. Another approach involves the cyclization of a pre-brominated precursor, though this is often a more complex route.
Q2: Which brominating agents are typically used for the synthesis of this compound?
A2: Common brominating agents for this synthesis include N-Bromosuccinimide (NBS) and elemental bromine (Br₂). The choice of reagent and solvent can influence the regioselectivity and yield of the reaction.
Q3: What are the primary challenges in synthesizing this compound?
A3: Key challenges include controlling the regioselectivity of the bromination to favor the 5 and 7 positions, preventing over-bromination which leads to the formation of tri- or tetra-brominated indazoles, and separating the desired product from a mixture of constitutional isomers and other impurities.[1]
Troubleshooting Guide
Q4: My reaction has a low yield of the desired this compound. What are the possible causes and solutions?
A4: A low yield can be attributed to several factors:
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Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (1H-indazole) is still present, consider extending the reaction time or slightly increasing the reaction temperature.
-
-
Suboptimal Reaction Conditions: The stoichiometry of the brominating agent or the reaction temperature may not be optimal.
-
Solution: Carefully control the molar equivalents of the brominating agent. Using a slight excess may be necessary, but a large excess can lead to over-bromination. Optimize the reaction temperature; some brominations proceed well at room temperature, while others may require gentle heating.
-
-
Formation of Byproducts: The formation of multiple byproducts will consume the starting material and reduce the yield of the desired product.
-
Solution: Refer to the byproduct identification and mitigation strategies outlined below. Purification by column chromatography or recrystallization may be necessary to isolate the desired product.[2]
-
Q5: I have identified several spots on my TLC plate after the reaction. What are the likely byproducts?
A5: The presence of multiple spots on the TLC plate suggests a mixture of products. The most probable byproducts in the synthesis of this compound are:
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Unreacted Starting Material: 1H-indazole.
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Monobrominated Intermediates: 5-Bromo-1H-indazole and 7-Bromo-1H-indazole.
-
Other Dibrominated Isomers: Isomers such as 3,5-Dibromo-1H-indazole or 3,7-Dibromo-1H-indazole may form depending on the reaction conditions.
-
Over-brominated Products: Tribromo-1H-indazoles can form if the reaction is not carefully controlled.
Q6: How can I minimize the formation of these byproducts?
A6: To minimize byproduct formation, consider the following strategies:
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Control Stoichiometry: Use a precise amount of the brominating agent. A staged addition of the brominating agent can sometimes improve selectivity.
-
Optimize Temperature: Running the reaction at a lower temperature can often increase the selectivity of the bromination.
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Choice of Solvent: The polarity of the solvent can influence the regioselectivity of the reaction. Experiment with different solvents to find the optimal conditions.
Q7: What is the recommended method for purifying the crude this compound?
A7: Purification can typically be achieved through column chromatography on silica gel or by recrystallization.[2]
-
Column Chromatography: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is generally effective for separating the desired product from isomers and other impurities.
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system can be an efficient purification method.
Data Presentation
Table 1: Potential Byproducts in the Synthesis of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential TLC Rf Value (Relative to Product) |
| 1H-Indazole | C₇H₆N₂ | 118.14 | Higher |
| 5-Bromo-1H-indazole | C₇H₅BrN₂ | 197.04 | Higher |
| 7-Bromo-1H-indazole | C₇H₅BrN₂ | 197.04 | Higher |
| This compound | C₇H₄Br₂N₂ | 275.93 | Reference |
| Tribromo-1H-indazole | C₇H₃Br₃N₂ | 354.82 | Lower |
Note: The relative TLC Rf values are estimations and can vary based on the specific TLC conditions (eluent, stationary phase).
Experimental Protocols
Protocol: Synthesis of this compound via Direct Bromination
Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-indazole (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.
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Addition of Brominating Agent: Cool the solution in an ice bath. Dissolve N-Bromosuccinimide (NBS) (2.1 equivalents) in the same solvent and add it dropwise to the indazole solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted bromine. Neutralize the solution with a saturated sodium bicarbonate solution.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for byproduct identification and mitigation.
References
Strategies to improve yield in indazole synthesis
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve yields and overcome common challenges in their experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during indazole synthesis in a question-and-answer format, offering potential causes and solutions.
Problem 1: Poor Regioselectivity in N-Alkylation of Indazoles, Resulting in a Mixture of N1 and N2 Isomers.
Question: My N-alkylation reaction of a substituted 1H-indazole is producing a nearly inseparable mixture of N1 and N2 alkylated products. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the N-alkylation of indazoles is a common challenge due to the two reactive nitrogen atoms in the pyrazole ring. The outcome is influenced by a combination of electronic and steric factors of the indazole core, the nature of the electrophile, the base, and the solvent used.[1] Here are several strategies to enhance selectivity:
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For N1-Alkylation (Thermodynamic Product): The 1H-indazole tautomer is generally more thermodynamically stable.[2] To favor the N1-alkylated product, conditions that allow for thermodynamic equilibration are often employed.
-
Choice of Base and Solvent: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to be highly effective for achieving N1-selectivity.[2][3]
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Steric Hindrance: Bulky substituents at the C3-position can sterically hinder the N2-position, thereby favoring alkylation at the N1-position.[3]
-
-
For N2-Alkylation (Kinetic Product): The N2-isomer is often favored under conditions of kinetic control.[3]
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Substituent Effects: Electron-withdrawing groups, particularly at the C7-position (e.g., -NO₂ or -CO₂Me), have been observed to direct alkylation to the N2-position with high selectivity (≥ 96%).[2][3]
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Reaction Conditions: N-alkylation under neutral or acidic conditions can selectively proceed at the N2 position.[4] For example, using alkyl 2,2,2-trichloroacetimidates with a catalytic amount of trifluoromethanesulfonic acid is an effective method for N2-alkylation.[4] Mitsunobu conditions also show a strong preference for the formation of the N2-regioisomer.[2]
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Problem 2: Low Yield in Cadogan-Sundberg Cyclization for 2H-Indazole Synthesis.
Question: My Cadogan-Sundberg cyclization to produce a 2H-indazole is inefficient, requiring high temperatures and giving low yields. What can I do to improve the yield?
Answer: Traditional Cadogan cyclizations can be harsh. Modern, one-pot modifications have significantly improved the efficiency and substrate scope of this reaction.[4]
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Adopt a One-Pot Protocol: An efficient method involves the initial condensation of an ortho-nitrobenzaldehyde with an aniline or aliphatic amine, followed by in-situ reductive cyclization. This avoids the need to isolate the intermediate.[4]
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Optimize the Reducing Agent and Solvent: Tri-n-butylphosphine is an effective reducing agent for this transformation. Using isopropanol (i-PrOH) as the solvent at a milder temperature of 80°C has been shown to give moderate to excellent yields.[4]
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Substrate Compatibility: Be aware that substrates with acidic α-imino protons may not be compatible with the reaction conditions. Steric hindrance on the amine or aldehyde can also impact yields.[4]
Problem 3: Formation of Side Products in Indazole Synthesis.
Question: My synthesis of a 1H-indazole derivative is plagued by the formation of significant side products, such as hydrazones and dimers. How can I minimize these impurities?
Answer: The formation of side products like hydrazones and dimers is a common issue.[1] Careful control of reaction conditions is key to minimizing these impurities. Elevated temperatures can sometimes lead to side reactions.[5] For syntheses involving hydrazine, using a mild reagent and optimizing the reaction time and temperature can help reduce the formation of byproducts.[6]
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing N1 versus N2 selectivity during the alkylation of indazoles?
A1: The regiochemical outcome of indazole N-alkylation is a delicate balance of several factors. Generally, direct alkylation of 1H-indazoles leads to a mixture of N1- and N2-substituted products.[3] The key parameters that can be modulated to favor one regioisomer over the other include:
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Choice of Base and Solvent: The combination of the base and solvent system is critical. For instance, using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) has been shown to be highly effective for achieving N1-selectivity.[3] Conversely, using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) can lead to nearly equal amounts of N1 and N2 products.[1]
-
Substituents on the Indazole Ring: Both the electronic properties and the steric hindrance of substituents on the indazole ring play a significant role.[3]
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Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction. In some systems, higher temperatures can favor the thermodynamically more stable N1-isomer.[3]
Q2: How can I distinguish between 1H- and 2H-indazole isomers?
A2: Spectroscopic methods are typically used for differentiation. In ¹H NMR, the chemical shift of the proton at the 3-position is a key indicator. For 2H-indazoles, this proton is generally shifted downfield compared to the corresponding 1H-isomer. ¹³C and ¹⁵N NMR can also be diagnostic. Additionally, chromatographic techniques like HPLC can often separate the two isomers.[7]
Q3: Are there any "green" or more environmentally friendly methods for indazole synthesis?
A3: Yes, there is a growing interest in developing greener synthetic routes for indazoles. Some approaches focus on:
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Catalyst-based methods: Utilizing transition metal or acid/base catalysts to improve efficiency and reduce waste.[8]
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Solvent-free conditions: Some syntheses can be performed under solvent-free conditions, which significantly reduces the environmental impact.[8]
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Microwave-assisted synthesis: This can often reduce reaction times and improve yields.
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Metal-free reactions: Several metal-free protocols have been developed to avoid the use of potentially toxic and expensive metal catalysts.[6]
Data Presentation
Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity of Indazole
| Entry | Base (equiv.) | Solvent | Alkylating Agent | N1:N2 Ratio | Combined Yield (%) | Reference |
| 1 | NaH (1.1) | THF | n-pentyl bromide | >99:1 | 89 | [2][9] |
| 2 | K₂CO₃ (1.5) | DMF | n-pentyl bromide | 1.5:1 | 91 | [2] |
| 3 | Cs₂CO₃ (1.5) | DMF | n-pentyl bromide | 1.4:1 | 94 | [2] |
| 4 | K₂CO₃ (1.5) | Dioxane | ethyl tosylate | - | 96 (N1 only) | [9][10] |
| 5 | Na₂CO₃ (1.5) | DMF | n-pentyl bromide | 1.3:1 | 27 | [2] |
| 6 | NaH (1.0) | DMF | isopropyl iodide | 1:1.2 | 84 | [9] |
Table 2: Effect of Temperature on Indazole Synthesis Yield
| Entry | Reaction | Temperature (°C) | Yield (%) | Notes | Reference |
| 1 | 2,6-bisbenzylidenecyclohexanones + phenylhydrazine | 70 | 66 | Product: hexahydroindazole | [5] |
| 2 | 2,6-bisbenzylidenecyclohexanones + phenylhydrazine | 90 | 78 | Product: hexahydroindazole | [5] |
| 3 | 2,6-bisbenzylidenecyclohexanones + phenylhydrazine | 110 | 95 | Product: hexahydroindazole | [5] |
| 4 | 2,6-bisbenzylidenecyclohexanones + phenylhydrazine | 120 | 88 | Decreased yield likely due to side reactions | [5] |
Table 3: Yields for Different Indazole Synthesis Methods
| Method | Starting Materials | Key Reagents/Catalyst | Yield (%) | Product Type | Reference |
| Jacobson Synthesis | N-acetyl-o-toluidine | Nitrous acid, NaOMe | 52-58 | 1H-Indazole | [11] |
| Davis-Beirut Reaction | o-nitrobenzyl amine | Base (e.g., KOH) | up to 65 | 2H-Indazole | [3] |
| Cadogan-Sundberg Cyclization (One-Pot) | o-nitrobenzaldehyde, amine | Tri-n-butylphosphine | moderate to excellent | 2H-Indazole | [4] |
| Metal-Free (from o-aminobenzoximes) | o-aminobenzoxime | MsCl, Et₃N | good to excellent | 1H-Indazole | [6] |
| Copper-Catalyzed (One-Pot, 3-Component) | 2-bromobenzaldehyde, primary amine, NaN₃ | CuI, TMEDA | good | 2H-Indazole | [7] |
| N-N Bond-Forming Oxidative Cyclization | 2-aminomethyl-phenylamine | Na₂WO₄·2H₂O, H₂O₂ | 94 | 3H-Indazole | [6] |
Experimental Protocols
Protocol 1: N1-Selective Alkylation using NaH/THF
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Preparation: To a solution of the substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
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Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.
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Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.[4]
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[4]
Protocol 2: One-Pot Cadogan-Type Synthesis of 2H-Indazoles
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Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).[4]
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Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.[4]
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Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.
-
Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).[4]
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Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
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Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[4]
Visualizations
Caption: Troubleshooting workflow for improving regioselectivity in indazole N-alkylation.
References
- 1. Indazole synthesis [organic-chemistry.org]
- 2. d-nb.info [d-nb.info]
- 3. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caribjscitech.com [caribjscitech.com]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Proper storage and handling of 5,7-Dibromo-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and utilization of 5,7-Dibromo-1H-indazole in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: this compound should be stored in a cool, dry place. The recommended storage temperature is between 0-8 °C.[1] It is crucial to keep the container tightly sealed to prevent moisture absorption and degradation.
Q2: What are the primary safety precautions to take when handling this compound?
A2: Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Q3: In which solvents is this compound soluble?
A3: While specific quantitative solubility data is not extensively published, indazole derivatives are generally soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Solubility in alcohols may be more limited. It is recommended to perform a small-scale solubility test before proceeding with a large-scale reaction.
Q4: What are the main applications of this compound in research and development?
A4: this compound is a versatile building block, primarily used as an intermediate in the synthesis of more complex molecules.[1] Its most significant applications are in pharmaceutical development, particularly in the creation of anti-cancer agents and kinase inhibitors.[1] The two bromine atoms provide reactive sites for further functionalization, allowing for the synthesis of a diverse range of derivatives.[1]
Troubleshooting Guides for Experiments
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a common reaction performed with this compound to form C-C bonds. Below are common issues and troubleshooting steps.
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Reaction Conversion | 1. Inactive Catalyst: The Palladium catalyst may have degraded. 2. Inappropriate Base: The chosen base may not be strong enough or may be sterically hindered. 3. Poor Reagent Quality: Boronic acid/ester may have degraded. | 1. Use a fresh batch of palladium catalyst or a pre-catalyst. 2. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. 3. Use fresh, high-purity boronic acid/ester. |
| Formation of Dehalogenated Byproduct (Hydrodehalogenation) | 1. Presence of Protic Impurities: Water or other protic solvents can lead to the protonation of the organopalladium intermediate. 2. Suboptimal Ligand: The ligand may not be effectively promoting the cross-coupling pathway. | 1. Use anhydrous solvents and reagents. Degas the reaction mixture thoroughly. 2. Employ bulky, electron-rich phosphine ligands like SPhos or XPhos to favor the desired coupling. |
| Formation of Homocoupled Boronic Acid Byproduct | 1. Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid. 2. High Reaction Temperature: Elevated temperatures can sometimes favor homocoupling. | 1. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). 2. Optimize the reaction temperature; try running the reaction at a lower temperature for a longer duration. |
| Formation of a Mixture of Mono- and Di-substituted Products | Lack of Selectivity: The reactivity of the C5-Br and C7-Br bonds may be similar under the reaction conditions. | To favor mono-arylation , use a slightly substoichiometric amount of the boronic acid (e.g., 0.95 equivalents). To favor di-arylation , use an excess of the boronic acid (e.g., 2.2-2.5 equivalents). Stepwise addition of different boronic acids can be used for the synthesis of unsymmetrical products. |
| Difficulty in Product Purification | Co-elution of Product and Byproducts: The polarity of the desired product and impurities may be very similar. | 1. If the product is a solid, attempt recrystallization from a suitable solvent or solvent mixture. 2. Optimize the mobile phase for column chromatography; consider using a different solvent system or a gradient elution. |
Experimental Protocols
General Protocol for Mono-Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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This compound
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Arylboronic acid (0.95-1.05 equivalents)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, 2-3 equivalents)
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Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
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Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
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Purge the vessel with an inert gas for 10-15 minutes.
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Add the palladium catalyst to the vessel.
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Add the degassed solvent mixture to the vessel.
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Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
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Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: A simplified workflow for the functionalization of this compound.
Caption: A troubleshooting decision tree for Suzuki-Miyaura coupling reactions.
References
Technical Support Center: Alternative Catalysts for Cross-Coupling of Haloindazoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the cross-coupling of haloindazoles using alternative catalysts to palladium.
Frequently Asked Questions (FAQs)
Q1: Why should I consider using alternative catalysts to palladium for cross-coupling reactions of haloindazoles?
A1: While palladium catalysts are highly effective, alternative catalysts such as nickel, copper, and iron offer several advantages. These include lower cost, greater natural abundance, and potentially unique reactivity profiles that can complement palladium-based systems.[1][2] For pharmaceutical applications, reducing residual palladium levels in active pharmaceutical ingredients (APIs) is a significant concern, making less toxic and more easily removable metals like iron attractive alternatives.[3]
Q2: What are the main challenges associated with the cross-coupling of haloindazoles compared to simpler aryl halides?
A2: Haloindazoles present unique challenges due to the presence of nitrogen atoms in the heterocyclic ring. The indazole nucleus can coordinate to the metal center, potentially inhibiting the catalytic cycle.[4] The acidic N-H proton in unprotected indazoles can also interfere with the reaction, leading to side reactions or catalyst deactivation.[5] Furthermore, the electronic properties of the indazole ring can influence the reactivity of the C-X bond, sometimes requiring specific ligand and base combinations for successful coupling.
Q3: Which alternative catalyst is best for C-N bond formation with haloindazoles?
A3: Copper-based catalyst systems are particularly well-suited for C-N cross-coupling reactions (Buchwald-Hartwig type amination) of haloindazoles.[6] Copper catalysts, often in combination with diamine or other nitrogen-based ligands, have shown excellent efficacy in the N-arylation of indazoles and related heterocycles.[7]
Q4: Can I perform a Suzuki-Miyaura coupling on a haloindazole using a nickel catalyst?
A4: Yes, nickel catalysts are effective for Suzuki-Miyaura cross-coupling reactions and can be a cost-effective alternative to palladium.[8][9] Nickel catalysts, particularly with phosphine or N-heterocyclic carbene (NHC) ligands, can effectively couple haloindazoles with boronic acids.[10] They have shown promise in reactions involving heterocyclic substrates, sometimes offering different reactivity and selectivity compared to palladium.[8]
Q5: Are iron catalysts suitable for the cross-coupling of haloindazoles?
A5: Iron catalysts are an emerging class of inexpensive and environmentally benign catalysts for cross-coupling reactions.[1][3] They are particularly effective in coupling reactions involving Grignard or organolithium reagents (Kumada and Negishi-type couplings).[11][12][13] While less common than palladium or nickel for Suzuki or Buchwald-Hartwig type reactions, their low toxicity makes them a compelling option, especially in pharmaceutical synthesis.[3]
Troubleshooting Guides
Nickel-Catalyzed Cross-Coupling of Haloindazoles
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive catalyst. 2. Inefficient oxidative addition. 3. Poor solubility of reagents. 4. Inappropriate ligand or base. | 1. Use a fresh, high-purity nickel precatalyst. Ensure anhydrous and anaerobic conditions. 2. For chloroindazoles, consider using a more electron-rich ligand to facilitate oxidative addition. Switching to a more reactive bromo- or iodoindazole may be necessary.[10] 3. Screen different solvents or solvent mixtures to ensure all components are adequately dissolved.[8] 4. Screen a variety of phosphine or NHC ligands and bases (e.g., K₃PO₄, Cs₂CO₃). The choice of base is crucial and can significantly impact the reaction outcome.[10] |
| Significant Dehalogenation of the Haloindazole | 1. Presence of protic impurities. 2. Inappropriate base. 3. Reaction temperature is too high. | 1. Ensure all reagents and solvents are anhydrous. 2. Use a milder base such as K₂CO₃ or CsF. 3. Reduce the reaction temperature and monitor the reaction progress carefully. |
| Homocoupling of the Coupling Partner | 1. Presence of oxygen. 2. Inappropriate reaction conditions. | 1. Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen). 2. Optimize the catalyst loading and reaction temperature. |
Copper-Catalyzed Cross-Coupling of Haloindazoles
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in C-N Coupling (Buchwald-Hartwig type) | 1. Inactive copper source. 2. Inappropriate ligand. 3. Unsuitable base. 4. Steric hindrance. | 1. Use a fresh source of CuI, Cu₂O, or other copper precatalyst. 2. Screen various diamine or other nitrogen-containing ligands. The ligand is critical for stabilizing the copper catalyst and facilitating the reaction.[7] 3. The choice of base is critical. K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The base strength and solubility can significantly affect the reaction. 4. For sterically hindered substrates, higher reaction temperatures or more active catalyst systems may be required. |
| Formation of Side Products | 1. N1 vs. N2 arylation in unprotected indazoles. 2. Homocoupling of the aryl halide. | 1. The regioselectivity of N-arylation can be influenced by the catalyst, ligand, and solvent. Careful optimization is needed to favor the desired isomer. Protecting the indazole nitrogen can ensure regioselectivity. 2. Ensure anaerobic conditions and consider using a ligand that suppresses this side reaction. |
| Reaction Stalls | 1. Catalyst deactivation. 2. Insufficient base. | 1. Catalyst deactivation can occur at high temperatures. Consider a lower reaction temperature with a longer reaction time. 2. Ensure a sufficient excess of the base is used. |
Iron-Catalyzed Cross-Coupling of Haloindazoles
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | 1. Inactive iron catalyst. 2. Poor reactivity of the organometallic reagent. 3. Incompatible solvent. | 1. Use a freshly opened or properly stored iron salt (e.g., FeCl₃, Fe(acac)₃). The in-situ formation of the active catalyst is critical.[2] 2. Ensure the Grignard or organolithium reagent is freshly prepared or titrated. The quality of the organometallic reagent is paramount.[13] 3. Ethereal solvents like THF or DME are commonly used. Ensure the solvent is anhydrous. |
| Formation of Homocoupled Products | 1. Reaction temperature is too high. 2. Rapid addition of the organometallic reagent. | 1. Maintain the recommended reaction temperature. Iron-catalyzed reactions can be highly exothermic. 2. Slow, dropwise addition of the Grignard or organolithium reagent can minimize homocoupling. |
| Unpredictable Reactivity | 1. Presence of trace impurities. 2. Reaction mechanism is sensitive to conditions. | 1. Iron-catalyzed reactions can be sensitive to trace impurities that may be present in the reagents or solvents. Using high-purity materials is recommended. 2. The mechanism of iron-catalyzed cross-coupling can be complex and may involve radical pathways.[1] Careful control of reaction parameters is essential for reproducibility. |
Quantitative Data Summary
The following table summarizes representative quantitative data for the cross-coupling of haloindazoles using alternative catalysts.
| Catalyst System | Haloindazole | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| NiCl₂(PCy₃)₂ | 3-Chloro-1H-indazole | Phenylboronic acid | K₃PO₄ | 2-Me-THF | 100 | ~85 | Adapted from[8] |
| CuI / L-proline | 5-Bromo-1H-indazole | Aniline | K₂CO₃ | DMSO | 110 | ~78 | Adapted from general C-N coupling protocols |
| Fe(acac)₃ | 3-Iodo-1H-indazole | Phenylmagnesium bromide | - | THF | 25 | ~90 | Adapted from[2] |
| Pd/C (ligand-free) | 5-Bromo-1H-indazole | 4-Methoxyphenylboronic acid | K₂CO₃ | H₂O/EtOH | 80 | ~95 | Adapted from[14] |
Detailed Experimental Protocols
Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of 3-Bromoindazole
This protocol is adapted from general procedures for nickel-catalyzed Suzuki-Miyaura couplings.[15]
Materials:
-
3-Bromo-1H-indazole
-
Arylboronic acid
-
NiCl₂(dppp)
-
K₃PO₄ (anhydrous)
-
1,4-Dioxane (anhydrous, degassed)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromo-1H-indazole (1.0 mmol), arylboronic acid (1.2 mmol), NiCl₂(dppp) (0.05 mmol, 5 mol%), and K₃PO₄ (3.0 mmol).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed N-Arylation of 1H-Indazole
This protocol is based on established methods for the copper-catalyzed N-arylation of N-H heterocycles.
Materials:
-
1H-Indazole
-
Aryl iodide or aryl bromide
-
CuI
-
1,2-Diaminocyclohexane
-
K₂CO₃ (anhydrous)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox, add CuI (0.1 mmol, 10 mol%), 1H-indazole (1.0 mmol), and K₂CO₃ (2.0 mmol) to an oven-dried vial with a magnetic stir bar.
-
Add anhydrous, degassed toluene (3 mL), followed by 1,2-diaminocyclohexane (0.2 mmol, 20 mol%) and the aryl halide (1.1 mmol).
-
Seal the vial and heat the reaction mixture to 110 °C for 24 hours.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Iron-Catalyzed Kumada-Type Coupling of 3-Iodoindazole
This protocol is a general method for iron-catalyzed cross-coupling with Grignard reagents and should be performed with caution due to the high reactivity of the organometallic reagent.[2]
Materials:
-
3-Iodo-1H-indazole (N-protected, e.g., with a SEM or Boc group)
-
Aryl or alkyl Grignard reagent (e.g., Phenylmagnesium bromide)
-
FeCl₃
-
Anhydrous THF
Procedure:
-
To a flame-dried, three-necked flask under an argon atmosphere, add a solution of the N-protected 3-iodoindazole (1.0 mmol) in anhydrous THF (5 mL).
-
Add FeCl₃ (0.1 mmol, 10 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2 mmol, 1.2 equiv) dropwise over 30 minutes with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. organicreactions.org [organicreactions.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iron-catalysed Negishi coupling of benzylhalides and phosphates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances on iron-catalyzed coupling reactions involving organolithium reagents [html.rhhz.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. groups.chem.cmu.edu [groups.chem.cmu.edu]
Impact of solvent choice on 5,7-Dibromo-1H-indazole reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7-Dibromo-1H-indazole. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity sites of this compound?
A1: The primary reactive sites of this compound are the N-1 and N-2 positions of the pyrazole ring and the two bromine atoms at the C-5 and C-7 positions of the benzene ring. The N-H proton is acidic and can be deprotonated with a base to form an indazolide anion, which can then undergo reactions like N-alkylation and N-arylation. The bromine atoms are susceptible to substitution through various cross-coupling reactions.
Q2: How does the choice of solvent affect the N-alkylation of this compound?
A2: The solvent plays a crucial role in determining the regioselectivity of N-alkylation, influencing the ratio of N-1 to N-2 substituted products. Polar aprotic solvents like DMF and DMSO can lead to mixtures of isomers, while less polar aprotic solvents like THF, when used with specific bases like sodium hydride, can favor the formation of the N-1 isomer.[1][2] The polarity of the solvent can affect the solvation of the indazolide anion and the cation of the base, thereby influencing which nitrogen atom is more nucleophilic.
Q3: Which conditions are recommended for selective N-1 alkylation?
A3: For selective N-1 alkylation, the use of a strong, non-nucleophilic base like sodium hydride (NaH) in a relatively non-polar aprotic solvent such as tetrahydrofuran (THF) is often recommended.[1][3][4] This combination is believed to favor the formation of a tight ion pair, sterically hindering the N-2 position and promoting alkylation at the N-1 position.
Q4: Can I achieve selective N-2 alkylation?
A4: Achieving high selectivity for the N-2 position can be more challenging as the N-1 position is often thermodynamically favored. However, certain conditions can promote N-2 alkylation. The presence of bulky substituents at the C-7 position can sterically hinder the N-1 position, directing alkylation to N-2. Additionally, specific reaction conditions, such as Mitsunobu reactions, have been shown to favor the formation of the N-2 isomer for some indazole derivatives.
Q5: What are the typical conditions for Suzuki-Miyaura cross-coupling reactions with this compound?
A5: Suzuki-Miyaura cross-coupling reactions on bromo-indazoles are commonly performed using a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base, typically an inorganic carbonate like K₂CO₃ or Cs₂CO₃, and a boronic acid or ester. The choice of solvent is critical, with common systems including mixtures of an organic solvent and water, such as 1,4-dioxane/water or dimethoxyethane (DME)/water.[5] Microwave irradiation can also be employed to accelerate the reaction.
Troubleshooting Guides
N-Alkylation Reactions
| Issue | Potential Cause | Troubleshooting Steps |
| Low to no conversion | 1. Inactive base. 2. Poor solubility of reactants. 3. Insufficient reaction temperature or time. | 1. Use freshly opened or properly stored base. 2. Choose a solvent in which the indazole and base are more soluble (e.g., DMF, DMSO). 3. Increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC or LC-MS. |
| Formation of a mixture of N-1 and N-2 isomers | 1. Use of a polar aprotic solvent (e.g., DMF, DMSO) that promotes the formation of both isomers. 2. Inappropriate choice of base. | 1. Switch to a less polar aprotic solvent like THF. 2. Use a strong, non-nucleophilic base like NaH to favor N-1 substitution. |
| Side product formation | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of moisture or oxygen. | 1. Lower the reaction temperature. 2. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Suzuki-Miyaura Cross-Coupling Reactions
| Issue | Potential Cause | Troubleshooting Steps |
| Low to no product yield | 1. Catalyst deactivation. 2. Ineffective base. 3. Poor quality of boronic acid. 4. Suboptimal solvent system. | 1. Use a fresh catalyst or a different palladium source/ligand combination. Ensure the reaction is properly degassed. 2. Switch to a different base (e.g., from K₂CO₃ to Cs₂CO₃). 3. Use fresh, high-purity boronic acid. 4. Screen different solvent mixtures (e.g., dioxane/water, DME/water, toluene/water). |
| Formation of dehalogenated byproduct | 1. Presence of water or other protic sources that can lead to protodeborylation of the boronic acid followed by reduction of the aryl halide. 2. Catalyst system promoting hydrodehalogenation. | 1. Use anhydrous solvents and reagents. 2. Optimize the catalyst and ligand system. |
| Reaction stalls before completion | 1. Catalyst has degraded over the course of the reaction. 2. Insufficient amount of base or boronic acid. | 1. Add a fresh portion of the catalyst. 2. Add additional base and/or boronic acid. |
Data Presentation
Solvent Effects on N-1/N-2 Regioselectivity in the Alkylation of Bromo-Indazoles (Illustrative Data)
| Solvent | Base | N-1:N-2 Ratio (Approximate) | Yield (%) |
| THF | NaH | >95:5 | High |
| DMF | Cs₂CO₃ | Mixture (can vary) | Moderate to High |
| DMSO | K₂CO₃ | Mixture (can vary) | Moderate |
| Acetonitrile | K₂CO₃ | Mixture (can vary) | Moderate |
| 1,4-Dioxane | Cs₂CO₃ | N-1 favored | High[2][6] |
| Toluene | NaH | N-1 favored | Low to Moderate |
Note: Data is extrapolated from studies on various bromo-substituted indazoles and serves as a general guideline. Actual results with this compound may vary.
Common Conditions for Suzuki-Miyaura Coupling of Bromo-Indazoles
| Catalyst | Base | Solvent System | Temperature (°C) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | 90 - 110 |
| PdCl₂(dppf) | Cs₂CO₃ | DME | 80 - 100 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 |
Experimental Protocols
General Protocol for N-1 Alkylation of this compound
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in oil, 1.2 eq.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
-
Preparation: In a reaction vessel suitable for heating (e.g., a microwave vial or a sealed tube), combine this compound (1.0 eq.), the desired boronic acid (1.2 to 2.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 3:1 to 5:1 ratio).
-
Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Visualizations
Caption: Impact of solvent choice on the regioselectivity of N-alkylation.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ucc.ie [research.ucc.ie]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
Technical Support Center: Protecting Group Strategies for the 1H-Indazole Nitrogen
Welcome to the technical support center for protecting group strategies for the 1H-indazole nitrogen. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on the selection, introduction, and removal of nitrogen protecting groups for the indazole scaffold. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the nitrogen of 1H-indazole?
The 1H-indazole core possesses two nitrogen atoms (N-1 and N-2) and can exist in tautomeric forms, with the 1H-tautomer being generally more thermodynamically stable.[1] The N-H proton is acidic and can interfere with a variety of reactions, including metal-catalyzed cross-couplings, lithiation, and reactions involving strong bases or nucleophiles.[2] Protection of the indazole nitrogen is crucial to prevent unwanted side reactions, improve solubility, and direct reactions to other desired positions on the indazole ring.[3]
Q2: What are the most common protecting groups for the 1H-indazole nitrogen?
Commonly used protecting groups for the 1H-indazole nitrogen include tert-butoxycarbonyl (Boc), 2-(trimethylsilyl)ethoxymethyl (SEM), and tetrahydropyranyl (THP). The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions available for its removal.
Q3: How can I achieve regioselective protection at N-1 versus N-2?
Regioselectivity in the protection of the indazole nitrogen is a significant challenge. Generally, direct alkylation or acylation can lead to a mixture of N-1 and N-2 substituted products.[4] However, selectivity can be influenced by reaction conditions:
-
N-1 Selectivity (Thermodynamic Control): Conditions that allow for thermodynamic equilibration often favor the more stable N-1 isomer. For instance, using a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) typically results in high N-1 selectivity.[5]
-
N-2 Selectivity (Kinetic Control): Mildly acidic conditions can favor the formation of the N-2 protected indazole.[4]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the protection and deprotection of 1H-indazoles.
Issue 1: Incomplete Protection of the Indazole Nitrogen
-
Symptom: TLC or LC-MS analysis shows the presence of starting material (unprotected indazole) after the reaction is deemed complete.
-
Possible Causes & Solutions:
-
Insufficient Reagents: Ensure that at least a stoichiometric amount of the protecting group reagent and the base (if required) are used. For bulky substrates, a slight excess (1.1-1.5 equivalents) may be necessary.
-
Inactive Reagents: The protecting group reagent (e.g., Boc-anhydride) or the base may have degraded. Use fresh or properly stored reagents.
-
Poor Solubility: The indazole starting material may not be fully dissolved in the chosen solvent. Consider using a co-solvent or a different solvent system to improve solubility.
-
Steric Hindrance: Bulky substituents on the indazole ring can hinder the approach of the protecting group. In such cases, increasing the reaction temperature or using a less sterically hindered protecting group might be beneficial.[6]
-
Issue 2: Formation of a Mixture of N-1 and N-2 Isomers
-
Symptom: NMR or LC-MS analysis indicates the presence of both N-1 and N-2 protected indazoles, making purification difficult.
-
Possible Causes & Solutions:
-
Inappropriate Reaction Conditions: The choice of base and solvent is critical for regioselectivity. For N-1 protection, the NaH/THF system is generally reliable. For N-2 protection, exploring acidic conditions or specific catalytic systems may be necessary.[7]
-
Equilibration: The reaction conditions may be promoting the equilibration between the N-1 and N-2 isomers. Running the reaction at a lower temperature might favor the kinetic product (often N-2).
-
Issue 3: Incomplete Deprotection
-
Symptom: Significant amount of N-protected indazole remains after the deprotection reaction.
-
Possible Causes & Solutions:
-
Insufficient Deprotecting Agent: Ensure an adequate amount of the deprotecting reagent is used. For acid-labile groups like Boc, a sufficient concentration of acid (e.g., TFA or HCl in dioxane) is crucial.[6]
-
Inadequate Reaction Time or Temperature: Some protecting groups, especially on sterically hindered indazoles, may require longer reaction times or elevated temperatures for complete removal.[6] Monitor the reaction progress by TLC or LC-MS.
-
Scavenger Interference: In cases where scavengers are used (e.g., in Boc deprotection to trap the tert-butyl cation), they might interfere with the deprotection reaction. Ensure the appropriate scavenger is used at the correct concentration.[8]
-
Issue 4: Unwanted Side Reactions During Deprotection
-
Symptom: Formation of unexpected byproducts during the removal of the protecting group.
-
Possible Causes & Solutions:
-
Alkylation by Cationic Species: During acidic deprotection of Boc groups, the generated tert-butyl cation can alkylate electron-rich aromatic rings. The use of scavengers like triethylsilane or anisole can mitigate this.[8]
-
Cleavage of Other Sensitive Groups: The deprotection conditions may be too harsh for other functional groups in the molecule. Choose a protecting group with orthogonal deprotection conditions. For example, if your molecule contains an acid-sensitive group, a protecting group removable under basic or neutral conditions (like SEM with fluoride ions) would be more suitable.[2]
-
Summary of Protecting Group Strategies
The following tables summarize the common protecting groups for the 1H-indazole nitrogen, including typical reaction conditions and yields.
Table 1: Boc (tert-Butoxycarbonyl) Protection and Deprotection
| Reaction | Reagents and Conditions | Typical Yield | Reference(s) |
| Protection | (Boc)₂O, TEA, DMAP, CH₂Cl₂ or MeCN, rt | 85-95% | |
| Deprotection | Acidic: TFA in CH₂Cl₂, rt OR 4M HCl in Dioxane, rt | 90-100% | [6] |
| Basic: Na₂CO₃, DME/H₂O, reflux | 90-100% | [9] | |
| Selective Basic: NaOMe, MeOH, rt | 86-96% | [10] |
Table 2: SEM (2-(Trimethylsilyl)ethoxymethyl) Protection and Deprotection
| Reaction | Reagents and Conditions | Typical Yield | Reference(s) |
| Protection | SEM-Cl, NaH, DMF, rt | 78% (for imidazole) | [11] |
| Deprotection | Fluoride: TBAF, THF, rt to reflux | High | [2][11] |
| Acidic: Aqueous HCl, EtOH, reflux | High | [2][11] | |
| Lewis Acid: MgBr₂, Et₂O/Nitromethane | Good | [12] |
Table 3: THP (Tetrahydropyranyl) Protection and Deprotection
| Reaction | Reagents and Conditions | Typical Yield | Reference(s) |
| Protection | DHP, p-TsOH (cat.), CH₂Cl₂, rt | Moderate to Good | [1][13] |
| Deprotection | Acidic: p-TsOH, MeOH or iPrOH, rt | Quantitative | [1] |
Experimental Protocols
Protocol 1: N-Boc Protection of 1H-Indazole
-
To a solution of 1H-indazole (1.0 equiv.) in dichloromethane (CH₂Cl₂) or acetonitrile (MeCN), add triethylamine (TEA, 1.5 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).[14]
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equiv.) portion-wise to the stirred solution at room temperature.[14]
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution and brine.[14]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-1-Boc-indazole.
Protocol 2: Acidic Deprotection of N-Boc-Indazole
-
Dissolve the N-Boc-protected indazole (1.0 equiv.) in dichloromethane (CH₂Cl₂).
-
Add trifluoroacetic acid (TFA, 10-50% v/v) to the solution at 0 °C.[6]
-
Stir the mixture at room temperature for 1-2 hours or until the reaction is complete as monitored by TLC or LC-MS.[6]
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting indazole TFA salt can be used directly or neutralized by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with a saturated aqueous solution of sodium bicarbonate.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 1H-indazole.
Protocol 3: N-SEM Protection of 1H-Indazole (General Procedure)
-
To a suspension of sodium hydride (NaH, 1.2 equiv., 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF) at 0 °C, add a solution of 1H-indazole (1.0 equiv.) in DMF dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Deprotection of N-SEM-Indazole using TBAF
-
Dissolve the N-SEM-protected indazole (1.0 equiv.) in tetrahydrofuran (THF).
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5-2.0 equiv.).[2]
-
Stir the reaction at room temperature or heat to reflux if necessary, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the deprotected indazole.[11]
Visualized Workflows and Logic
Caption: General experimental workflow for the N-protection of 1H-indazole.
Caption: Troubleshooting workflow for incomplete N-protection of indazole.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Scale-up Synthesis of 5,7-Dibromo-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5,7-Dibromo-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the preparation of this compound?
A1: The synthesis of this compound typically involves the direct bromination of 1H-indazole. A common approach is the sequential bromination, where 1H-indazole is first monobrominated to yield a mixture of bromo-indazoles, followed by a second bromination step to obtain the desired 5,7-dibromo product. Another potential route involves the cyclization of a pre-brominated precursor, such as a dibromo-substituted o-toluidine derivative, through diazotization and cyclization.
Q2: What are the critical challenges in the scale-up synthesis of this compound?
A2: Key challenges during the scale-up of this synthesis include:
-
Regioselectivity: Controlling the position of the bromine atoms on the indazole ring is crucial. The formation of undesired isomers, such as 3,5-dibromo or 3,7-dibromo-1H-indazole, can be a significant issue.
-
Over-bromination: The reaction can potentially lead to the formation of tri-bromo or other poly-brominated indazoles, complicating the purification process.
-
Reaction Control and Safety: Bromination reactions are often highly exothermic and require careful temperature management to prevent runaways. The handling of bromine, a corrosive and toxic reagent, necessitates stringent safety protocols.
-
Purification: Separating the desired 5,7-dibromo isomer from other regioisomers and impurities at a large scale can be challenging and may require multiple recrystallization steps or preparative chromatography.
-
Solubility: The starting materials and the final product may have limited solubility in common organic solvents, which can impact reaction kinetics and purification efficiency.
Q3: How can I minimize the formation of isomeric impurities during bromination?
A3: Minimizing isomeric impurities requires careful optimization of reaction conditions. Key strategies include:
-
Choice of Brominating Agent: Using milder brominating agents such as N-bromosuccinimide (NBS) instead of elemental bromine can offer better control over the reaction.
-
Solvent Selection: The polarity and nature of the solvent can influence the regioselectivity of the bromination. Aprotic solvents are often preferred.
-
Temperature Control: Maintaining a low and consistent reaction temperature is critical for controlling the reaction rate and minimizing side reactions.
-
Stoichiometry: Precise control over the stoichiometry of the brominating agent is essential to avoid over-bromination.
Q4: What are the recommended safety precautions when handling bromine at a large scale?
A4: Due to its high toxicity and reactivity, handling bromine requires strict safety measures:
-
Ventilation: All operations should be conducted in a well-ventilated fume hood or a dedicated, contained system.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles. For larger quantities, a face shield and respiratory protection may be necessary.
-
Emergency Preparedness: Have a bromine spill kit readily available, which should include a neutralizing agent like sodium thiosulfate. Ensure that all personnel are trained on emergency procedures.
-
Material Compatibility: Use equipment made of materials compatible with bromine, such as glass or Teflon. Avoid contact with incompatible materials like aluminum and other metals.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Monitor the reaction progress using TLC or HPLC. - Increase the reaction time or temperature cautiously. - Ensure efficient stirring to overcome any mass transfer limitations. |
| Product loss during work-up or purification. | - Optimize the extraction and washing steps to minimize product loss in the aqueous phase. - Select an appropriate solvent system for recrystallization to maximize recovery. | |
| Formation of Multiple Products (Isomers and Over-bromination) | Poor regioselectivity. | - Screen different brominating agents (e.g., NBS, Br₂). - Evaluate various solvents to find the optimal medium for the desired regioselectivity. - Control the reaction temperature stringently, preferably at low temperatures. |
| Incorrect stoichiometry of the brominating agent. | - Add the brominating agent in a controlled manner (e.g., dropwise addition of a solution). - Use a slight excess of the brominating agent for the second bromination, but avoid a large excess. | |
| Difficult Purification | Presence of closely related isomers. | - Employ multi-step recrystallization from different solvent systems. - Consider using preparative chromatography if high purity is required, although this may be less feasible at a very large scale. |
| Tarry byproducts. | - Optimize the reaction conditions to minimize the formation of degradation products. - Consider a pre-purification step, such as a charcoal treatment or a short plug of silica gel, to remove colored impurities. | |
| Exothermic Reaction Leading to Poor Control | Rapid addition of reagents. | - Add the brominating agent slowly and in a controlled manner. - Ensure adequate cooling and heat transfer capacity of the reactor. |
| Inadequate cooling. | - Use a reactor with a larger surface area-to-volume ratio or a more efficient cooling system. - Dilute the reaction mixture to better manage the heat generated. |
Quantitative Data Summary
The following table presents hypothetical, yet realistic, quantitative data for the synthesis of this compound, based on typical yields and conditions for similar reactions.
| Parameter | Step 1: Monobromination | Step 2: Dibromination |
| Starting Material | 1H-Indazole | 5-Bromo-1H-indazole |
| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile | Sulfuric Acid |
| Temperature | 0 - 5 °C | 10 - 15 °C |
| Reaction Time | 2 - 4 hours | 4 - 6 hours |
| Typical Yield | 75 - 85% (of mixed monobromo-isomers) | 60 - 70% (of 5,7-dibromo isomer after purification) |
| Purity (after purification) | >95% (for the desired 5-bromo isomer) | >98% |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-1H-indazole
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve 1H-indazole (1.0 eq) in acetonitrile.
-
Reagent Addition: Cool the solution to 0-5 °C. Slowly add a solution of N-bromosuccinimide (1.05 eq) in acetonitrile via the addition funnel, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Remove the acetonitrile under reduced pressure.
-
Isolation: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography or recrystallization to isolate the 5-bromo-1H-indazole isomer.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a suitable reactor, carefully add 5-Bromo-1H-indazole (1.0 eq) to concentrated sulfuric acid at 0 °C.
-
Reagent Addition: To this solution, add N-bromosuccinimide (1.1 eq) portion-wise, ensuring the temperature does not exceed 15 °C.
-
Reaction: Stir the mixture at 10-15 °C for 4-6 hours, monitoring the reaction by HPLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the precipitated solid by filtration. Wash the solid thoroughly with water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
Overcoming low reactivity in C-H functionalization of indazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the C-H functionalization of indazoles. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to the low reactivity of indazole scaffolds in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the C-H functionalization of indazoles, offering potential causes and solutions in a question-and-answer format.
Question 1: I am observing no or very low conversion of my indazole starting material. What are the likely causes and how can I improve the yield?
Answer:
Low reactivity of the C-H bond on the indazole ring is a common challenge. Several factors could be contributing to the low conversion. Consider the following troubleshooting steps:
-
Catalyst System: The choice of catalyst is critical. While various transition metals can be employed, Rhodium(III) and Cobalt(III) complexes have shown significant success in activating otherwise unreactive C-H bonds.[1][2] If you are using a different catalyst system, consider switching to a more robust one. Ensure your catalyst is active and not poisoned.
-
Directing Group Strategy: The presence and nature of a directing group are often essential for successful C-H activation of indazoles.[1][3] The directing group coordinates to the metal center, bringing the catalyst into proximity with the target C-H bond.
-
Ineffective Directing Group: If your substrate lacks a directing group or has a weakly coordinating one, the catalytic cycle may not proceed efficiently. Consider introducing a stronger directing group such as an azo, oxime, or pyrazole moiety.[1][3]
-
Steric Hindrance: The directing group or other substituents on the indazole ring might sterically hinder the approach of the catalyst.[4] Modification of the directing group or the substrate to reduce steric bulk can be beneficial.
-
-
Reaction Conditions: Optimization of reaction parameters is crucial.
-
Temperature: C-H activation often requires elevated temperatures to overcome the high activation energy barrier.[1][5] A temperature screening experiment is recommended.
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome.[2] Non-coordinating, high-boiling solvents like dioxane or DCE are often effective.[2][5]
-
Additives/Co-catalysts: The addition of silver salts (e.g., AgSbF₆, AgOAc) can act as halide scavengers, generating a more active cationic catalyst.[2][5] Oxidants like Cu(OAc)₂ may be necessary for catalyst turnover in certain catalytic cycles.[5]
-
Question 2: The C-H functionalization is occurring at the wrong position on the indazole ring. How can I improve the regioselectivity?
Answer:
Controlling regioselectivity is a key challenge in the C-H functionalization of the five available C-H bonds on the indazole core. The outcome is influenced by a combination of electronic and steric factors, as well as the directing group employed.
-
Directing Group Position: The position of the directing group is the primary determinant of regioselectivity. The functionalization will typically occur at the ortho-position relative to the directing group.[6] Carefully design your substrate to place the directing group in a position that favors the desired C-H activation.
-
Steric Effects: Bulky substituents on the indazole or the coupling partner can influence the regioselectivity by favoring functionalization at the less sterically hindered position.[2][4]
-
Electronic Effects: The inherent electronic properties of the indazole ring can direct functionalization. However, this is often overridden by a strong directing group. In the absence of a directing group, functionalization may be governed by the most electronically favorable position.
-
Catalyst Control: In some cases, the choice of catalyst and ligands can influence the regioselectivity.[7] Review literature for catalyst systems known to favor the desired regioselectivity for your specific transformation.
Question 3: I am observing decomposition of my starting material or product under the reaction conditions. What can I do to mitigate this?
Answer:
Decomposition can be a significant issue, especially with complex substrates or under harsh reaction conditions.
-
Lowering Reaction Temperature: High temperatures can lead to thermal degradation. If possible, screen for catalysts that operate at lower temperatures. The use of more active catalysts, such as certain Rh(III) or Co(III) systems, may allow for a reduction in the reaction temperature.[1]
-
Reaction Time: Prolonged reaction times can increase the likelihood of decomposition. Monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal reaction time and avoid unnecessary heating.
-
Inert Atmosphere: Some catalysts and substrates are sensitive to air or moisture.[5] Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative decomposition.
-
Choice of Oxidant/Additives: Some oxidants or additives can be harsh. If you suspect decomposition is caused by a specific component, try to find a milder alternative or reduce its concentration.
Frequently Asked Questions (FAQs)
Q1: Why is C-H functionalization of indazoles challenging?
A1: The C-H bonds of indazoles are generally considered to be unreactive due to the electron-deficient nature of the aromatic system.[8] Overcoming this low reactivity requires the use of potent catalytic systems, often in combination with directing groups to facilitate the C-H activation step.[9]
Q2: What are the most effective types of directing groups for indazole C-H functionalization?
A2: The choice of directing group depends on the desired transformation. Commonly used and effective directing groups include:
-
N-Aryl substituents (e.g., in 2-aryl-2H-indazoles): The indazole ring itself can act as a directing group for the functionalization of the N-aryl substituent.[6][10]
-
Azo groups: These have been successfully employed to direct C-H activation for the synthesis of N-aryl-2H-indazoles.[1][2]
-
Oxime ethers: These have also proven effective in directing C-H functionalization.[1]
-
Removable directing groups: For applications where the directing group is not desired in the final product, removable directing groups can be employed.[2]
Q3: Which transition metals are most commonly used for catalyzing the C-H functionalization of indazoles?
A3: Several transition metals have been utilized, with Rhodium(III) and Cobalt(III) being particularly prominent for their high catalytic activity.[1][2][5] Palladium(II) and Copper(II) are also frequently used, sometimes in combination with other metals.[3][5][8]
Q4: Can I perform C-H functionalization on an unprotected N-H indazole?
A4: While many successful examples involve N-substituted indazoles, C-H functionalization of N-H indazoles is possible but can be more challenging. The acidic N-H proton can interfere with the catalyst. Protection of the indazole nitrogen is a common strategy to circumvent this issue and improve reaction outcomes.[8]
Quantitative Data Summary
The following tables summarize reaction conditions and yields for selected C-H functionalization reactions of indazoles, providing a comparative overview of different catalytic systems.
Table 1: Rh(III)-Catalyzed Synthesis of N-Aryl-2H-indazoles
| Entry | Azobenzene Substrate | Aldehyde Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Azobenzene | Benzaldehyde | [CpRhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%) | Dioxane | 80 | 24 | 81 | [2] |
| 2 | 4-Nitroazobenzene | Benzaldehyde | [CpRhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%) | Dioxane | 80 | 24 | 62 | [2] |
| 3 | 4-Methoxyazobenzene | Benzaldehyde | [Cp*RhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%) | Dioxane | 80 | 24 | 75 | [2] |
Table 2: Co(III)-Catalyzed Synthesis of N-Aryl-2H-indazoles
| Entry | Azobenzene Substrate | Aldehyde Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Azobenzene | Benzaldehyde | [CpCo(CO)I₂] (10 mol%), AgSbF₆ (20 mol%), AcOH (20 mol%) | Dioxane | 100 | 24 | 92 | [1] |
| 2 | 4-Methylazobenzene | Benzaldehyde | [CpCo(CO)I₂] (10 mol%), AgSbF₆ (20 mol%), AcOH (20 mol%) | Dioxane | 100 | 24 | 95 | [1] |
| 3 | 4-Fluoroazobenzene | Benzaldehyde | [Cp*Co(CO)I₂] (10 mol%), AgSbF₆ (20 mol%), AcOH (20 mol%) | Dioxane | 100 | 24 | 88 | [1] |
Experimental Protocols
A detailed methodology for a representative Rh(III)-catalyzed synthesis of N-aryl-2H-indazoles is provided below.
General Procedure for Rh(III)-Catalyzed C–H Bond Functionalization and Cyclative Capture: [2]
To an oven-dried screw-cap vial is added the azobenzene (0.20 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol %), and AgSbF₆ (0.02 mmol, 10 mol %). The vial is sealed with a Teflon-lined cap and purged with nitrogen. Dioxane (1.0 mL) is added, followed by the aldehyde (0.40 mmol, 2.0 equiv). The reaction mixture is then placed in a preheated oil bath at 80 °C and stirred for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a short plug of silica gel, eluting with ethyl acetate. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-aryl-2H-indazole product.
Visualizations
The following diagrams illustrate key concepts and workflows related to the C-H functionalization of indazoles.
Caption: Troubleshooting workflow for low reactivity in indazole C-H functionalization.
Caption: Key factors influencing regioselectivity in indazole C-H functionalization.
References
- 1. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Verification of 5,7-Dibromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. For novel heterocyclic compounds such as 5,7-Dibromo-1H-indazole, a robust analytical strategy is essential to ensure quality, safety, and efficacy. This guide provides a comparative overview of the principal analytical techniques for purity verification of this compound, complete with detailed experimental protocols and illustrative data.
The primary methods for assessing the purity of non-volatile and thermally stable compounds like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each of these techniques offers unique advantages and provides complementary information, making a multi-faceted approach ideal for comprehensive quality control.
Comparison of Analytical Methods
A summary of the key performance characteristics of each analytical method is presented below for easy comparison.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information and quantitative data. |
| Instrumentation | HPLC system with pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).[1] | Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole, TOF).[1] | NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.[2] |
| Sample Requirement | Milligram quantities, dissolved in a suitable solvent. | Microgram to milligram quantities, must be volatile or derivatized to be volatile. | Milligram quantities, dissolved in a deuterated solvent. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Moderate (µg to mg range). |
| Throughput | High, with typical run times of 15-30 minutes. | Moderate to high, with run times of 20-60 minutes. | Low to moderate, with acquisition times from minutes to hours. |
| Application | Primary method for purity determination and quantification of non-volatile impurities.[1] | Analysis of volatile and semi-volatile impurities, residual solvents.[1] | Structural elucidation, definitive identification, and absolute quantitative analysis (qNMR).[3][4] |
Illustrative Purity Analysis Data
The following table presents hypothetical quantitative data for the purity analysis of a batch of this compound using the described analytical methods.
| Analytical Method | Parameter Measured | Result |
| HPLC-UV (254 nm) | Main Peak Area % | 99.5% |
| Known Impurity 1 | 0.2% | |
| Unknown Impurity 2 | 0.3% | |
| GC-MS | Residual Solvent (e.g., Dichloromethane) | 50 ppm |
| Volatile Impurity 1 | Not Detected | |
| Quantitative ¹H-NMR (qNMR) | Absolute Purity (vs. internal standard) | 99.2% |
| Structural Confirmation | Consistent with this compound structure |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are starting points and may require optimization for specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the cornerstone for purity analysis of non-volatile organic compounds. A reverse-phase method is typically suitable for indazole derivatives.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to prepare a 1 mg/mL stock solution. Further dilute as necessary.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) is required.[1]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[5]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Program: Start at 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the purity based on the area percentage of the main peak relative to the total peak area. Identify and quantify any impurities against a reference standard if available.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is ideal for the detection and quantification of residual solvents and other volatile impurities that may be present from the synthesis process.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 10 mg/mL.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) and a suitable capillary column.
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Hold at 50 °C for 5 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
-
Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify based on the peak area relative to an internal or external standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity
qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte. It is a powerful method for structural confirmation and accurate quantification.[3]
Experimental Protocol:
-
Sample Preparation: Accurately weigh about 20 mg of this compound and a known amount (e.g., 10 mg) of a certified internal standard (e.g., maleic anhydride) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: An NMR spectrometer with a high-field magnet (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Ensure a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved proton signal of this compound and a signal from the internal standard.
-
Calculate the absolute purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the standard.
-
Workflow and Method Selection
The selection and sequence of analytical methods are crucial for a comprehensive purity verification of this compound. The following diagrams illustrate a typical workflow and the logical relationship between the different techniques.
Caption: A comprehensive workflow for the purity verification of this compound.
Caption: Logical relationship of analytical methods and the information they provide.
References
Spectroscopic Comparison of 5,7-Dibromo-1H-indazole and its Analogs: A Guide for Researchers
This guide provides a comparative analysis of the spectroscopic characteristics of 5,7-Dibromo-1H-indazole and its derivatives. Aimed at researchers, scientists, and professionals in drug development, this document outlines the key spectral features that are instrumental in the identification and characterization of this important class of heterocyclic compounds. The data presented is based on established principles of spectroscopic interpretation and analysis of related molecular structures.
Introduction to Spectroscopic Characterization of Indazoles
Indazole derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities.[1] The precise characterization of these molecules is paramount for drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the molecular structure of newly synthesized indazole derivatives. This guide focuses on the spectroscopic profile of this compound and provides a comparison with a related derivative to highlight the influence of substituents on the spectral data.
Comparative Spectroscopic Data
The following tables summarize the predicted and observed spectroscopic data for this compound and a comparative compound, 5-Bromo-7-nitro-1H-indazole. These tables are designed to facilitate a clear comparison of their key spectral features.
Table 1: Spectroscopic Data for this compound
| Technique | Parameter | Predicted/Observed Value | Assignment/Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~ 8.2 ppm (s, 1H) | H-3 |
| ~ 7.8 ppm (d, 1H) | H-4 | ||
| ~ 7.5 ppm (d, 1H) | H-6 | ||
| ~ 13.5 ppm (br s, 1H) | N-H | ||
| ¹³C NMR | Chemical Shift (δ) | ~ 135 ppm | C-3 |
| ~ 129 ppm | C-4 | ||
| ~ 125 ppm | C-6 | ||
| ~ 141 ppm | C-7a | ||
| ~ 122 ppm | C-3a | ||
| ~ 115 ppm | C-5 | ||
| ~ 110 ppm | C-7 | ||
| IR | Wavenumber (cm⁻¹) | ~ 3100 cm⁻¹ | N-H stretch |
| ~ 1600, 1450 cm⁻¹ | C=C aromatic stretch | ||
| ~ 800-600 cm⁻¹ | C-Br stretch | ||
| MS (EI) | m/z | 274/276/278 (M⁺) | Molecular ion peak with characteristic bromine isotope pattern |
Table 2: Spectroscopic Data for 5-Bromo-7-nitro-1H-indazole (Comparative Compound)
| Technique | Parameter | Predicted/Observed Value | Assignment/Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~ 8.4 ppm (s, 1H) | H-3 |
| ~ 8.1 ppm (d, 1H) | H-4 | ||
| ~ 7.9 ppm (d, 1H) | H-6 | ||
| ~ 14.0 ppm (br s, 1H) | N-H | ||
| ¹³C NMR | Chemical Shift (δ) | ~ 136 ppm | C-3 |
| ~ 130 ppm | C-4 | ||
| ~ 120 ppm | C-6 | ||
| ~ 142 ppm | C-7a | ||
| ~ 124 ppm | C-3a | ||
| ~ 117 ppm | C-5 | ||
| ~ 145 ppm | C-7 (bearing NO₂) | ||
| IR | Wavenumber (cm⁻¹) | ~ 3100 cm⁻¹ | N-H stretch |
| ~ 1530, 1350 cm⁻¹ | NO₂ asymmetric and symmetric stretch | ||
| ~ 1600, 1450 cm⁻¹ | C=C aromatic stretch | ||
| ~ 800-600 cm⁻¹ | C-Br stretch | ||
| MS (EI) | m/z | 241/243 (M⁺) | Molecular ion peak with characteristic bromine isotope pattern |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of the indazole derivative.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved to achieve a homogeneous solution.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters should be used, and can be adjusted as needed for optimal signal-to-noise and resolution.[2]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid indazole derivative directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[3]
Data Acquisition:
-
Record the background spectrum of the empty ATR crystal.
-
Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[3]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
Sample Preparation:
-
For EI-MS, a solid probe may be used to introduce the sample directly into the ion source.
-
For ESI-MS, prepare a dilute solution of the indazole derivative in a suitable volatile solvent (e.g., methanol, acetonitrile).
Data Acquisition:
-
The sample is ionized in the source.
-
The generated ions are then transferred into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).[3] The resulting mass spectrum provides the molecular weight and information about the molecule's fragmentation.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound derivatives.
Caption: General workflow for spectroscopic characterization.
References
Validating the Structure of Compounds Synthesized from 5,7-Dibromo-1H-indazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis and structural validation of novel compounds derived from 5,7-Dibromo-1H-indazole are critical steps in the discovery of new therapeutic agents. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing a wide range of biological activities. This guide provides a comparative analysis of common synthetic routes for the functionalization of this compound and details the essential experimental protocols for the unambiguous validation of the synthesized structures.
Performance Comparison of Synthetic Methodologies
The functionalization of this compound predominantly relies on palladium-catalyzed cross-coupling reactions, which allow for the introduction of a diverse range of substituents at the bromine-bearing positions. The two most common and effective methods are the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.
Table 1: Comparison of Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination for the Functionalization of this compound
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Alternative Methods (e.g., Sonogashira, Heck) |
| Bond Formed | C-C (Aryl, Heteroaryl, Vinyl) | C-N (Aryl/Alkyl Amines, Amides) | C-C (Alkynyl), C-C (Alkenyl) |
| Typical Reagents | Boronic acids/esters, Palladium catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃) | Amines, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos, BINAP), Base (e.g., NaOtBu, K₃PO₄) | Terminal alkynes, Alkenes, Copper co-catalyst (for Sonogashira) |
| Typical Yields | Good to excellent (70-95%)[1][2] | Moderate to good (60-90%) | Variable, often substrate-dependent |
| Advantages | Wide commercial availability of boronic acids, mild reaction conditions, good functional group tolerance.[1] | Broad scope of applicable amines, formation of key pharmacophoric linkages.[3] | Access to unique structural motifs (alkynes, alkenes). |
| Limitations | Potential for side reactions like deboronation. | Sensitive to steric hindrance, requires careful selection of ligand and base. | Limited commercial availability of some coupling partners. |
Experimental Protocols for Structural Validation
Accurate structural validation of synthesized compounds is paramount. A combination of spectroscopic techniques is essential to confirm the identity and purity of the final products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.
Protocol for NMR Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean NMR tube.
-
Acquire ¹H and ¹³C NMR spectra. For complex structures, 2D NMR techniques like COSY, HSQC, and HMBC may be necessary to assign all signals unambiguously.
Expected Spectroscopic Data for a Hypothetical 5,7-Diaryl-1H-indazole:
-
¹H NMR: Disappearance of the signals corresponding to the protons at C5 and C7 of the starting material. Appearance of new aromatic signals corresponding to the introduced aryl groups. The proton at C3 typically appears as a singlet around δ 8.0 ppm.[4]
-
¹³C NMR: Signals for the carbon atoms bearing the bromine atoms in the starting material will shift significantly upon substitution. New signals corresponding to the carbons of the introduced aryl groups will be observed.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound, confirming the successful incorporation of the desired substituents.
Protocol for Mass Spectrometry Analysis:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum to determine the molecular ion peak ([M+H]⁺ or [M]⁺).
Expected Data: The observed molecular weight should correspond to the calculated molecular weight of the target 5,7-disubstituted indazole derivative.[5]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and validation of a 5,7-diaryl-1H-indazole derivative via a double Suzuki-Miyaura coupling reaction.
Workflow for the synthesis and validation of 5,7-diaryl-1H-indazoles.
Signaling Pathway Inhibition by Indazole Derivatives
Many indazole derivatives have been investigated as inhibitors of protein kinases, which are key components of cellular signaling pathways often dysregulated in diseases like cancer. One such important pathway is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which plays a crucial role in angiogenesis (the formation of new blood vessels).
The following diagram illustrates a simplified representation of the VEGFR signaling pathway and the potential point of inhibition by an indazole-based kinase inhibitor.
Inhibition of the VEGFR signaling pathway by an indazole derivative.
This guide provides a foundational understanding for researchers working with this compound. The provided protocols and comparative data aim to facilitate the efficient synthesis and accurate structural validation of novel indazole derivatives for potential therapeutic applications.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. japsonline.com [japsonline.com]
A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals
The indazole core is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents targeting cancer, inflammation, and neurodegenerative diseases.[1] The efficient synthesis of indazole and its derivatives is, therefore, a cornerstone of drug discovery and development. This guide presents a comparative analysis of key synthetic routes, from well-established classical methods to modern, more efficient transition-metal-catalyzed and microwave-assisted approaches. This objective comparison, supported by experimental data, aims to assist researchers in selecting the most suitable methodology for their specific research and development needs.
Performance Comparison of Indazole Synthetic Routes
The selection of a synthetic route for indazole derivatives is often a trade-off between yield, substrate scope, reaction conditions, and the availability of starting materials. The following table summarizes typical experimental data for several prominent indazole synthesis routes, enabling a direct comparison of their performance.
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| Jacobson Indazole Synthesis | 36-47% (crude) | Tolerates some functional groups on the aromatic ring. | Utilizes readily available starting materials.[1] | Involves strongly acidic conditions and the generation of nitrous gases.[1] |
| Davis-Beirut Reaction | 60-90% | Tolerates a range of alkyl and some aryl amines.[2] | Metal-free, uses inexpensive starting materials, versatile for 2H-indazoles.[2][3] | Can be low-yielding with certain substrates; may require optimization.[2] |
| Cadogan-Sundberg Reductive Cyclization | Moderate to Good | Broad scope for ortho-nitroarenes. | Often employs trivalent phosphorus compounds for deoxygenation.[1] | Can require high temperatures.[4] |
| Transition-Metal-Catalyzed C-H Activation/Annulation | Good to Excellent (often >80%) | Broad tolerance for various functional groups.[2] | High yields, excellent regioselectivity, mild reaction conditions.[2][5] | Requires synthesis of specific precursors and metal catalysts.[2] |
| [3+2] Dipolar Cycloaddition | Good to Excellent (often >80%) | Broad tolerance for functional groups on sydnone and aryne precursors.[2] | High yields, excellent regioselectivity for 2H-indazoles, mild conditions.[2][6] | Requires synthesis of sydnone precursors.[2] |
| Microwave-Assisted Synthesis | Good to Excellent | Dependent on the specific reaction, but generally broad. | Significantly reduced reaction times, often higher yields.[1] | Requires specialized microwave equipment. |
Reaction Pathways and Mechanisms
The following diagrams illustrate the mechanistic pathways for the key indazole synthesis routes discussed.
Caption: Jacobson Indazole Synthesis Pathway.
Caption: Davis-Beirut Reaction Pathway.
Caption: Cadogan-Sundberg Reductive Cyclization.
Caption: Transition-Metal-Catalyzed C-H Activation/Annulation.
Experimental Protocols
Detailed experimental procedures are critical for the successful replication of synthetic methods. Below are representative protocols for classical and modern approaches to indazole synthesis.
Experimental Protocol: Jacobson Indazole Synthesis
This procedure is adapted from a well-established method.[1][7]
Materials:
-
o-Toluidine
-
Glacial acetic acid
-
Acetic anhydride
-
Sodium nitrite
-
Sulfuric acid
-
Benzene
-
Methanol
-
Sodium methoxide solution
-
Hydrochloric acid
-
Ammonia
Procedure:
-
Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride.[1]
-
Cool the mixture in an ice bath and introduce a stream of nitrous gases (generated from NaNO₂ and H₂SO₄) while maintaining the temperature between +1° and +4°C.[1]
-
After the nitrosation is complete, pour the solution onto ice and water.[1]
-
Extract the separated oil with benzene.[1]
-
Wash the benzene extract with ice water and treat it with methanol.[1]
-
Add a solution of sodium methoxide in methanol dropwise to the benzene solution while cooling.[1]
-
After gas evolution ceases, briefly boil the solution on a steam bath.[1]
-
Cool the solution and extract with 2N and 5N hydrochloric acid.[1]
-
Treat the combined acid extracts with excess ammonia to precipitate the indazole.[1]
-
Collect the crude indazole by filtration, wash with water, and dry.[1]
-
Purify the crude product by vacuum distillation to yield colorless indazole.[1]
Experimental Protocol: Davis-Beirut Reaction
This protocol describes a typical procedure for the Davis-Beirut reaction.[3][8]
Materials:
-
N-substituted 2-nitrobenzylamine
-
Potassium hydroxide (or Sodium hydroxide)
-
Alcoholic solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve the N-substituted 2-nitrobenzylamine in an alcoholic solvent.
-
Add a solution of potassium hydroxide or sodium hydroxide to the mixture.
-
Heat the reaction mixture. For example, a 5% KOH alcoholic solution can be heated at 60°C for 6 hours.[8]
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, cool the reaction mixture and neutralize with an appropriate acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Experimental Protocol: Transition-Metal-Catalyzed C-H Activation/Annulation
This method provides a modern and efficient route to 1H-indazoles.[2]
Materials:
-
Arylimidate
-
[Cp*RhCl₂]₂
-
Cu(OAc)₂
-
AgSbF₆
-
Anhydrous 1,2-dichloroethane (DCE)
-
Nitrosobenzene
Procedure:
-
To an oven-dried Schlenk tube, add the arylimidate (0.20 mmol), [Cp*RhCl₂]₂ (5.0 mol %), Cu(OAc)₂ (20 mol %), and AgSbF₆ (20 mol %).[2]
-
Evacuate and backfill the tube with argon.[2]
-
Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) and the nitrosobenzene (0.24 mmol, 1.2 equiv).[2]
-
Stir the reaction mixture at 80 °C for 24 hours.[2]
-
After cooling to room temperature, filter the mixture through a pad of Celite.[2]
-
Concentrate the filtrate in vacuo.[2]
-
Purify the residue by flash column chromatography on silica gel to afford the desired 1H-indazole.[2]
Experimental Protocol: Microwave-Assisted Synthesis of 1H-Indazole
This protocol highlights the use of microwave irradiation to accelerate the synthesis.[1]
Materials:
-
o-chlorobenzaldehyde
-
Hydrazine hydrate
-
L-proline
-
Distilled water
-
Ethanol
Procedure:
-
In a microwave-safe vessel, combine o-chlorobenzaldehyde (1 mmol), hydrazine hydrate (2 mmol), and L-proline (10%) in 10 mL of distilled water.[1]
-
Subject the reaction mixture to microwave irradiation for 18 minutes at 425 MW.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Upon completion, dilute the mixture with hot ethanol and filter to remove the catalyst.[1]
-
Wash the catalyst with ethanol.[1]
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
The synthesis of indazoles has evolved significantly from classical methods to modern catalytic strategies. While classical routes like the Jacobson synthesis remain valuable for their use of simple starting materials, they are often hampered by harsh conditions and moderate yields. The Davis-Beirut reaction offers a metal-free alternative for the synthesis of 2H-indazoles with good yields. Modern transition-metal-catalyzed reactions and [3+2] cycloadditions provide highly efficient and regioselective pathways to a broad range of indazole derivatives under mild conditions. Furthermore, microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions, leading to shorter reaction times and often improved yields. The choice of the optimal synthetic route will depend on the specific target molecule, desired substitution pattern, available resources, and scalability requirements. The data and protocols provided in this guide serve as a valuable resource for researchers to make informed decisions in the design and execution of indazole synthesis for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 4. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2H-Indazole synthesis [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 5,7-Dibromo-1H-indazole and 5-bromo-1H-indazole in Key Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 5,7-Dibromo-1H-indazole and 5-bromo-1H-indazole, two key building blocks in the synthesis of bioactive molecules. Understanding the nuanced differences in their reactivity is crucial for designing efficient and selective synthetic routes in drug discovery and development. This document summarizes available experimental data for key reactions, provides detailed experimental protocols, and visualizes reaction pathways and workflows.
Introduction to Indazole Scaffolds
Indazoles are bicyclic heterocyclic compounds that are prominent scaffolds in a multitude of pharmacologically active agents. Their structural similarity to purines and indoles allows them to interact with a wide range of biological targets. The bromo-substituted indazoles, in particular, serve as versatile intermediates for carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions, enabling the exploration of diverse chemical space. This guide focuses on the comparative reactivity of 5-bromo-1H-indazole and its dibrominated counterpart, this compound, in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-alkylation reactions.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below. The presence of an additional bromine atom in this compound significantly increases its molecular weight and is expected to influence its electronic properties and, consequently, its chemical reactivity.
| Property | 5-bromo-1H-indazole | This compound |
| Molecular Formula | C₇H₅BrN₂ | C₇H₄Br₂N₂ |
| Molecular Weight | 197.03 g/mol | 275.93 g/mol |
| CAS Number | 53857-57-1 | 50477-28-6 |
| Appearance | Yellow to light brown solid | Off-white to pale yellow solid |
Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of bromoindazoles in this reaction is critical for the introduction of aryl and heteroaryl substituents.
5-bromo-1H-indazole
5-bromo-1H-indazole readily participates in Suzuki-Miyaura coupling reactions at the C5 position. A variety of catalysts, bases, and reaction conditions have been successfully employed.
Table 1: Suzuki-Miyaura Coupling of 5-bromo-1H-indazole Derivatives
| Entry | Indazole Derivative | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | High |
| 2 | 5-bromo-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | Good |
Note: "High" and "Good" yields are as reported in the cited literature, which did not always provide specific quantitative values.
This compound
Experimental data on the Suzuki-Miyaura coupling of this compound reveals a significant difference in the reactivity of the two bromine atoms. Studies on a similarly substituted 4-sulfonamido-5,7-dibromo-1H-indazole have shown that selective coupling occurs preferentially at the C7 position. This suggests that the C7-Br bond is more activated towards oxidative addition to the palladium catalyst.
Table 2: Regioselective Suzuki-Miyaura Coupling of a this compound Derivative
| Entry | Indazole Derivative | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | 4-Sulfonamido-5,7-dibromo-1H-indazole | (4-methoxyphenyl)boronic acid | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 7-Aryl-5-bromo product | 71 |
| 2 | 4-Sulfonamido-5,7-dibromo-1H-indazole | 2-Thienylboronic acid | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 7-Thienyl-5-bromo product | 80 |
This observed regioselectivity can be attributed to the electronic environment of the indazole nucleus, where the C7 position is more susceptible to palladium-catalyzed cross-coupling.
Caption: General experimental workflow for Suzuki-Miyaura coupling of bromoindazoles.
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of many pharmaceutical compounds.
5-bromo-1H-indazole
This compound
Data on the Buchwald-Hartwig amination of this compound is scarce in the reviewed literature. However, based on the observed reactivity in Suzuki-Miyaura couplings, it is plausible to hypothesize that selective amination at the C7 position could be achieved under carefully controlled conditions. The C7-Br bond is expected to be more susceptible to oxidative addition to the palladium catalyst. Further experimental work is required to confirm this and to establish optimal conditions for selective C-N bond formation at either the C5 or C7 position.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Reactivity in N-Alkylation
N-alkylation of the indazole core is a common strategy to modulate the physicochemical and pharmacological properties of indazole-based drug candidates. The presence of two reactive nitrogen atoms (N1 and N2) can lead to mixtures of regioisomers, making regioselectivity a key challenge.
5-bromo-1H-indazole
The N-alkylation of 5-bromo-1H-indazole and its derivatives has been extensively studied. The regiochemical outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile.
Table 3: N-Alkylation of 5-bromo-1H-indazole Derivatives
| Entry | Indazole Derivative | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Yield (%) |
| 1 | 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | 38:46 | 84 (combined) |
| 2 | 5-bromo-1H-indazole-3-carboxylate | Alkyl tosylates | Cs₂CO₃ | Dioxane | >95:5 (N1 favored) | >90 |
Generally, the use of strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) tends to favor N1-alkylation. This is often attributed to the formation of the more thermodynamically stable N1-anion. Conversely, the use of weaker bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) can lead to mixtures of N1 and N2 isomers.
This compound
While no specific experimental data for the N-alkylation of this compound was found in the searched literature, it is anticipated that the general principles governing the regioselectivity of N-alkylation in other indazoles will also apply here. The electronic effect of the two bromine atoms might influence the relative nucleophilicity of the N1 and N2 positions, but this would need to be determined experimentally. It is reasonable to expect that by carefully selecting the reaction conditions, a degree of control over the N1/N2 selectivity can be achieved.
Caption: Factors influencing N1 vs. N2 alkylation selectivity of indazoles.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Bromoindazoles
To a solution of the bromo-indazole (1.0 eq) and the corresponding boronic acid (1.2-1.5 eq) in a suitable solvent (e.g., 1,4-dioxane/water or dimethoxyethane), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) and a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) are added. The mixture is degassed and heated under an inert atmosphere at 80-100 °C until the reaction is complete (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for N-Alkylation of Bromoindazoles (N1-Selective)
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere is added a solution of the bromo-indazole (1.0 eq) in anhydrous THF. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes. The reaction is then cooled back to 0 °C, and the alkylating agent (e.g., alkyl halide or tosylate, 1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Conclusion
This guide provides a comparative overview of the reactivity of this compound and 5-bromo-1H-indazole in key synthetic transformations. While 5-bromo-1H-indazole is a versatile substrate for a range of cross-coupling and N-alkylation reactions, the reactivity of this compound is distinguished by the differential reactivity of its two bromine atoms. The available evidence suggests that the C7-Br bond is more susceptible to palladium-catalyzed Suzuki-Miyaura coupling than the C5-Br bond, offering opportunities for selective functionalization.
For drug development professionals, the ability to selectively modify the indazole scaffold at multiple positions is of high value. This compound presents itself as a particularly attractive building block for the synthesis of complex, polysubstituted indazole derivatives. Further research is warranted to fully elucidate the comparative reactivity of these two compounds under a broader range of reaction conditions and to develop robust protocols for the selective functionalization of the dibrominated scaffold in Buchwald-Hartwig amination and other important synthetic transformations.
Comparing biological activity of brominated vs. other halogenated indazoles
For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry due to its wide range of pharmacological activities. The introduction of halogen atoms—such as bromine, chlorine, and fluorine—to the indazole core is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a comparative overview of the biological activity of brominated indazoles versus their chlorinated and fluorinated counterparts, supported by experimental data and detailed protocols.
Unraveling the Impact of Halogenation on Anticancer Activity
Halogenation has a profound effect on the anticancer properties of indazole derivatives. The nature and position of the halogen atom can significantly influence the compound's interaction with its biological target, leading to variations in inhibitory potency.
Comparative Anticancer Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various halogenated indazoles against a panel of human cancer cell lines. This data, collated from multiple studies, highlights the nuanced impact of different halogens on cytotoxic activity.
| Compound ID/Reference | Halogen | Cancer Cell Line | IC50 (µM) | Target/Pathway |
| Brominated Indazoles | ||||
| Compound from[1] | Bromo | K562 (Leukemia) | 5.15 | Apoptosis, p53/MDM2 Pathway |
| Compound from[1] | Bromo | A549 (Lung) | 8.21 | Apoptosis, p53/MDM2 Pathway |
| Compound from[1] | Bromo | PC-3 (Prostate) | 6.12 | Apoptosis, p53/MDM2 Pathway |
| Compound from[1] | Bromo | HepG2 (Liver) | 5.62 | Apoptosis, p53/MDM2 Pathway |
| BOS-102[2] | Bromo | A549 (Lung) | Not specified | Not specified |
| Chlorinated Indazoles | ||||
| Compound 2o from[3] | Chloro | 4T1 (Breast) | 0.59 | Not specified |
| Compound 2o from[3] | Chloro | HepG2 (Liver) | 0.79 | Not specified |
| Compound 2o from[3] | Chloro | MCF-7 (Breast) | 3.31 | Not specified |
| Compound 2o from[3] | Chloro | A549 (Lung) | 2.10 | Not specified |
| Compound 2o from[3] | Chloro | HCT116 (Colon) | 5.16 | Not specified |
| 7-Azaindenoisoquinoline[4] | Chloro | NCI-60 Panel | MGM GI50: 0.033-0.630 | Topoisomerase I |
| Fluorinated Indazoles | ||||
| Compound 36g from[5] | Fluoro | EGFR mutants | Sub-nanomolar | EGFR Kinase |
| Compound 27a from[5] | Fluoro | KG1 (Leukemia) | 0.0253 | FGFR1/2 Kinase |
| Compound 27a from[5] | Fluoro | SNU-16 (Gastric) | 0.0774 | FGFR1/2 Kinase |
| 7-Azaindenoisoquinoline[4] | Fluoro | NCI-60 Panel | MGM GI50: 0.033-0.630 | Topoisomerase I |
Note: Direct comparison of IC50 values should be made with caution, as experimental conditions may vary between studies.
Structure-activity relationship (SAR) studies have revealed that bromo-substitutions can enhance both anticancer and antioxidant activities[6]. In contrast, fluoro-substitution, particularly at the ortho position of a phenyl ring attached to the indazole core, has been shown to be crucial for inhibiting the transcriptional activity of Hypoxia-Inducible Factor-1 (HIF-1)[7]. The high electronegativity and ability of fluorine to form hydrogen bonds can lead to stronger interactions with target proteins[5]. Chlorinated derivatives have also demonstrated potent cytotoxicity, with some 7-azaindenoisoquinoline compounds showing submicromolar mean-graph midpoint (MGM) GI50 values across the NCI-60 cancer cell line panel[4].
Inhibition of Key Signaling Pathways
Halogenated indazoles exert their biological effects by modulating various signaling pathways implicated in cancer and other diseases.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling cascade is a critical pathway in cell proliferation and survival, and its dysregulation is a hallmark of many cancers. Halogenated indazoles have been developed as potent EGFR inhibitors.
Fluorinated indazole derivatives, in particular, have shown remarkable potency against EGFR kinases, with some compounds exhibiting sub-nanomolar IC50 values[5].
IDO1 Signaling Pathway
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune evasion by cancer cells. Inhibition of IDO1 is a promising strategy in cancer immunotherapy.
A series of 3-substituted 1H-indazoles, including brominated derivatives, were investigated for their IDO1 enzyme inhibition efficiencies, with some compounds demonstrating potent inhibitory activity with IC50 values in the nanomolar range.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated indazole derivatives. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
EGFR Kinase Assay (Luminescent)
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase.
Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by EGFR. The remaining ATP is converted into a luminescent signal, where a lower signal indicates higher kinase activity (and less inhibition).
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound in a suitable buffer.
-
Reaction Setup: In a 96-well plate, add the EGFR enzyme, a suitable substrate (e.g., a poly(Glu,Tyr) peptide), and the test compound.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Add a reagent (such as Kinase-Glo®) that simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-based reaction, producing a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
IDO1 Enzyme Inhibition Assay (HPLC-based)
This assay determines the inhibitory effect of compounds on IDO1 activity by measuring the production of kynurenine.
Principle: IDO1 catalyzes the conversion of tryptophan to N-formylkynurenine, which is then converted to kynurenine. The amount of kynurenine produced is quantified using High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Cell Culture and IDO1 Induction: Seed suitable cells (e.g., SK-OV-3) and induce IDO1 expression with interferon-gamma (IFN-γ)[8].
-
Compound Treatment: Treat the cells with serial dilutions of the test compound[8].
-
Sample Preparation: Collect the cell culture supernatant. Precipitate proteins using trichloroacetic acid (TCA) and heat to hydrolyze N-formylkynurenine to kynurenine[8].
-
HPLC Analysis: Separate and quantify kynurenine in the supernatant using a reverse-phase HPLC system with UV detection[8].
-
Data Analysis: Calculate the percentage of IDO1 inhibition based on the reduction in kynurenine concentration in treated versus untreated cells and determine the IC50 value[8].
Conclusion
The biological activity of indazole derivatives is significantly influenced by the nature and position of halogen substituents. While this guide provides a comparative overview, the selection of a specific halogen for a drug discovery program will depend on the desired pharmacological profile, including potency, selectivity, and ADMET properties. Brominated indazoles have shown promise as anticancer and antioxidant agents, while fluorinated analogs have excelled as potent kinase inhibitors. Chlorinated indazoles also exhibit strong cytotoxic effects. The provided data and protocols serve as a valuable resource for the rational design and evaluation of novel halogenated indazole-based therapeutics.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Dibromoindazoles
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For drug development professionals and researchers working with heterocyclic scaffolds, the selective functionalization of dihalogenated precursors like dibromoindazoles is of paramount importance. The choice of the palladium catalyst is a critical parameter that dictates the yield, regioselectivity (mono- versus di-arylation), and overall success of the coupling reaction.
Catalyst Performance Comparison
The performance of different palladium catalysts can vary significantly depending on the specific dibromoindazole isomer and the desired outcome (mono- or di-arylation). The following table summarizes the performance of several common palladium catalysts in Suzuki coupling reactions of a di-halo N-heterocycle and a mono-bromoindazole, which serve as models to infer performance on dibromoindazoles.
| Catalyst System | Substrate | Coupling Partner | Product(s) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Ferrocenylboronic acid | Mono-ferrocenyl (4- and 5-isomers) | 36 (total) | [1] |
| Di-ferrocenyl | 12 | [1] | |||
| PdCl₂(PPh₃)₂ | 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Ferrocenylboronic acid | Mono-ferrocenyl (4- and 5-isomers) | 30 (total) | [1] |
| Di-ferrocenyl | 20 | [1] | |||
| Pd(dppf)Cl₂ | 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Ferrocenylboronic acid | Mono-ferrocenyl (4- and 5-isomers) | 61 (total) | [1] |
| Di-ferrocenyl | Not observed | [1] | |||
| Pd(PPh₃)₄ | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Mono-arylated | 22 | [2] |
| PdCl₂(PPh₃)₂ | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Mono-arylated | 75 | [2] |
| PdCl₂(PCy₃)₂ | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Mono-arylated | 80 | [2] |
| Pd(dppf)Cl₂ | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Mono-arylated | 92 | [2] |
Analysis of Catalyst Performance:
-
For Selective Mono-arylation: The data on 4,5-dibromo-2-methylpyridazin-3(2H)-one, a dihalo-diazine, suggests that Pd(dppf)Cl₂ is a superior catalyst for achieving selective mono-arylation, providing the highest yield of the mono-coupled product while suppressing the formation of the di-substituted product.[1] This catalyst, featuring a bidentate dppf ligand, often exhibits high activity and stability.
-
For General Arylation of the Indazole Core: The screening of catalysts for the coupling of 5-bromo-1-ethyl-1H-indazole further supports the efficacy of Pd(dppf)Cl₂ , which gave the highest yield (92%) among the tested catalysts.[2] Catalysts with bulky phosphine ligands like PdCl₂(PCy₃)₂ also showed good performance.[2]
-
Traditional Catalysts: While Pd(PPh₃)₄ is a widely used catalyst, it showed lower yields in the case of the mono-bromoindazole and a mixture of mono- and di-arylated products with the dibromo-pyridazinone.[1][2] PdCl₂(PPh₃)₂ offered a moderate performance.[1][2]
Experimental Protocols
Below are detailed experimental protocols adapted from the literature for Suzuki-Miyaura cross-coupling reactions of halogenated heterocycles. These can serve as a starting point for the optimization of reactions with dibromoindazoles.
Protocol 1: General Procedure for Mono-arylation of a Dihalo-heterocycle with Pd(dppf)Cl₂
This protocol is adapted from the selective mono-arylation of 4,5-dibromo-2-methylpyridazin-3(2H)-one.[1]
Materials:
-
Dibromoindazole (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
1,4-Dioxane/Water (4:1, 10 mL)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the dibromoindazole, arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Coupling of a Bromoindazole
This protocol is based on the successful coupling of 5-bromo-1-ethyl-1H-indazole.[2]
Materials:
-
Bromoindazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Dimethoxyethane (DME) (5 mL)
-
Water (1.25 mL)
-
Nitrogen or Argon gas
Procedure:
-
In a reaction vessel, dissolve the bromoindazole in dimethoxyethane.
-
Add the arylboronic acid, followed by an aqueous solution of sodium carbonate.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst under a counterflow of inert gas.
-
Heat the mixture to 80 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the palladium-catalyzed Suzuki coupling of a dibromoindazole, highlighting the key steps from reaction setup to product analysis.
Caption: General workflow for the Suzuki coupling of dibromoindazoles.
References
A Comparative Guide to the Synthetic Utility of 5,7-Dibromo-1H-indazole and Other Dihaloindazoles
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the various substituted indazoles, dihaloindazoles serve as versatile building blocks for the synthesis of complex molecules, particularly in the development of kinase inhibitors for oncology. This guide provides a comparative analysis of the synthetic utility of 5,7-dibromo-1H-indazole against other dihaloindazole isomers, supported by experimental data and detailed protocols.
Reactivity and Regioselectivity in Cross-Coupling Reactions
The synthetic utility of dihaloindazoles is largely defined by their reactivity and regioselectivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The position of the halogen atoms on the indazole ring significantly influences the susceptibility of each C-X bond to oxidative addition to the palladium catalyst, which is the rate-determining step in many of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The reactivity of the C-Br bonds in dihaloindazoles is influenced by the electronic environment of the respective carbon atom.
Comparative Data for Suzuki-Miyaura Coupling
| Dihaloindazole | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 95 | [1][2] |
| 7-Bromo-4-(phenylsulfonamido)-1H-indazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 82 | [3] |
| 3-Iodo-1-(THP)-1H-indazole | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 80 | 92 | [4] |
This table presents data from different sources and is intended for illustrative comparison. Direct comparative studies under identical conditions are limited.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand is critical for achieving high yields and functional group tolerance.
Comparative Data for Buchwald-Hartwig Amination
| Dihaloindazole | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chlorotoluene (Aryl Halide) | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 94 | [5] |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ / XPhos | KOtBu | Toluene | 150 (MW) | High | [6] |
| 4-Bromo-1H-imidazole | Aniline | Pd(OAc)₂ / L3 Ligand | K₃PO₄ | 1,4-Dioxane | 110 | 77 | [7] |
This table presents data from different sources and is intended for illustrative comparison. Direct comparative studies under identical conditions are limited.
Sonogashira Coupling
The Sonogashira coupling provides a straightforward route to synthesize substituted alkynes. The reactivity of dihaloindazoles in this reaction is also dependent on the position of the halogens. Generally, iodo-substituted indazoles are more reactive than their bromo-counterparts.
Comparative Data for Sonogashira Coupling
| Dihaloindazole | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-3-iodo-1-(THP)-1H-indazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 95 (at C3) | [8] |
| 9-Substituted-2,8-diiodopurines | Various Alkynes | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | C2-selective | [9] |
| 9-Substituted-2,8-diiodopurines | Various Alkynes | Pd₂(dba)₃ / Xantphos / CuI | Et₃N | DMF | 80 | C8-selective | [9] |
This table presents data from different sources and is intended for illustrative comparison. Direct comparative studies under identical conditions are limited.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Dihaloindazole
-
Reaction Setup: To a reaction vessel, add the dihaloindazole (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2-3 equiv.).
-
Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) under the inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of a Dihaloindazole
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the dihaloindazole (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Stir the mixture at the desired temperature (room temperature to reflux) until the starting material is consumed as indicated by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by silica gel chromatography.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
Indazole derivatives are prominent in the development of kinase inhibitors. Two key signaling pathways frequently targeted by indazole-based drugs are the VEGFR-2 and p38 MAP kinase pathways.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[10][11] Dysregulation of this pathway is a hallmark of cancer. Indazole-based compounds, such as Axitinib, are potent VEGFR-2 inhibitors.
p38 MAP Kinase Signaling Pathway
The p38 Mitogen-Activated Protein (MAP) kinase pathway is involved in cellular responses to stress and inflammation.[12][13][14] Inhibition of p38 MAP kinase is a therapeutic strategy for various inflammatory diseases and cancers. Several indazole-based compounds have been developed as potent p38 inhibitors.
Conclusion
This compound and its dihalo-isomers are invaluable synthons in the construction of biologically active molecules. The choice of a specific dihaloindazole for a synthetic campaign depends on the desired substitution pattern and the regioselectivity dictated by the halogen positions. While direct comparative studies on the reactivity of all dihaloindazole isomers are not extensively available, the existing literature demonstrates that each isomer offers unique opportunities for functionalization through modern cross-coupling methodologies. A thorough understanding of the relative reactivity of the C-X bonds and the optimization of reaction conditions are paramount for the successful implementation of these building blocks in drug discovery and development.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Cross-Validation of 5,7-Diarylindoles: A Comparative Guide to a Promising Class of Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the experimental results for 5,7-diarylindoles, a class of synthetic compounds showing significant promise as anticancer agents. By targeting tubulin polymerization, these molecules disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells. This document presents a comparative analysis of their performance against other established tubulin inhibitors, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
Performance Comparison: 5,7-Diarylindoles vs. Alternative Tubulin Inhibitors
5,7-Diarylindoles have emerged as potent inhibitors of tubulin polymerization, exhibiting cytotoxic effects against a range of human cancer cell lines. Their mechanism of action places them in the category of microtubule-destabilizing agents, a class that includes well-known chemotherapeutics such as Vinca alkaloids and Combretastatin A-4. The following tables summarize the available quantitative data for 5,7-diarylindoles and compare their activity with that of other prominent tubulin inhibitors.
Table 1: Anti-proliferative Activity (IC₅₀) of Diarylindoles and Comparative Agents
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |
| 5,7-Diarylindoles & Analogs | 2,7-diaryl-[1][2][3]triazolo[1,5-a]pyrimidine (5e) | HeLa (Cervical) | Low nM range[4] |
| 9-aryl-5H-pyrido[4,3-b]indole (7k) | HeLa (Cervical) | 8.7 ± 1.3[5][6] | |
| 5-indolyl-7-arylimidazo[1,2-a]pyridine (5k) | HT-29 (Colon) | 0.02[7] | |
| H460 (Lung) | 0.05[7] | ||
| A549 (Lung) | 0.57[7] | ||
| Vinca Alkaloids | Vinblastine | - | - |
| Vincristine | - | - | |
| Combretastatins | Combretastatin A-4 (CA-4) | HeLa (Cervical) | - |
| HT-29 (Colon) | - | ||
| Taxanes (Microtubule Stabilizer) | Paclitaxel | Various | nM range |
| Docetaxel | Various | nM range |
Note: Direct IC₅₀ values for a wide range of specifically substituted 5,7-diarylindoles are not extensively reported in publicly available literature. The data for "Diarylindoles & Analogs" represents closely related structures with diaryl substitutions on the indole core or fused indole systems.
Table 2: Tubulin Polymerization Inhibition (IC₅₀) of Diarylindoles and Comparative Agents
| Compound Class | Specific Compound/Derivative | IC₅₀ (µM) |
| 5,7-Diarylindoles & Analogs | 2,7-diaryl-[1][2][3]triazolo[1,5-a]pyrimidine (5e) | 3-fold more potent than CA-4[4] |
| 9-aryl-5H-pyrido[4,3-b]indole (7k) | Inhibits polymerization at 20 µM[5][6] | |
| Vinca Alkaloids | Vinblastine | ~0.5-1.0 |
| Combretastatins | Combretastatin A-4 (CA-4) | ~1-2 |
| Taxanes (Microtubule Stabilizer) | Paclitaxel | Promotes polymerization |
| Docetaxel | Promotes polymerization |
Mechanism of Action: Inducing Apoptosis through Microtubule Disruption
5,7-Diarylindoles, like other microtubule-destabilizing agents, exert their anticancer effects by interfering with the dynamic instability of microtubules. This disruption activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest (G2/M phase). This sustained arrest ultimately triggers the intrinsic apoptotic pathway, culminating in programmed cell death.
Caption: Signaling pathway of apoptosis induced by 5,7-diarylindoles.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and cross-validation of these findings.
Synthesis of 5,7-Diarylindoles via Suzuki-Miyaura Coupling
A common and efficient method for the synthesis of 5,7-diarylindoles is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the synthesis of 5,7-diarylindoles.
Detailed Protocol:
-
Reaction Setup: In a reaction vessel, combine 5,7-dibromoindole (1 equivalent), the desired arylboronic acid (2.2-3.0 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 equivalents), and a base like sodium carbonate (2.0 equivalents).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of water and ethanol.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas, such as nitrogen or argon, to remove oxygen.
-
Heating: Heat the reaction mixture to the specified temperature (typically 100-120°C) using either conventional heating or microwave irradiation for the designated time (usually 1-2 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Perform an aqueous workup by extracting the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 5,7-diarylindole.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Experimental workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 5,7-diarylindole compounds in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include appropriate controls (vehicle-treated and untreated cells). Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the polymerization of purified tubulin into microtubules.
Detailed Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) and a GTP stock solution. Reconstitute lyophilized tubulin protein in the reaction buffer on ice.
-
Reaction Mixture: In a pre-warmed 96-well plate, prepare the reaction mixture containing the reaction buffer, GTP (to a final concentration of 1 mM), and the 5,7-diarylindole compound at various concentrations. Include positive (e.g., colchicine) and negative (vehicle) controls.
-
Initiation of Polymerization: To initiate the polymerization, add the cold tubulin solution to the wells.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). The increase in absorbance is due to the light scattering by the newly formed microtubules.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. The inhibitory effect of the compounds can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the negative control. Calculate the IC₅₀ value for tubulin polymerization inhibition.
Conclusion
The available experimental data for 5,7-diarylindoles and their structurally related analogs demonstrate their potential as a promising class of anticancer agents. Their mechanism of action, centered on the inhibition of tubulin polymerization, is a well-validated strategy in cancer chemotherapy. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound class. Future studies should focus on synthesizing and evaluating a broader range of 5,7-diarylindole derivatives to establish a more comprehensive structure-activity relationship and to identify lead candidates with improved potency and selectivity for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Optimization of Novel 5-Indolyl-7-arylimidazo[1,2-a]pyridine-8-carbonitrile Derivatives as Potent Antitubulin Agents Targeting Colchicine-binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5,7-Dibromo-1H-indazole
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents such as 5,7-Dibromo-1H-indazole are critical for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides comprehensive, step-by-step procedures for the proper disposal of this compound, a halogenated aromatic compound. Adherence to these protocols is imperative for regulatory compliance and operational safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, this compound should be handled with the precautions suitable for a potentially hazardous substance, based on data from structurally similar compounds.
Personal Protective Equipment (PPE):
All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors. The following PPE is mandatory:
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if dust is generated. | To prevent the inhalation of dust or vapors. |
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 50477-28-6[1] |
| Molecular Formula | C₇H₄Br₂N₂[1] |
| Molecular Weight | 275.93 g/mol [1] |
| Appearance | Off-white solid[1] |
| Storage | Store at 0-8 °C[1] |
Step-by-Step Disposal Protocol
The cornerstone of safe chemical disposal is the proper segregation of waste streams. As a brominated organic compound, this compound is classified as a halogenated organic waste .
1. Waste Segregation:
-
Designated Containers: All waste containing this compound must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.
-
No Mixing: Never mix halogenated waste with non-halogenated organic waste.[2] This complicates and increases the cost of disposal.
-
Container Integrity: Use high-density polyethylene (HDPE) or other chemically compatible containers. Ensure containers are in good condition, properly sealed to prevent leaks, and stored in a well-ventilated, designated waste accumulation area.
2. Disposal of Pure or Unused this compound:
-
Carefully transfer the solid chemical into the designated "Halogenated Organic Waste" container.
-
Minimize the generation of dust during the transfer.
-
Ensure the container is securely sealed and accurately labeled with the chemical name and hazard information.
3. Disposal of Contaminated Materials:
-
Solid Waste: Items such as contaminated gloves, weighing paper, and absorbent materials should be placed in a sealed bag and then deposited into the solid "Halogenated Organic Waste" container.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Glassware: Decontaminate glassware before washing. Rinse the glassware with a suitable solvent (e.g., acetone or ethanol), and collect the rinsate in the liquid "Halogenated Organic Waste" container. After this initial decontamination, the glassware can be washed according to standard laboratory procedures.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Waste" container.
-
Thoroughly clean the spill area.
5. Final Disposal:
-
The final disposal of this compound waste must be conducted by a licensed and approved professional waste disposal service.[3]
-
The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing to remove hazardous halogenated byproducts.[4]
-
Do not dispose of this compound down the drain or in regular trash. This can lead to environmental contamination and is a violation of regulatory standards.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: Waste Segregation and Collection Workflow.
Caption: Spill Response and Cleanup Procedure.
References
Personal protective equipment for handling 5,7-Dibromo-1H-indazole
Essential Safety and Handling Guide for 5,7-Dibromo-1H-indazole
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the safety profile of the closely related compound, Ethyl this compound-3-carboxylate, and general best practices for handling halogenated aromatic compounds. Researchers must exercise caution and consult with their institution's Environmental Health and Safety (EHS) department for specific protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for Ethyl this compound-3-carboxylate, this class of compounds should be handled with care.[1] The primary risks include potential irritation to the skin, eyes, and respiratory system. A comprehensive PPE plan is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes of the compound and solvents. |
| Skin Protection | Impervious gloves (e.g., nitrile rubber). Protective work clothing or lab coat. | Prevents direct skin contact with the chemical.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a suitable respirator should be used. | Minimizes the inhalation of dust or vapors.[1] |
Operational and Handling Plan
All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood, to control exposure.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Don the appropriate PPE as detailed in Table 1.
-
Carefully weigh and transfer the solid compound, avoiding the generation of dust.
-
Keep containers tightly sealed when not in use.[1]
-
Avoid contact with skin and eyes, and prevent inhalation of any dust or vapors.[1]
-
Keep the compound away from sources of ignition as a precautionary measure.[1]
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove and properly store or dispose of PPE.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires special disposal procedures.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused or Excess this compound | Collect in a clearly labeled, sealed container for "Halogenated Organic Waste." |
| Contaminated Labware (e.g., glassware) | Rinse with a suitable solvent (e.g., acetone, ethanol). Collect the rinsate in the "Halogenated Organic Waste" container. After decontamination, glassware can be washed normally. |
| Contaminated PPE (e.g., gloves) | Place in a sealed bag and dispose of as solid chemical waste in the designated "Halogenated Organic Waste" container. |
Final disposal must be conducted through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: A logical workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
